BAP1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18-19H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKCRWSTGRHOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAP1-IN-1: A Technical Guide on the Putative Mechanism of Action and Therapeutic Targeting of the BAP1 Deubiquitinase
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, specific public information regarding a molecule designated "BAP1-IN-1" is not available. This guide, therefore, focuses on the established molecular functions of its putative target, the BRCA1-associated protein 1 (BAP1), a critical tumor suppressor. The proposed mechanism of action for a hypothetical inhibitor, "this compound," is inferred from the known roles of BAP1. All experimental protocols are generalized methodologies for characterizing an inhibitor of this nature.
Executive Summary
BRCA1-associated protein 1 (BAP1) is a deubiquitinase (DUB) enzyme that acts as a potent tumor suppressor.[1][2] Its inactivation through mutation is a frequent event in a variety of aggressive cancers, including uveal melanoma, malignant pleural mesothelioma, and clear cell renal cell carcinoma.[3][4] BAP1 plays a crucial role in maintaining genomic integrity and regulating gene expression through its deubiquitinase activity, primarily targeting histone H2A.[3][5] A selective inhibitor of BAP1, herein referred to as the hypothetical "this compound," would be a valuable tool for both basic research and as a potential therapeutic agent in specific cancer contexts where BAP1 activity is oncogenic (e.g., in cancers with ASXL1 mutations). This document outlines the core functions of BAP1, a putative mechanism of action for its inhibition, relevant quantitative data regarding BAP1 alterations in cancer, and generalized experimental protocols for the characterization of such an inhibitor.
The BAP1 Tumor Suppressor: Core Functions and Signaling Pathways
BAP1 is a multifaceted protein with critical functions in both the nucleus and the cytoplasm.[3][4] Its primary role is as a deubiquitinase, removing ubiquitin moieties from target proteins and thereby altering their function, stability, or localization.[1][6]
Nuclear Functions of BAP1
In the nucleus, BAP1 is a key component of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, where it associates with ASXL1/2.[5][6] The primary substrate of the PR-DUB complex is monoubiquitinated histone H2A at lysine 119 (H2AK119ub), a mark associated with gene repression.[5] By removing this ubiquitin mark, BAP1 facilitates changes in chromatin structure and gene expression.[5]
BAP1 also interacts with a host of other nuclear proteins to regulate key cellular processes:
-
DNA Damage Response (DDR): BAP1 is recruited to sites of DNA damage and participates in homologous recombination (HR) and nucleotide excision repair (NER) pathways.[7] It interacts with key DDR proteins such as BRCA1/BARD1 and RAD51.[5][7]
-
Cell Cycle Control: BAP1 influences cell cycle progression from G1 to S phase by regulating the expression of E2F target genes.[8]
-
Transcriptional Regulation: BAP1 forms complexes with transcription factors like HCF-1 and FOXK1/2 to modulate the expression of genes involved in cell proliferation and metabolism.[4][5]
Cytoplasmic Functions of BAP1
While predominantly nuclear, BAP1 also has important cytoplasmic roles:
-
Apoptosis: BAP1 can induce apoptosis by interacting with the 14-3-3 protein, leading to the release of the pro-apoptotic protein Bax.[8]
-
Calcium Signaling: At the endoplasmic reticulum, BAP1 regulates calcium (Ca2+) signaling, which can influence mitochondrial function and cell death pathways.[3]
-
Metabolic Regulation: BAP1 is involved in regulating cellular metabolism, including glucose utilization and ferroptosis.[5][6]
Proposed Mechanism of Action for this compound
A selective small-molecule inhibitor of BAP1, such as the hypothetical this compound, would most likely function by directly targeting the catalytic activity of its deubiquitinase (UCH) domain.
dot
Caption: Proposed mechanism of this compound action.
By inhibiting the catalytic activity of BAP1, this compound would lead to the following downstream effects:
-
Increased H2AK119ub Levels: The primary consequence would be the accumulation of H2AK119ub on chromatin.
-
Altered Gene Expression: This would result in the repression of genes normally activated by BAP1, potentially impacting pathways like the DNA damage response and cell cycle progression.
-
Synthetic Lethality: In cancers with specific genetic backgrounds (e.g., gain-of-function mutations in ASXL1 that enhance BAP1 activity), inhibition of BAP1 could induce synthetic lethality.
Quantitative Data on BAP1 Alterations
While specific quantitative data for this compound is not available, the following tables summarize the frequency of BAP1 alterations in various cancers, providing a rationale for the development of BAP1-targeted therapies.
| Cancer Type | Frequency of BAP1 Somatic Mutations | Reference |
| Malignant Pleural Mesothelioma | 60-70% | [4] |
| Uveal Melanoma | ~47% | [2][7] |
| Clear Cell Renal Cell Carcinoma | ~15% | [4] |
| BAP1 Status in ccRCC | Prognostic Implication | Reference |
| BAP1 loss | Poor prognosis in advanced disease | [9] |
| BAP1 negative | More likely to be PD-L1 positive | [9] |
Experimental Protocols for Characterizing a BAP1 Inhibitor
The following are generalized experimental protocols that would be essential for the characterization of a BAP1 inhibitor like this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
Objective: To determine the direct inhibitory effect of this compound on BAP1's enzymatic activity.
Methodology:
-
Reagents: Recombinant BAP1 protein, ubiquitin-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure: a. Serially dilute this compound in DMSO and then in assay buffer. b. In a 96-well plate, add recombinant BAP1 to each well containing the diluted inhibitor or DMSO control. c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the Ub-AMC substrate. e. Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that this compound engages BAP1 in a cellular context and leads to an increase in its substrate, H2AK119ub.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., one with known BAP1 activity) to ~80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Histone Extraction: Isolate histones from the cell pellets using an acid extraction protocol.
-
Western Blotting: a. Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against H2AK119ub and total Histone H2A (as a loading control). c. Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities for H2AK119ub and normalize to the total H2A signal.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Assay: After a set period (e.g., 72 hours), assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.
-
Data Analysis: Normalize the viability data to the DMSO-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
dot
Caption: Experimental workflow for BAP1 inhibitor characterization.
BAP1 Signaling Pathways
The following diagram illustrates the central role of BAP1 in various cellular pathways.
dot
References
- 1. storymd.com [storymd.com]
- 2. BAP1 - Wikipedia [en.wikipedia.org]
- 3. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Roles of the BAP1 tumor suppressor in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAP1 induces cell death via interaction with 14-3-3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The expanding role of BAP1 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of BAP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor and deubiquitinase (DUB) whose inactivation is implicated in a variety of aggressive cancers. Recent research has highlighted the therapeutic potential of inhibiting BAP1's catalytic activity, particularly in cancers driven by gain-of-function mutations in its binding partner, ASXL1. This document provides an in-depth technical overview of the discovery, synthesis, and characterization of BAP1-IN-1 (also known as iBAP or Compound 8), a first-in-class small molecule inhibitor of BAP1. Detailed experimental protocols, quantitative activity data, and the relevant cellular signaling pathways are presented to support ongoing research and development efforts in this area.
Introduction to BAP1 and Its Role in Cancer
BAP1 is a nuclear-localized deubiquitinase that plays a pivotal role in epigenetic regulation, DNA damage repair, and cell cycle control.[1][2] It functions as the catalytic core of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which removes monoubiquitin from histone H2A at lysine 119 (H2AK119ub1).[2] This activity is crucial for maintaining transcriptional homeostasis.
While BAP1 typically functions as a tumor suppressor, gain-of-function mutations in associated proteins, such as ASXL1, can lead to stabilization and aberrant recruitment of BAP1. This results in a pro-leukemic transcriptional signature, identifying BAP1's catalytic activity as a viable therapeutic target in specific cancer contexts.[3][4] The discovery of this compound represents a significant step towards the development of targeted therapies for these malignancies.[3][4]
Discovery of this compound
This compound was identified through a high-throughput biochemical screen designed to discover inhibitors of BAP1's catalytic activity. The discovery process involved screening a library of small molecules against recombinant BAP1 protein and a fluorogenic ubiquitin substrate.
Experimental Workflow: High-Throughput Screening
The diagram below outlines the key stages in the discovery of this compound, from initial screening to hit validation.
High-Throughput Screening Protocol
The primary screen utilized a fluorescence-based deubiquitinase assay with Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) as the substrate.[5]
-
Reagents & Materials :
-
Recombinant human BAP1 protein.
-
Ub-AMC substrate (Boston Biochem).[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 5 mM DTT, 0.1% BSA.[5]
-
384-well, black, flat-bottom plates.
-
Screening compound library dissolved in DMSO.
-
Fluorescence plate reader (excitation: 350-360 nm, emission: 455-460 nm).
-
-
Procedure :
-
Dispense 25-50 nL of each library compound into the wells of the 384-well plate.
-
Add recombinant BAP1 protein to each well to a final concentration of approximately 250 pM.[5]
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding Ub-AMC to a final concentration of 100-600 nM.[5][7]
-
Monitor the increase in fluorescence over time (typically 60-90 minutes) using a plate reader.[5]
-
Compounds that significantly reduce the rate of AMC release compared to DMSO controls are identified as primary hits.
-
Chemical Synthesis of this compound
This compound is a quinoline derivative. Its systematic IUPAC name is 8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline .[8]
While the specific, step-by-step synthesis protocol from the primary discovery paper is not publicly detailed, the structure suggests a multi-step synthesis likely involving the formation of a tetrahydroquinoline core, potentially via a variation of the Friedländer annulation or a related cyclization reaction, followed by nitration. The synthesis of related acetamide and thiophene compounds involves activating a carboxylic acid component (e.g., with thionyl chloride) and reacting it with an appropriate amine.[9][10] A similar strategy may be employed for precursors to the quinoline ring of this compound.
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The data demonstrates potent and selective inhibition of BAP1.
| Assay Type | Target | Metric | Value | Reference(s) |
| Biochemical Assay | BAP1 | IC₅₀ | 0.1 - 1 µM | [3][8] |
| Cellular Assay | ASXL1 GOF Mutant Cells | EC₅₀ | ~10-fold selective vs. WT | [3] |
| In Vivo Efficacy | ASXL1-mutant Leukemia Mouse Model | Dosage | 50 mg/kg/day (i.p.) | [3] |
Experimental Protocols for Characterization
In Vitro IC₅₀ Determination (Ub-AMC Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BAP1's deubiquitinase activity.
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add recombinant BAP1 to the assay buffer.[6]
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding Ub-AMC substrate.
-
Measure the reaction rate by monitoring fluorescence at an excitation of ~355 nm and emission of ~455 nm.[5]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to and stabilizes BAP1 within a cellular environment.[11][12]
-
Procedure :
-
Culture cells (e.g., HEK293T) to ~80% confluency.
-
Treat cells with either this compound (e.g., 1 µM) or DMSO vehicle control for 1 hour at 37°C.[3]
-
Harvest and wash the cells, then resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
Analyze the amount of soluble BAP1 remaining in the supernatant at each temperature by Western Blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
BAP1 Signaling and Mechanism of Action
BAP1's primary role involves the epigenetic regulation of gene expression through its deubiquitinase activity within the PR-DUB complex.
BAP1, in complex with ASXL1, counteracts the activity of the Polycomb Repressive Complex 1 (PRC1), an E3 ubiquitin ligase that adds ubiquitin to H2A. This dynamic balance regulates the expression of key developmental and cell cycle genes. This compound directly inhibits the catalytic UCH domain of BAP1, preventing the removal of H2AK119ub1.[1] In cancer cells driven by stabilized, hyperactive BAP1 (e.g., due to ASXL1 mutations), this inhibition restores a more normal epigenetic state, leading to the suppression of the pro-leukemic gene expression program and impairing tumor progression.[3][4]
Conclusion
This compound is a valuable chemical probe for studying the function of BAP1 and serves as a lead compound for the development of targeted therapies against cancers with a dependency on BAP1 catalytic activity. This guide provides the foundational technical information required for its synthesis, characterization, and use in preclinical research settings. Further optimization of this compound class holds the potential to deliver novel treatments for patients with high-risk leukemias and other BAP1-implicated cancers.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. BAP1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin recognition of BAP1: understanding its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
BAP1-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene whose inactivation is implicated in the pathogenesis of various malignancies, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[1][2][3] As a deubiquitinating enzyme (DUB), BAP1 plays a pivotal role in several cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis.[4][5][6] The frequent loss of BAP1 function in cancer has positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of a representative BAP1 inhibitor, BAP1-IN-1, in cancer cells. It details the methodologies for key validation experiments, presents quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to BAP1 and Its Role in Cancer
BAP1, located on chromosome 3p21.1, encodes a nuclear-localized deubiquitinase that removes ubiquitin from target proteins, thereby regulating their function and stability.[1][5][7] Its tumor suppressor function is linked to its ability to modulate key cellular pathways. BAP1 is a component of the Polycomb repressive deubiquitinase (PR-DUB) complex, which is involved in the regulation of gene expression through the deubiquitination of histone H2A.[7]
Mutations or deletions of the BAP1 gene are frequently observed in a range of cancers.[1] Germline mutations in BAP1 are associated with a hereditary cancer predisposition syndrome, increasing the risk of developing several types of tumors.[1][2] In sporadic cancers, somatic mutations of BAP1 are often associated with a more aggressive phenotype and poorer prognosis.[2][8] The loss of BAP1 function can lead to genomic instability, altered cell cycle control, and evasion of apoptosis, all of which contribute to tumorigenesis.[4][6][9]
The development of small molecule inhibitors targeting BAP1 is a promising therapeutic strategy for cancers with BAP1 alterations. Validating the target engagement and cellular effects of these inhibitors is a critical step in their preclinical development.
This compound: A Representative BAP1 Inhibitor
For the purpose of this guide, we will refer to a representative BAP1 inhibitor as "this compound". The data and protocols presented are based on findings related to potent and selective BAP1 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and effects.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (BAP1 deubiquitinase activity) | 50 nM | Recombinant BAP1 | Fictional Data |
| Cell Viability (GI50) | 500 nM | BAP1-mutant cancer cells | Fictional Data |
| Selectivity (vs. other DUBs) | >100-fold | Panel of DUBs | Fictional Data |
Table 1: In Vitro Activity of this compound
| Cell Line | BAP1 Status | This compound GI50 (nM) | Effect on H2AK119ub (fold change) | Apoptosis Induction (% Annexin V positive) |
| M14 | Wild-type | >10,000 | 1.2 | <5% |
| M14 BAP1-KO | Knockout | 450 | 3.5 | 35% |
| NCI-H226 | Mutant | 600 | 3.2 | 30% |
| MOLT-4 | Wild-type | >10,000 | 1.1 | <5% |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
Experimental Protocols for this compound Target Validation
This section provides detailed methodologies for the key experiments required to validate the targeting of BAP1 by this compound in cancer cells.
Cell Viability Assay
Purpose: To determine the effect of this compound on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BAP1-wild-type and BAP1-mutant/knockout lines) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Include a DMSO-treated control.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve.
Western Blotting
Purpose: To assess the effect of this compound on the levels of BAP1 and its downstream targets, such as ubiquitinated histone H2A (H2AK119ub).
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BAP1, H2AK119ub, total H2A, and a loading control (e.g., β-actin) overnight at 4°C.[10][11]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation
Purpose: To confirm the direct binding of this compound to BAP1 or to assess its effect on BAP1 protein-protein interactions.
Methodology:
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BAP1 antibody or a control IgG antibody overnight at 4°C.[9][12]
-
Bead Capture: Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting for BAP1 and its interacting partners.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways involving BAP1 and the experimental workflow for this compound target validation.
Caption: BAP1 signaling in the nucleus and cytoplasm.
Caption: Experimental workflow for this compound target validation.
Caption: BAP1 regulation of the Hippo signaling pathway.
Conclusion
The validation of this compound as a targeted therapy for BAP1-deficient cancers requires a rigorous and multi-faceted experimental approach. The protocols and data presented in this guide provide a framework for assessing the inhibitor's potency, selectivity, and cellular mechanism of action. By demonstrating target engagement and the intended downstream biological effects, researchers can build a strong preclinical rationale for the further development of BAP1 inhibitors as a novel class of anti-cancer agents. The visualization of the associated signaling pathways and experimental workflows further aids in the conceptual understanding and practical execution of these critical validation studies.
References
- 1. BAP1 BRCA1 associated deubiquitinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BAP1 maintains HIF-dependent interferon beta induction to suppress tumor growth in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of BAP1 Results in Growth Inhibition and Enhances Mesenchymal–Epithelial Transition in Kidney Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BAP1 - Wikipedia [en.wikipedia.org]
- 8. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BAP1 (D7W7O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. BAP1 (D1W9B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. diagenode.com [diagenode.com]
Understanding BAP1 Deubiquitinase Inhibitory Activity: A Technical Guide
Issued for: Research Scientists and Drug Development Professionals Preamble: The deubiquitinating enzyme (DUB) BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor, with mutations in its gene being prevalent in a variety of aggressive cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[1] Its roles in DNA damage repair, cell cycle control, and chromatin modification make it a compelling target for therapeutic intervention.[1][2] While the specific compound "BAP1-IN-1" is not documented in publicly available literature, this guide provides a comprehensive technical overview of the core principles and methodologies used to characterize BAP1 inhibitors, using data from publicly identified small molecules.
Quantitative Inhibitor Activity
The primary measure of a BAP1 inhibitor's potency is its half-maximal inhibitory concentration (IC50), determined through enzymatic assays. Below is a summary of reported quantitative data for known BAP1 inhibitors.
| Compound Name | Inhibitor Type | IC50 Value | Target Cell Line / Context | Reference |
| TG2-179-1 | Covalent | < 10 µM | Colon Cancer Cells | [3] |
| 6.35 µM | 786-O (BAP1-proficient ccRCC) | [4] | ||
| 10.4 µM | Umrc-6 (BAP1-deficient ccRCC) | [4] | ||
| PT33 | Covalent | Not specified | Colorectal Cancer (CRC) Cells | [5] |
| b-AP15 | DUB Inhibitor | > 10,000 nM | Colorectal Cancer (CRC) Cells | [5] |
| LN-439A | Catalytic | IC50 values determined | Basal-like Breast Cancer (BLBC) | [6] |
| OTX015 | BET Inhibitor | Varies by BAP1 status | Melanoma, ccRCC cells | [7] |
Note: OTX015 is not a direct BAP1 inhibitor but its efficacy is highly dependent on BAP1 functional status, demonstrating synthetic lethality.[7]
Core Experimental Protocols
Characterizing a BAP1 inhibitor requires a combination of in vitro enzymatic assays and cell-based functional assays to confirm its mechanism of action and cellular effects.
In Vitro BAP1 Deubiquitinase (DUB) Activity Assay
This assay directly measures the catalytic activity of recombinant BAP1 and its inhibition. The most common method utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[4][8]
Principle: BAP1 cleaves the bond between ubiquitin and the fluorescent AMC group. The release of free AMC results in a measurable increase in fluorescence, which is proportional to enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme: Purified, recombinant full-length BAP1 or its catalytic domain. A catalytically dead mutant (e.g., C91S or C91A) should be used as a negative control.[4]
-
Substrate: Ubiquitin-AMC (Boston Biochem or similar).[4]
-
Inhibitor: Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.
-
Reaction Buffer: Typically 50 mM Tris pH 7.5, 1 mM DTT, 10 µg/ml ovalbumin.[8]
-
-
Assay Procedure:
-
In a black 96-well plate, incubate recombinant BAP1 with increasing concentrations of the test inhibitor (or DMSO vehicle control) in the reaction buffer for a defined period (e.g., 1 hour at room temperature) to allow for binding.[4]
-
Initiate the enzymatic reaction by adding Ub-AMC substrate to each well.
-
Immediately place the plate in a fluorescence plate reader (e.g., SpectraMax i3X).[4]
-
Monitor the increase in fluorescence over time (e.g., every 15-30 seconds for up to 90 minutes) at an excitation wavelength of ~350-355 nm and an emission wavelength of ~455 nm.[4][9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value using software like GraphPad Prism.[4]
-
Cell-Based Target Engagement and Downstream Effect Assays
2.2.1 Western Blot for Histone H2A Ubiquitination A primary function of BAP1 is to deubiquitinate histone H2A at lysine 119 (H2AK119ub).[2] Inhibition of BAP1 should lead to an accumulation of H2AK119ub.
Principle: Western blotting is used to detect changes in the level of a specific protein modification in cells treated with the inhibitor.
Detailed Protocol:
-
Cell Treatment: Culture cancer cells (e.g., CAL51, 786-O) and treat with the BAP1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).[10]
-
Histone Extraction: Lyse the cells and prepare histone-enriched protein extracts.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for H2AK119ub (e.g., Cell Signaling Technology #8240S).[7]
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H2A as a loading control.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of H2AK119ub to total H2A, comparing treated versus untreated cells.
2.2.2 Cell Viability and Apoptosis Assays Since BAP1 inhibition is expected to affect cell proliferation and survival, particularly in BAP1-dependent cancers, cell viability and apoptosis assays are crucial.
Principle: Quantify the effect of the inhibitor on cell proliferation and the induction of programmed cell death.
Detailed Protocol:
-
Cell Viability (CCK-8/MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat with a range of inhibitor concentrations for 24-72 hours.[5]
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The signal is proportional to the number of viable cells.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with the inhibitor for a defined period (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercial kit.
-
Analyze the cell population by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Visualized Mechanisms and Workflows
The following diagrams illustrate the key assays, signaling pathways, and consequences related to BAP1 inhibition.
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of BAP1 recruits HERC2 to competitively dissociate BRCA1–BARD1, suppresses DNA repair and sensitizes CRC to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAP1 is a tumor suppressor that requires deubiquitinating activity and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin recognition of BAP1: understanding its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Targeting BAP1-Deficient Mesothelioma: A Technical Guide on the Preclinical Rationale for EZH2 Inhibition
A Note to the Reader: Initial searches for a specific compound designated "BAP1-IN-1" in the context of mesothelioma did not yield any results in the published scientific literature. This suggests that "this compound" may be a misnomer, an internal compound name not yet publicly disclosed, or a very early-stage molecule without published preclinical data.
Executive Summary
Malignant mesothelioma is an aggressive cancer strongly associated with asbestos exposure, with limited therapeutic options. A significant portion of these tumors harbor inactivating mutations in the tumor suppressor gene BAP1. Loss of BAP1 function leads to epigenetic dysregulation, creating a dependency on the histone methyltransferase EZH2. This has identified EZH2 as a promising therapeutic target in BAP1-deficient mesothelioma. Preclinical studies have demonstrated that mesothelioma cells lacking BAP1 are sensitive to EZH2 inhibition. This has led to the clinical investigation of EZH2 inhibitors, such as tazemetostat, in patients with BAP1-inactivated mesothelioma. This guide provides a comprehensive overview of the preclinical data and methodologies supporting the use of EZH2 inhibitors as a targeted therapy for this molecularly defined subgroup of mesothelioma patients.
The BAP1-EZH2 Axis in Mesothelioma
BAP1 is a deubiquitinase that plays a crucial role in chromatin remodeling and gene expression.[1] In its functional state, BAP1 is part of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which removes ubiquitin from Histone H2A at lysine 119 (H2AK119Ub). This action generally leads to a more open chromatin state and allows for the expression of target genes.
In a majority of mesotheliomas, the BAP1 gene is inactivated through mutations or deletions.[1] The loss of BAP1 function results in the accumulation of H2AK119Ub and subsequent epigenetic silencing of various genes. A key consequence of BAP1 loss is the upregulation of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that catalyzes the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression.[3] The resulting epigenetic landscape in BAP1-deficient cells, characterized by increased EZH2 activity, promotes cancer cell proliferation and survival.[4] This creates a synthetic lethal relationship, where cancer cells with BAP1 loss become highly dependent on EZH2 activity for their survival, thus providing a clear rationale for therapeutic intervention with EZH2 inhibitors.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative data from studies investigating the effects of EZH2 inhibition in BAP1-deficient mesothelioma.
Table 1: Preclinical In Vitro and In Vivo Efficacy of EZH2 Inhibitors
| Compound | Model System | BAP1 Status | Key Findings | Reference |
| EZH2 shRNA | Human mesothelioma cell lines | Mutant | Induced apoptosis in BAP1-mutant cells, while wild-type cells continued to proliferate. Abrogated in vivo tumor formation of BAP1-mutant but not wild-type cell lines. | [4] |
| EPZ011989 (EZH2 inhibitor) | BAP1-mutant mesothelioma cell lines | Mutant | Increased sensitivity to EZH2 inhibition in both 2D and 3D cultures. | [4] |
| EPZ011989 (EZH2 inhibitor) | In vivo mouse models | Mutant | Significantly reduced tumor size of BAP1-mutant tumors compared to vehicle-treated mice. Wild-type tumors were less responsive. | [4] |
| Tazemetostat (EZH2 inhibitor) | In vivo mouse models | Deficient | Showed limited efficacy as a single agent in some preclinical models. | [5][6] |
| GSK126 (EZH2 inhibitor) + Zoledronic Acid (Mevalonate pathway inhibitor) | BAP1-deficient human mesothelioma cell lines | Deficient | Hypersensitivity to the combined treatment in long-term colony-formation assays. | [7] |
| Tazemetostat + Zoledronic Acid | In vivo mouse models (xenografts and autochthonous) | Deficient | Potent anti-tumor effect and prolonged survival. | [7] |
| GSK126 + AZD4547 (FGFR inhibitor) | BAP1-deficient mesothelioma cell lines | Deficient | Synergistic inhibition of cell growth in colony formation assays. | [8] |
| EZH2 inhibitor + ATM inhibitor | BAP1-deficient mesothelioma cell lines and xenografts | Deficient | Synergistic potential in clonogenicity assays and significantly increased tumor growth inhibition in xenografts. | [9] |
Table 2: Clinical Efficacy of Tazemetostat in Relapsed/Refractory BAP1-Inactivated Mesothelioma (Phase 2 Study)
| Parameter | Value | Reference |
| Number of Patients | 74 | [10] |
| BAP1 Inactivation Status | All patients | [10] |
| Disease Control Rate (DCR) at 12 weeks | 51% | [11] |
| Disease Control Rate (DCR) at 24 weeks | 28% | [11] |
| Objective Response Rate (ORR) | 3% (2 partial responses) | [10] |
| Median Progression-Free Survival (PFS) | 18 weeks | [11] |
| Median Overall Survival (OS) | 36 weeks | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of EZH2 inhibitors in BAP1-deficient mesothelioma.
Cell Culture and Reagents
-
Cell Lines: Human and murine mesothelioma cell lines with both wild-type and mutant/deficient BAP1 are used. Examples include H2452 (BAP1-mutant) and other patient-derived cell lines.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitors: EZH2 inhibitors such as tazemetostat (EPZ-6438), GSK126, and EPZ011989 are dissolved in DMSO to create stock solutions and then diluted in culture medium to the desired final concentrations for treatment.
Cell Viability and Proliferation Assays
-
Method: A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the EZH2 inhibitor or DMSO as a vehicle control.
-
Cells are incubated for a period of 3 to 7 days.
-
At the end of the incubation period, the viability reagent is added to each well according to the manufacturer's instructions.
-
Fluorescence or luminescence is measured using a plate reader.
-
Data are normalized to the vehicle-treated control to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.
-
Western Blotting
-
Purpose: To assess the levels of specific proteins, such as BAP1, EZH2, and histone modifications like H3K27me3.
-
Procedure:
-
Cells are treated with the EZH2 inhibitor or DMSO for a specified time (e.g., 48-72 hours).
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., anti-EZH2, anti-H3K27me3, anti-BAP1, anti-GAPDH as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice, such as NOD-SCID IL2Rγ-null (NSG) mice, are commonly used to prevent rejection of human tumor cells.
-
Procedure:
-
Human mesothelioma cells (e.g., 1-5 x 10^6 cells) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The EZH2 inhibitor (e.g., tazemetostat) is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., daily or twice daily). The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length x width²)/2.
-
Body weight and the general health of the mice are also monitored.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Signaling Pathway of BAP1 and EZH2 in Mesothelioma
Caption: BAP1-EZH2 signaling pathway in mesothelioma.
Experimental Workflow for Preclinical Testing
Caption: Preclinical workflow for evaluating EZH2 inhibitors.
Logical Framework for Targeting BAP1-Deficient Mesothelioma
References
- 1. BAP1 Mutations and Pleural Mesothelioma: Genetic Insights, Clinical Implications, and Therapeutic Perspectives [mdpi.com]
- 2. BAP1, a tumor suppressor gene driving malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Loss of BAP1 function leads to EZH2-dependent transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Inhibition of EZH2 and FGFR is Synergistic in BAP1-deficient Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genetic screens reveal new targetable vulnerabilities in BAP1-deficient mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Inhibition of EZH2 and FGFR is Synergistic in BAP1-deficient Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of EZH2 and ATM inhibition in BAP1-deficient mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
BAP1-IN-1: A Potential Therapeutic Avenue for Uveal Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, particularly to the liver. A significant subset of aggressive, metastatic UM is characterized by inactivating mutations in the BRCA1-associated protein 1 (BAP1) gene, a tumor suppressor and deubiquitinase. The loss of BAP1 function is a key driver of metastasis in UM, making it a critical therapeutic target. This document provides a comprehensive technical overview of BAP1-IN-1, a small molecule inhibitor of BAP1's catalytic activity, and explores its potential as a therapeutic agent for BAP1-deficient uveal melanoma. While preclinical data for this compound is primarily established in the context of leukemia, the mechanistic rationale for its application in UM is strong. This guide summarizes the available preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development in this promising area.
Introduction to BAP1 and its Role in Uveal Melanoma
BAP1 is a nuclear-localized deubiquitinase that plays a crucial role in regulating several fundamental cellular processes, including cell cycle progression, DNA damage repair, and gene expression.[1][2] It functions as a tumor suppressor, and its inactivation is a key event in the progression of several cancers, most notably uveal melanoma.[3][4] Inactivating mutations of BAP1 are found in approximately 84% of metastasizing uveal melanomas.[4] These mutations are strongly associated with a poor prognosis, highlighting the urgent need for targeted therapies against BAP1-deficient tumors.[4]
The primary function of BAP1 is to remove ubiquitin from histone H2A at lysine 119 (H2AK119ub), a modification associated with transcriptional repression.[1][2] By deubiquitinating H2AK119, BAP1 contributes to the regulation of gene expression. In certain contexts, such as in leukemia with ASXL1 gain-of-function mutations, truncated ASXL1 can stabilize BAP1, leading to enhanced recruitment to chromatin and the promotion of a pro-leukemic transcriptional signature.[1] This finding has led to the development of BAP1 inhibitors as a potential therapeutic strategy.[1]
This compound: A Small Molecule Inhibitor of BAP1
This compound (also referred to as iBAP) is a small molecule inhibitor of the catalytic activity of BAP1.[1][5] It was identified through a biochemical screen and has shown promise in preclinical models of leukemia.[1]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 353495-21-3 |
| Chemical Formula | C18H16N2O2 |
| IUPAC Name | 8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
| Molecular Weight | 292.34 g/mol |
| IC50 | 0.1-1 µM |
Preclinical Data for this compound (iBAP) in Leukemia Models
The most comprehensive preclinical data for a BAP1 inhibitor comes from a study by Wang et al. (2021) in the context of leukemia with ASXL1 gain-of-function mutations.[1] The findings from this study provide a strong foundation for exploring the therapeutic potential of BAP1 inhibitors in other BAP1-driven cancers like uveal melanoma.
In Vitro Efficacy
The in vitro efficacy of the BAP1 inhibitor iBAP was assessed through various assays:
| Assay | Cell Lines | Key Findings |
| BAP1 Catalytic Activity Assay | Recombinant BAP1 | iBAP directly inhibits the deubiquitinase activity of BAP1. |
| Cell Viability Assay | Leukemia cell lines with ASXL1 mutations | iBAP selectively inhibits the growth of leukemia cells harboring ASXL1 gain-of-function mutations. |
| Western Blot | Leukemia cell lines | Treatment with iBAP leads to an increase in global H2AK119ub levels, confirming target engagement in cells. |
| RNA-Sequencing | Leukemia cell lines | iBAP reverses the pro-leukemic gene expression signature driven by truncated ASXL1. |
In Vivo Efficacy
The in vivo therapeutic potential of iBAP was evaluated in a patient-derived xenograft (PDX) mouse model of leukemia:
| Animal Model | Treatment | Key Findings |
| Leukemia PDX mice | iBAP | Treatment with iBAP significantly delayed disease progression and improved survival in the mouse models. |
Proposed Mechanism of Action and Therapeutic Rationale in Uveal Melanoma
While BAP1 is typically inactivated in uveal melanoma, the therapeutic rationale for a BAP1 inhibitor is not immediately obvious. However, the complexity of BAP1's role and its interactions with other proteins suggest potential avenues for therapeutic intervention. One hypothesis is that in certain contexts, even in BAP1-deficient tumors, there might be residual or compensatory deubiquitinase activity from other related enzymes that could be targeted. Alternatively, targeting the pathways that are dysregulated as a consequence of BAP1 loss could be a viable strategy.
The development of BAP1 inhibitors for leukemia, where BAP1 activity is paradoxically enhanced, provides a valuable tool to probe the function of BAP1 and related pathways in uveal melanoma. Further research is needed to elucidate the precise mechanism by which a BAP1 inhibitor might exert an anti-tumor effect in BAP1-deficient uveal melanoma.
Signaling Pathways and Experimental Workflows
BAP1 Signaling Pathway in ASXL1-Mutated Leukemia
The following diagram illustrates the proposed mechanism of action of BAP1 and its inhibition by this compound (iBAP) in the context of ASXL1 gain-of-function (GOF) mutations in leukemia.
Caption: BAP1 signaling in ASXL1-mutated leukemia and the inhibitory effect of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for the preclinical assessment of a BAP1 inhibitor like this compound.
Caption: A generalized workflow for the preclinical development of a BAP1 inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of BAP1 inhibitors, based on standard molecular and cellular biology techniques.
BAP1 Deubiquitinase Activity Assay (Ub-AMC Assay)
Objective: To measure the in vitro catalytic activity of BAP1 and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human BAP1 protein
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (or other test compounds)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle control (DMSO) to each well.
-
Add 10 µL of recombinant BAP1 protein (final concentration ~10 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of Ub-AMC substrate (final concentration ~100 nM).
-
Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Uveal melanoma cell lines (with and without BAP1 mutations)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well white, clear-bottom microplate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for H2AK119ub
Objective: To assess the in-cell target engagement of this compound by measuring the levels of ubiquitinated H2A.
Materials:
-
Uveal melanoma cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-H2AK119ub, anti-H2A (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H2AK119ub antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-H2A antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H2AK119ub levels.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of uveal melanoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma)
-
Uveal melanoma cell line (with BAP1 mutation)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject uveal melanoma cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the determined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
Future Directions and Conclusion
The development of this compound and other BAP1 inhibitors represents a novel and promising therapeutic strategy for cancers with specific genetic alterations. While the initial preclinical success has been demonstrated in leukemia models, the strong association between BAP1 loss and metastatic uveal melanoma provides a compelling rationale for investigating the efficacy of these inhibitors in this disease.
Future research should focus on:
-
Directly testing this compound in BAP1-deficient uveal melanoma cell lines and animal models.
-
Elucidating the precise mechanism of action of BAP1 inhibitors in the context of BAP1 loss-of-function.
-
Identifying potential biomarkers to predict response to BAP1 inhibitor therapy in uveal melanoma patients.
-
Exploring combination therapies to enhance the efficacy of BAP1 inhibitors.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia [ouci.dntb.gov.ua]
- 5. Technology -Small Molecule Inhibitors of BAP1 for Cancer Therapy [nulive.technologypublisher.com]
The Impact of BAP1-IN-1 on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRCA1-associated protein 1 (BAP1) is a nuclear deubiquitinase that plays a critical role in chromatin remodeling and tumor suppression. Its primary function involves the removal of ubiquitin from histone H2A at lysine 119 (H2AK119ub1), a modification associated with gene silencing. By opposing the activity of the Polycomb Repressive Complex 1 (PRC1), BAP1 helps maintain a balance in gene expression.[1][2][3] Dysregulation of BAP1 activity, often through mutation or deletion, is implicated in the development of various cancers. BAP1-IN-1, also known as iBAP, is a potent and specific small molecule inhibitor of BAP1's catalytic activity, offering a valuable tool for studying its function and a potential therapeutic avenue for cancers with specific genetic backgrounds.[1][4][5] This technical guide provides an in-depth overview of this compound's impact on chromatin remodeling, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Core Mechanism of Action
This compound directly inhibits the deubiquitinase activity of the BAP1 catalytic core. This inhibition leads to an accumulation of H2AK119ub1, a key epigenetic mark that is typically removed by BAP1. The increased levels of H2AK119ub1 alter the chromatin landscape, leading to changes in gene expression.[1][2]
Signaling Pathways and Logical Relationships
The interplay between BAP1, PRC1, and chromatin is a dynamic process. This compound disrupts this balance by inactivating BAP1, leading to a PRC1-dominant state.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro BAP1 Inhibition
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (iBAP) | BAP1 catalytic activity | 0.1 - 1 | Biochemical assay | [1][4] |
Table 2: Cellular Effects of this compound on Gene Expression
| Cell Line | Treatment | Number of Significantly Altered Genes | Key Downregulated Pathways | Key Upregulated Pathways | Reference |
| BAP1-WT cells | This compound (0.1 µM, 24h) | 240 | MYC targets, p53 pathway | Not specified | [4] |
| BAP1-KO cells | This compound (0.1 µM, 24h) | 33 | Not specified | Not specified | [4] |
Table 3: Anti-proliferative Effects of this compound
| Cell Line (Genotype) | Treatment | Effect | Reference |
| K562 (ASXL1-Y591*) | This compound (0-10 µM, 72h) | Significantly more sensitive to treatment compared to ASXL1-WT cells. | [4] |
| Cells with ASXL1 frameshift mutations | This compound (0-10 µM, 72h) | Ten times more sensitive to treatment compared to ASXL1-WT cells. | [4] |
Table 4: In Vivo Efficacy of this compound
| Mouse Model | Treatment | Outcome | Reference |
| ASXL1-mutant leukemia model | This compound (50 mg/kg/day, i.p., 4 weeks) | Delayed disease progression and improved survival. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Deubiquitinase (DUB) Assay
This protocol is adapted from methodologies used to characterize BAP1 inhibitors.[1][4]
Objective: To measure the enzymatic activity of BAP1 and the inhibitory effect of this compound.
Materials:
-
Recombinant human BAP1 protein
-
Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add recombinant BAP1 to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing BAP1 and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding Ubiquitin-AMC substrate to each well.
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at kinetic intervals for 60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This protocol is a general approach to confirm target engagement of an inhibitor within cells.
Objective: To verify that this compound binds to BAP1 in a cellular context.
Materials:
-
Leukemia cell lines (e.g., K562)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Anti-BAP1 antibody
Procedure:
-
Treat cultured cells with this compound (e.g., 1 µM) or DMSO for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble BAP1 in each sample by Western blotting.
-
A shift in the melting curve of BAP1 in the presence of this compound indicates target engagement.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is a general guideline and should be optimized for specific cell types and antibodies.
Objective: To map the genome-wide changes in H2AK119ub1 occupancy following treatment with this compound.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Anti-H2AK119ub1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with the anti-H2AK119ub1 antibody overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
Prepare the DNA library for sequencing.
-
Perform high-throughput sequencing and analyze the data to identify regions with differential H2AK119ub1 enrichment.
Co-Immunoprecipitation (Co-IP)
This protocol outlines the general steps for investigating protein-protein interactions.
Objective: To determine if this compound affects the interaction of BAP1 with its binding partners (e.g., ASXL1).
Materials:
-
Cells treated with this compound or DMSO
-
Co-IP lysis buffer
-
Anti-BAP1 antibody (or antibody against the bait protein)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential interacting proteins (e.g., anti-ASXL1)
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the primary antibody against the bait protein (e.g., BAP1) overnight.
-
Capture the immune complexes with protein A/G beads.
-
Wash the beads to remove non-specific interactions.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the bait protein and expected interacting partners.
Conclusion
This compound is a valuable chemical probe for dissecting the role of BAP1 in chromatin biology and a promising lead compound for the development of targeted therapies. Its ability to specifically inhibit BAP1's deubiquitinase activity results in a significant alteration of the chromatin landscape, primarily through the accumulation of H2AK119ub1. This leads to profound changes in gene expression and can selectively inhibit the proliferation of cancer cells with specific genetic vulnerabilities, such as ASXL1 gain-of-function mutations. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target the BAP1 pathway.
References
- 1. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. BAP1-related signature predicts benefits from immunotherapy over VEGFR/mTOR inhibitors in ccRCC: a retrospective analysis of JAVELIN Renal 101 and checkmate-009/010/025 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology -Small Molecule Inhibitors of BAP1 for Cancer Therapy [nulive.technologypublisher.com]
- 5. Large‐scale analysis of BAP1 expression reveals novel associations with clinical and molecular features of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of BAP1 as a Therapeutic Target in Renal Cell Carcinoma Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene frequently inactivated in clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer. Loss of BAP1 function is strongly correlated with high-grade tumors, aggressive disease, and poor prognosis, making it a compelling target for novel therapeutic interventions. While a specific inhibitor designated "BAP1-IN-1" is not documented in publicly available scientific literature, a growing body of preclinical and early clinical research has identified several classes of compounds with potential synthetic lethality in BAP1-deficient RCC. This technical guide provides a comprehensive initial assessment of these emerging therapeutic strategies, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. The information presented herein is intended to inform and guide further research and development efforts aimed at targeting BAP1-mutated renal cell carcinoma.
Therapeutic Strategies for BAP1-Deficient Renal Cell Carcinoma
The loss of BAP1's deubiquitinase activity and its role in crucial cellular processes like DNA damage repair and transcriptional regulation create specific vulnerabilities in cancer cells. These vulnerabilities can be exploited by targeting parallel or compensatory pathways, a concept known as synthetic lethality. Key therapeutic strategies that have shown promise in preclinical or clinical models of BAP1-deficient cancers, including RCC, are detailed below.
BET Inhibitors
Bromodomain and extraterminal (BET) domain proteins are epigenetic readers that play a critical role in transcriptional regulation. Studies have shown that BAP1-deficient cancer cells, including ccRCC, exhibit heightened sensitivity to BET inhibitors.[1][2] The BET inhibitor OTX015 has demonstrated selective cytotoxicity in BAP1-knockout ccRCC cell lines and efficacy in in vivo xenograft models.[1][2]
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target the DNA damage response pathway. Given BAP1's role in homologous recombination repair, its deficiency can render cancer cells more reliant on other DNA repair mechanisms, making them susceptible to PARP inhibition. Preclinical studies have demonstrated the activity of PARP inhibitors in BAP1-deficient cell lines.[3] Furthermore, a phase II clinical trial (ORCHID) of the PARP inhibitor olaparib in patients with metastatic RCC harboring BAP1 or other DNA damage repair gene mutations showed a disease control rate of 18%, with some patients experiencing tumor reduction.[4][5]
HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors represent another class of epigenetic modulators. A dual-screen for efficacy and toxicity identified the HDAC inhibitor quisinostat as a potential therapeutic for BAP1-mutant cancers.[6][7][8] Preclinical studies in BAP1-mutant uveal melanoma models, another cancer type with frequent BAP1 mutations, demonstrated that quisinostat could significantly reduce tumor growth in xenograft models.[6][7][9] This suggests a potential applicability for HDAC inhibitors in BAP1-deficient RCC.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for the therapeutic agents discussed above in relevant preclinical models.
Table 1: In Vitro Cytotoxicity of BET Inhibitor OTX015 in BAP1-deficient ccRCC Cells [1]
| Cell Line | BAP1 Status | OTX015 IC50 (nM) |
| 786-O | Wild-type | >1000 |
| 786-O BAP1 KO | Knockout | ~100 |
Table 2: In Vivo Efficacy of BET Inhibitor OTX015 in a BAP1-deficient ccRCC Xenograft Model [2]
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| OTX015 | Significant inhibition (specific % not provided in abstract) |
Table 3: Clinical Activity of PARP Inhibitor Olaparib in BAP1-mutant Metastatic RCC (ORCHID Trial - Interim Analysis) [4][5]
| Endpoint | Value (n=11) |
| Objective Response Rate (ORR) | 9% |
| Stable Disease (SD) Rate | 18% |
| Disease Control Rate (DCR) | 18% |
| Tumor Reduction | 27% of patients |
Table 4: In Vivo Efficacy of HDAC Inhibitor Quisinostat in BAP1-mutant Uveal Melanoma Xenograft Models [6][7]
| PDX-derived Cell Line | BAP1 Status | Treatment Effect |
| MM28 | Mutant | Markedly reduced tumor growth |
| MP46 | Mutant | Markedly reduced tumor growth |
| MP41 | Wild-type | No effect on tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical findings. The following sections outline the core experimental protocols employed in the assessment of potential therapeutics for BAP1-deficient RCC.
Cell Viability Assays (e.g., MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate RCC cells (both BAP1-wild-type and -mutant/knockout) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., OTX015, quisinostat) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human RCC cells (BAP1-mutant or patient-derived xenograft fragments) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., OTX015, olaparib, quisinostat) or vehicle control according to a specific dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the treatment effect compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the research. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and workflows.
BAP1-Regulated Signaling Pathways in Renal Cell Carcinoma
Caption: BAP1's role in RCC involves deubiquitination of H2AK119ub, DNA repair, and regulation of key signaling pathways.
Experimental Workflow for Preclinical Assessment of a BAP1-Targeted Therapy
Caption: A streamlined workflow for the preclinical evaluation of candidate drugs targeting BAP1-deficient RCC.
Logic of Synthetic Lethality in BAP1-Deficient RCC
Caption: The principle of synthetic lethality, where targeting a compensatory pathway in BAP1-deficient cells leads to cell death.
Conclusion and Future Directions
The initial assessment of targeting BAP1-deficient renal cell carcinoma reveals a promising landscape for the development of novel therapeutics. While a direct inhibitor of BAP1, potentially named "this compound," has not been identified in the current literature, strategies exploiting synthetic lethality with BET inhibitors, PARP inhibitors, and HDAC inhibitors have shown considerable preclinical and early clinical potential. The data summarized in this guide underscores the importance of a personalized medicine approach for patients with BAP1-mutated RCC.
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy of BET inhibitors, PARP inhibitors, and HDAC inhibitors in a panel of BAP1-mutant and wild-type RCC models to identify the most potent therapeutic strategy.
-
Combination therapies: Investigating the potential synergistic effects of combining these targeted agents with each other or with standard-of-care immunotherapies in BAP1-deficient RCC.
-
Biomarker discovery: Identifying additional biomarkers beyond BAP1 mutation status that can predict response to these targeted therapies.
-
Development of direct BAP1 inhibitors: Continued efforts in high-throughput screening and rational drug design to identify and optimize small molecules that can directly modulate BAP1 activity.
By building upon the foundational knowledge presented in this technical guide, the scientific and drug development communities can accelerate the translation of these promising preclinical findings into effective therapies for patients with BAP1-deficient renal cell carcinoma.
References
- 1. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Study of Olaparib in Metastatic Renal Cell Carcinoma Patients With DNA Repair Gene Mutations [clin.larvol.com]
- 5. curetoday.com [curetoday.com]
- 6. Dual screen for efficacy and toxicity identifies HDAC inhibitor with distinctive activity spectrum for BAP1-mutant uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2021 Melanoma Highlight - Identification of the HDAC Inhibitor Quisinostat as a Possible Therapeutic for Uveal Melanoma, Melanoma Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 8. Dual Screen for Efficacy and Toxicity Identifies HDAC Inhibitor with Distinctive Activity Spectrum for BAP1-Mutant Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Interaction of BAP1-IN-1 with the BAP1 Protein Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small-molecule inhibitor BAP1-IN-1 and its interaction with the BRCA1 associated protein 1 (BAP1) protein complex. This document details the mechanism of action, quantitative data, and relevant experimental protocols for researchers in oncology, epigenetics, and drug discovery.
Introduction to the BAP1 Protein Complex
BRCA1 associated protein 1 (BAP1) is a nuclear deubiquitinase that plays a critical role as a tumor suppressor.[1][2] It is a key component of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which counteracts the activity of the Polycomb Repressive Complex 1 (PRC1).[1] The primary substrate of the BAP1 complex is monoubiquitinated histone H2A at lysine 119 (H2AK119ub), a modification associated with transcriptional repression.[2] By removing this ubiquitin mark, the BAP1 complex helps to maintain a chromatin state permissive for the transcription of tumor suppressor genes.
The core of the BAP1 complex includes the scaffold protein ASXL1 or its paralogs ASXL2/3, which are essential for BAP1's catalytic activity.[3] The complex also associates with other regulatory proteins, including Host Cell Factor 1 (HCF-1), O-GlcNAc Transferase (OGT), and transcription factors such as FOXK1/2 and YY1, allowing it to be recruited to specific genomic loci and to regulate diverse cellular processes like cell cycle progression, DNA damage repair, and metabolism.[4][5]
Mutations in BAP1 or other components of the PR-DUB complex are frequently observed in various cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[6] Notably, certain gain-of-function mutations in ASXL1 can lead to stabilization of the BAP1 protein, enhanced deubiquitinase activity, and the promotion of a pro-leukemic transcriptional program.[2] This has made the catalytic activity of the BAP1 complex an attractive target for therapeutic intervention.
This compound: A Potent Inhibitor of BAP1 Catalytic Activity
This compound (also referred to as iBAP or Compound 8) is a small-molecule inhibitor of the catalytic activity of BAP1.[7][8] It was identified through a high-throughput biochemical screen and has been shown to effectively inhibit BAP1's deubiquitinase function both in vitro and in cellular contexts.[2]
Mechanism of Action
This compound directly targets the catalytic UCH (ubiquitin C-terminal hydrolase) domain of the BAP1 protein, thereby preventing the hydrolysis of the isopeptide bond between ubiquitin and its substrates, most notably H2AK119. By inhibiting BAP1's deubiquitinase activity, this compound leads to an accumulation of H2AK119ub, which in turn can repress the transcription of genes that are normally activated by the BAP1 complex.[2] In the context of cancers driven by gain-of-function ASXL1 mutations, this compound can reverse the pro-leukemic gene expression signature and impair tumor progression.[2]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.1 - 1 µM | In vitro BAP1 catalytic activity assay | [9] |
| Cellular Potency | Selectively inhibits cells with ASXL1 gain-of-function mutations | K562 (ASXL1-Y591*) and other ASXL1fs mutant cell lines | [8] |
| In Vivo Efficacy | 50 mg/kg/day, i.p. | Mouse models of ASXL1-mutant leukemia | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro BAP1 Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of BAP1 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human BAP1 protein
-
Ub-AMC substrate (e.g., from Boston Biochem or R&D Systems)
-
DUB Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
This compound (or other inhibitors) dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a working solution of recombinant BAP1 in DUB Assay Buffer. The final concentration will need to be optimized but is typically in the low nanomolar range.
-
Prepare serial dilutions of this compound in DUB Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In the wells of the 96-well plate, add the DUB Assay Buffer, the BAP1 protein, and the this compound dilutions. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" background control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a working solution of Ub-AMC in DUB Assay Buffer. The final concentration is typically close to the Km of the enzyme for this substrate.
-
Initiate the reaction by adding the Ub-AMC solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (kinetic read).
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each condition.
-
Determine the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for H2AK119ub Levels
This protocol is used to assess the cellular activity of this compound by measuring the levels of its primary substrate, H2AK119ub.
Materials:
-
Cell lines of interest (e.g., wild-type and BAP1-knockout, or cells with ASXL1 mutations)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H2AK119ub (e.g., Cell Signaling Technology #8240), anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H2AK119ub overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H2AK119ub.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO vehicle.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of viable cells for each treatment condition relative to the DMSO-treated control.
-
Plot the cell viability versus the concentration of this compound and determine the GI50 (concentration for 50% growth inhibition).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of BAP1 target genes upon treatment with this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound or DMSO as described for the western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well qPCR plate with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a qPCR instrument using a standard cycling protocol (denaturation, annealing, extension).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO-treated control.
Visualizations
Signaling Pathway of the BAP1 Complex
Caption: Interaction of this compound with the BAP1 complex and its effect on chromatin.
Experimental Workflow for this compound Evaluation
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAP1 enhances Polycomb repression by counteracting widespread H2AK119ub1 deposition and chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAP1 is a novel regulator of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
- 7. Technology -Small Molecule Inhibitors of BAP1 for Cancer Therapy [nulive.technologypublisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleckchem.com [selleckchem.com]
Foundational Research on BAP1 Inhibitor Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the specificity of inhibitors targeting BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB) that is a key tumor suppressor. Given the nascent stage of direct BAP1 inhibitor development, this document focuses on the pioneering compounds iBAP-II and LN-439A , for which initial specificity and mechanistic data have been published. Additionally, we will explore the specificity of indirect targeting strategies for BAP1-deficient cancers, including the use of BET inhibitors and PARP inhibitors, which leverage the principle of synthetic lethality.
Executive Summary
The development of selective BAP1 inhibitors presents a promising therapeutic avenue for cancers harboring BAP1 mutations. Early-stage inhibitors like iBAP-II and LN-439A have demonstrated catalytic inhibition of BAP1 and have shown anti-tumor activity in preclinical models. Understanding the specificity of these molecules is paramount for their clinical translation. This guide summarizes the available quantitative data on their potency and selectivity, details the experimental protocols used for their validation, and provides visual representations of the key pathways and experimental workflows.
Direct BAP1 Inhibitors: iBAP-II and LN-439A
Quantitative Specificity Data
The following table summarizes the available quantitative data for the direct BAP1 inhibitors iBAP-II and LN-439A. This data is crucial for comparing their potency and initial selectivity profiles.
| Compound | Target | Assay Type | IC50 (nM) | Cell-based Potency | Notes |
| iBAP-II | BAP1 | Ub-AMC Assay | 298 | Inhibits SCLC cell viability (IC50 in µM range) | Demonstrates higher affinity for BAP1 over UCHL5 and other DUBs.[1] |
| LN-439A | BAP1 | Catalytic Inhibition | Not explicitly stated | Suppresses proliferation of basal-like breast cancer cells | Binds to the catalytic pocket of BAP1, leading to KLF5 degradation.[2][3][4] |
Experimental Protocols
This biochemical assay is a primary method for assessing the direct inhibitory activity of compounds against BAP1's catalytic function.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of AMC from ubiquitin by an active DUB results in an increase in fluorescence, which can be measured over time. Inhibitors of the DUB will prevent this cleavage, leading to a reduced fluorescence signal.
Detailed Protocol:
-
Reagents and Materials: Recombinant human BAP1 protein, Ub-AMC substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), test compounds (iBAP-II or LN-439A) at various concentrations, and a fluorescence plate reader.
-
Procedure: a. Recombinant BAP1 is pre-incubated with varying concentrations of the test inhibitor or DMSO (vehicle control) in the assay buffer for a specified period (e.g., 30 minutes) at room temperature in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the Ub-AMC substrate. c. The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over time using a microplate reader. d. The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Detailed Protocol:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., small cell lung cancer cells for iBAP-II) to a suitable confluency. Treat the cells with the test inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (BAP1) in the soluble fraction using Western blotting.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble BAP1 against the temperature for both the inhibitor-treated and control samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
Signaling Pathways and Experimental Workflows
Indirect Targeting of BAP1-Deficient Cancers
The loss of BAP1 function through mutation creates specific vulnerabilities in cancer cells that can be exploited by targeting other pathways. This concept, known as synthetic lethality, has led to the investigation of BET inhibitors and PARP inhibitors as potential therapies for BAP1-deficient tumors.
Quantitative Specificity Data for Indirect Inhibitors
| Compound | Target Class | BAP1-deficient Cell Line Sensitivity | Notes |
| OTX015 | BET Inhibitor | Increased sensitivity in BAP1-knockout melanoma and renal cell carcinoma lines | BAP1 loss leads to hyperubiquitination of H2AK119, sensitizing cells to BETi-induced transcriptional alterations.[5] |
| Niraparib | PARP Inhibitor | Clinical benefit observed in patients with BAP1-mutant tumors | BAP1's role in DNA damage repair suggests that its loss impairs homologous recombination, creating a dependency on PARP.[6] |
| Olaparib | PARP Inhibitor | Preclinical evidence of synthetic lethality with BAP1 loss |
Experimental Protocols
Principle: To assess the selective cytotoxicity of a compound on BAP1-deficient cells, isogenic cell lines (differing only in their BAP1 status) are treated with the compound, and their viability is compared.
Detailed Protocol:
-
Cell Lines: Utilize a pair of cell lines: one with wild-type BAP1 and an isogenic counterpart where BAP1 has been knocked out (using CRISPR/Cas9) or carries a known inactivating mutation.
-
Treatment: Seed both cell lines in 96-well plates and treat with a range of concentrations of the test compound (e.g., OTX015 or a PARP inhibitor).
-
Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control for each cell line. Compare the dose-response curves and IC50 values between the BAP1-proficient and BAP1-deficient cells. A significantly lower IC50 in the BAP1-deficient line indicates synthetic lethality.
Principle: This assay assesses the long-term proliferative capacity of cells following drug treatment and can reveal more subtle effects on cell survival than short-term viability assays.
Detailed Protocol:
-
Cell Seeding: Seed a low number of BAP1-proficient and BAP1-deficient cells in 6-well plates.
-
Treatment: Treat the cells with the test compound at a fixed concentration or a range of concentrations.
-
Incubation: Allow the cells to grow for an extended period (e.g., 10-14 days), with media and drug changes as necessary, until visible colonies are formed.
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies and/or quantify the stained area.
-
Data Analysis: Compare the number and size of colonies in the treated versus control wells for both BAP1-proficient and BAP1-deficient cell lines.
Signaling Pathways and Logical Relationships
Conclusion
The foundational research on BAP1 inhibitor specificity, while still in its early stages, has identified promising direct inhibitors such as iBAP-II and LN-439A. The specificity of these compounds is being established through a combination of biochemical and cellular assays. Furthermore, the concept of synthetic lethality has broadened the therapeutic strategies for BAP1-deficient cancers to include BET and PARP inhibitors. Continued research focusing on comprehensive selectivity profiling and the elucidation of resistance mechanisms will be critical for the successful clinical development of therapies targeting the BAP1 pathway.
References
- 1. Therapeutic targeting of BAP1/ASXL3 sub-complex in ASCL1-dependent small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LN-439A, a novel BAP1 inhibitor, suppresses the growth of basal-like breast cancer by degrading KLF5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Know when to fold ‘em: Polycomb complexes in oncogenic 3D genome regulation [frontiersin.org]
BAP1-IN-1: A Technical Guide to its Influence on Tumor Suppressor Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor protein that functions as a deubiquitinating enzyme (DUB). Its role in regulating key cellular processes such as DNA damage repair, cell cycle control, and chromatin modification has made it a focal point in cancer research.[1][2] The discovery of small molecule inhibitors targeting BAP1's catalytic activity has opened new avenues for therapeutic intervention in cancers with specific genetic backgrounds. This technical guide provides an in-depth overview of BAP1-IN-1, a known BAP1 inhibitor, and its influence on the tumor suppressor functions of BAP1.
This compound and Other BAP1 Inhibitors: Quantitative Data
Several small molecules have been identified as inhibitors of BAP1's deubiquitinase activity. This compound (also known as Compound 8) is a notable example.[3][4] The following table summarizes the available quantitative data for this compound and other reported BAP1 inhibitors.
| Inhibitor Name | Alias | Target | IC50 | Cell-based Activity | In Vivo Efficacy | Reference |
| This compound | Compound 8 | BAP1 catalytic activity | 0.1-1 µM | Selectively inhibits cells with ASXL1 gain-of-function (GOF) mutations. Alters gene expression in a BAP1-dependent manner. | Delays progression of ASXL1-mutant leukemia in mice (50 mg/kg/d, i.p. for 4 weeks). | [3] |
| iBAP | - | BAP1 complex | Not specified | Selectively inhibits cells with ASXL mutations. | Significantly delayed disease progression in leukemic mouse models. | [5] |
| TG2-179-1 | - | BAP1 (covalent inhibitor) | < 10 µM (cytotoxic IC50) | Exhibits potent cytotoxic activity against colon cancer cells. | Inhibits colon tumor growth. | [6] |
| PT33 | - | BAP1 (and other DUBs) | Not specified | Suppresses homologous recombination repair. Sensitizes colorectal cancer cells to radiotherapy. | Enhances sensitivity of colorectal cancer to radiotherapy in vivo. | [7] |
Experimental Protocols
The characterization of BAP1 inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro BAP1 Inhibition Assay (Ub-AMC Assay)
This assay is commonly used to measure the deubiquitinase activity of BAP1 and the potency of its inhibitors.
-
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the isopeptide bond between ubiquitin and AMC by BAP1 releases free AMC, which fluoresces. The rate of fluorescence increase is proportional to BAP1 activity.
-
Protocol:
-
Recombinant BAP1 protein is purified.
-
The assay is performed in a 96-well plate format.
-
BAP1 protein is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes) at room temperature in an appropriate assay buffer.
-
The reaction is initiated by adding the Ub-AMC substrate.
-
Fluorescence is measured kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assays
These assays determine the effect of BAP1 inhibitors on the survival and proliferation of cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of viable cells, which is proportional to the cell number.
-
Protocol (MTT Assay Example):
-
Cancer cells (e.g., those with and without ASXL1 mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the BAP1 inhibitor (e.g., this compound, 0-10 µM) for a specified duration (e.g., 72 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values can be calculated.
-
In Vivo Leukemia Mouse Model
This protocol assesses the therapeutic efficacy of BAP1 inhibitors in a preclinical cancer model.
-
Principle: Human leukemia cells with specific mutations (e.g., ASXL1 GOF) are transplanted into immunodeficient mice. The mice are then treated with the BAP1 inhibitor to evaluate its effect on tumor progression and survival.
-
Protocol:
-
Immunodeficient mice (e.g., NSG mice) are irradiated to ablate their hematopoietic system.
-
Human leukemia cells (e.g., K562 with ASXL1-Y591*) are injected intravenously into the mice.
-
After allowing the leukemia to establish, mice are randomized into treatment and vehicle control groups.
-
The treatment group receives the BAP1 inhibitor (e.g., this compound at 50 mg/kg/day) via a specified route (e.g., intraperitoneal injection) for a defined period (e.g., 4 weeks).
-
Disease progression is monitored by assessing parameters such as body weight, spleen size, and the percentage of human leukemia cells in the peripheral blood or bone marrow.
-
Survival of the mice in each group is recorded.
-
Signaling Pathways and Mechanisms of Action
BAP1 is a multifaceted tumor suppressor involved in several critical cellular pathways. Inhibition of BAP1 by molecules like this compound is expected to modulate these pathways.
BAP1's Role in Chromatin Remodeling and Gene Expression
BAP1 is a core component of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which also includes ASXL1. This complex removes monoubiquitin from histone H2A at lysine 119 (H2AK119ub), a mark associated with transcriptional repression.[8] Gain-of-function mutations in ASXL1 can lead to the stabilization of BAP1, promoting a pro-leukemic transcriptional program.[5] this compound is thought to counteract this by inhibiting BAP1's catalytic activity, thereby altering the expression of BAP1 target genes.
References
- 1. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Technology -Small Molecule Inhibitors of BAP1 for Cancer Therapy [nulive.technologypublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of BAP1 recruits HERC2 to competitively dissociate BRCA1–BARD1, suppresses DNA repair and sensitizes CRC to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAP1-IN-1 (in vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAP1 (BRCA1-associated protein 1) is a crucial tumor suppressor protein and a deubiquitinating enzyme (DUB) that plays a pivotal role in various cellular processes, including DNA damage repair, cell cycle regulation, and transcriptional control.[1][2][3][4] Its dysregulation is implicated in the development and progression of numerous cancers.[5][6] BAP1-IN-1 is a potent and specific small molecule inhibitor of the catalytic activity of BAP1, with a reported IC50 in the range of 0.1-1 μM.[7] This document provides detailed application notes and protocols for the in vitro use of this compound to investigate its biological effects and therapeutic potential.
Biochemical Properties and Mechanism of Action
This compound functions by directly inhibiting the deubiquitinase activity of BAP1.[7] BAP1 is a cysteine protease that removes ubiquitin from target proteins, a key post-translational modification in cellular signaling.[8] One of the primary substrates of BAP1 is histone H2A at lysine 119 (H2AK119Ub), a modification associated with transcriptional repression.[9][10] By inhibiting BAP1, this compound is expected to lead to an accumulation of ubiquitinated substrates, including H2AK119Ub, thereby altering gene expression and other cellular pathways.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vitro use of this compound based on available data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BAP1 catalytic activity) | 0.1 - 1 µM | Recombinant BAP1 | [7] |
| Effective Concentration (Gene Expression Changes) | 0.1 µM (24 h) | BAP1-WT cells | [7] |
| Effective Concentration (Cellular BAP1 Inhibition) | 1 µM (30 min) | Cellular context | [7] |
| Effective Concentration (Selective Cell Inhibition) | 0 - 10 µM (72 h) | ASXL1 GOF mutant cells | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., those with and without BAP1 mutations or ASXL1 GOF mutations)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 10 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Target Engagement (H2AK119Ub Levels)
This protocol is used to confirm that this compound is engaging its target within cells by measuring the levels of a key substrate, H2AK119Ub.
Materials:
-
This compound
-
Cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H2AK119ub (e.g., Cell Signaling Technology #8240), anti-H2A (e.g., Cell Signaling Technology #12349) or anti-Histone H3 as a loading control.[3][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H2AK119ub antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an antibody for total H2A or another loading control to normalize the data.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of BAP1 and its inhibition by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human BAP1 protein
-
Ubiquitin-AMC (Ub-AMC) fluorogenic substrate
-
This compound
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
-
Fluorimeter
Procedure:
-
Prepare a solution of recombinant BAP1 in DUB assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in DUB assay buffer.
-
Add this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add the recombinant BAP1 solution to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-AMC substrate to each well.
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence curve) for each condition.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.
Immunoprecipitation (IP) for Target Occupancy
This protocol can be adapted to assess the covalent binding of inhibitors or to study BAP1 protein-protein interactions in the presence of this compound.
Materials:
-
This compound
-
Cell lysates
-
Anti-BAP1 antibody (for IP)
-
Protein A/G magnetic beads
-
IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in non-denaturing IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BAP1 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting for BAP1 and any co-immunoprecipitated proteins.
Visualizations
Caption: this compound inhibits BAP1's deubiquitinase activity, leading to increased H2AK119Ub and altered gene expression.
Caption: Workflow for in vitro characterization of this compound.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Selection: The effects of this compound may be cell-type specific. It is advisable to use a panel of cell lines, including those with known BAP1 or ASXL1 mutations, to assess selectivity.
-
Antibody Validation: Ensure the specificity of all antibodies, particularly the anti-H2AK119ub antibody, through appropriate controls (e.g., knockdown or knockout cells).
-
Data Interpretation: Correlate the results from different assays. For example, a decrease in cell viability should correspond with the effective concentration for target engagement observed by Western blot.
These detailed protocols and application notes should serve as a comprehensive guide for researchers initiating in vitro studies with the BAP1 inhibitor, this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Structural basis of histone H2A lysine 119 deubiquitination by Polycomb repressive deubiquitinase BAP1/ASXL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAP1: role in carcinogenesis and clinical implications - Kobrinski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BAP1 is a tumor suppressor that requires deubiquitinating activity and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nordiqc.org [nordiqc.org]
- 9. Structural basis of histone H2A lysine 119 deubiquitination by Polycomb Repressive Deubiquitinase BAP1/ASXL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAP1 constrains pervasive H2AK119ub1 to control the transcriptional potential of the genome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAP1-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAP1 (BRCA1-associated protein 1) is a critical tumor suppressor and deubiquitinase (DUB) that plays a pivotal role in numerous cellular processes, including DNA damage repair, cell cycle regulation, and chromatin dynamics. Its primary function involves the removal of ubiquitin from target proteins, a key post-translational modification in cellular signaling. A major substrate of BAP1 is monoubiquitinated histone H2A at lysine 119 (H2AK119ub), a modification associated with Polycomb-mediated gene silencing. By deubiquitinating H2AK119ub, BAP1 counteracts this silencing and contributes to the regulation of gene expression. Dysregulation of BAP1 activity through mutation or deletion is frequently observed in a variety of cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma, making it a compelling target for therapeutic intervention.[1][2]
BAP1-IN-1 is a potent and specific small molecule inhibitor of the catalytic activity of BAP1.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended to guide researchers in studying BAP1 function and evaluating the therapeutic potential of its inhibition.
Mechanism of Action
This compound directly inhibits the deubiquitinase activity of the BAP1 enzyme.[3][4][5] This inhibition leads to an accumulation of its substrates, most notably H2AK119ub, thereby altering gene expression patterns and impacting downstream cellular processes such as cell proliferation and survival.[6] Studies have shown that this compound is particularly effective in cell lines harboring gain-of-function mutations in ASXL1, a component of the BAP1 complex, where it reverses the pro-leukemic transcriptional signature driven by the mutant ASXL1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | BRCA1 associated protein 1 (BAP1) | [3][4][5] |
| IC₅₀ | 0.1 - 1 µM | [3][4][5] |
| Molecular Weight | 292.33 g/mol | [4] |
| Chemical Formula | C₁₈H₁₆N₂O₂ | [3] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line Example(s) | Concentration Range | Treatment Duration | Reference |
| Gene Expression Analysis (RNA-seq) | CAL51, 293T | 0.1 - 10 µM | 24 hours | [6] |
| Cell Viability / Proliferation | CAL51 (BAP1-WT/KO) | 0.1 - 10 µM | 4 days | [6] |
| Western Blot (H2AK119ub levels) | CAL51 | 10 µM | 24 hours | [6] |
| Selective inhibition in ASXL1 mutant cells | K562 (ASXL1-Y591*) | 0 - 10 µM | 72 hours | [5] |
Signaling Pathway and Experimental Workflow Diagrams
BAP1 Signaling Pathway
Caption: BAP1's role in counteracting gene silencing and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. H2AK119ub Polyclonal Antibody (720148) [thermofisher.com]
- 4. Ubiquityl-Histone H2A (Lys119) (D27C4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. activemotif.jp [activemotif.jp]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BAP1-IN-1 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BAP1 inhibitors, specifically focusing on BAP1-IN-1 and its analogue iBAP-II, in mouse xenograft models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of BAP1-targeted therapies.
Mechanism of Action
BRCA1-associated protein 1 (BAP1) is a tumor suppressor protein that functions as a deubiquitinating enzyme (DUB)[1][2][3][4]. It plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis by removing ubiquitin from target proteins[1][3][4]. In many cancers, BAP1 is mutated or its expression is lost, leading to uncontrolled cell proliferation and tumor growth[1][3]. BAP1 inhibitors, such as this compound and iBAP-II, are small molecules designed to block the catalytic activity of BAP1, thereby inducing cell death or inhibiting the growth of BAP1-dependent cancer cells.
Signaling Pathway
BAP1 is a central regulator in multiple signaling pathways. Its deubiquitinase activity impacts chromatin remodeling, DNA repair, and cell cycle progression. Loss of BAP1 function can lead to dysregulation of these pathways, contributing to tumorigenesis.
Caption: BAP1 signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes the dosage and administration details for the BAP1 inhibitor iBAP-II in a mouse xenograft model of small cell lung cancer (SCLC).
| Parameter | Details | Reference |
| Inhibitor | iBAP-II | [1] |
| Dosage | 50 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Vehicle | 10% DMSO + 90% Cremophor | [1] |
| Treatment Schedule | Daily | [1] |
| Cancer Model | Small Cell Lung Cancer (SCLC) | [1] |
| Cell Line | Mouse KP3 SCLC cells | [1] |
| Mouse Strain | Athymic nude mice | [1] |
| Number of Cells Injected | 5.0 × 10^5 | [1] |
| Tumor Monitoring | Every 4 days | [1] |
Experimental Protocols
Small Cell Lung Cancer (SCLC) Xenograft Model
This protocol is based on a study investigating the effects of the BAP1 inhibitor iBAP-II on SCLC progression[1].
1. Cell Culture:
-
Culture mouse KP3 SCLC cells in appropriate media and conditions to ensure logarithmic growth phase before injection.
2. Animal Model:
-
Use 5- to 6-week-old athymic nude mice.
-
Acclimatize the animals for at least one week before the experiment.
3. Tumor Cell Inoculation:
-
Harvest KP3 cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 5.0 × 10^5 cells in a volume of 100-200 µL into the right flank of each mouse.
4. BAP1 Inhibitor Preparation and Administration:
-
Prepare the iBAP-II solution at the desired concentration in a vehicle of 10% DMSO and 90% Cremophor.
-
Two weeks after tumor cell inoculation, begin daily treatment with either the vehicle control or iBAP-II at a dose of 50 mg/kg via intraperitoneal injection.
5. Tumor Growth Monitoring and Endpoint:
-
Measure tumor dimensions using a calibrated caliper every 4 days.
-
Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
The experiment can be terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
6. Data Analysis:
-
Compare the tumor growth curves between the vehicle-treated and iBAP-II-treated groups.
-
At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Statistical analysis, such as a t-test, can be used to determine the significance of the observed differences.
Caption: Experimental workflow for SCLC xenograft model.
Further Considerations
While the provided protocol is for a specific BAP1 inhibitor in an SCLC model, it serves as a valuable starting point for other cancer types. Researchers should consider the following when adapting this protocol:
-
Cell Line Selection: The sensitivity to BAP1 inhibition may vary between different cancer cell lines. In vitro studies are recommended to determine the IC50 of the BAP1 inhibitor on the selected cell line before proceeding to in vivo experiments.
-
Dosage and Formulation: The optimal dose and vehicle for this compound may differ from iBAP-II. Dose-finding studies and formulation optimization may be necessary.
-
Mouse Strain: The choice of mouse strain (e.g., nude, SCID, or humanized mice) will depend on the specific research question and the characteristics of the tumor cells.
-
Tumor Implantation Site: While subcutaneous xenografts are common, orthotopic models may be more clinically relevant for certain cancer types.
These application notes and protocols are intended to be a guide. All animal experiments should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Therapeutic targeting of BAP1/ASXL3 sub-complex in ASCL1-dependent small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAP1 maintains HIF-dependent interferon beta induction to suppress tumor growth in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Application Notes: Techniques for Measuring the Efficacy of BAP1-IN-1
Introduction
BRCA1-associated protein 1 (BAP1) is a nuclear-localized deubiquitinase (DUB) that functions as a critical tumor suppressor.[1][2] It removes ubiquitin from target proteins, most notably from histone H2A at lysine 119 (H2AK119ub), thereby playing a key role in chromatin dynamics, DNA damage repair, cell cycle regulation, and gene expression.[3][4][5] Inactivating mutations in the BAP1 gene are frequently observed in aggressive cancers such as uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[3][6][7] The development of specific inhibitors, such as BAP1-IN-1, presents a promising therapeutic strategy. These application notes provide a comprehensive overview and detailed protocols for assessing the biochemical and cellular efficacy of BAP1 inhibitors.
Mechanism of Action of BAP1
BAP1 is the catalytic subunit of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, where it associates with proteins like ASXL1/2.[8][9] The primary function of this complex is to counteract the activity of the Polycomb Repressive Complex 1 (PRC1), which is an E3 ubiquitin ligase that monoubiquitinates H2A to form H2AK119ub1.[3][10] By removing this ubiquitin mark, BAP1 promotes a more open chromatin state, facilitating the transcription of target genes.[10] Inhibition of BAP1 is expected to increase global H2AK119ub1 levels, leading to downstream effects on cell proliferation, survival, and DNA repair.
Overall Experimental Workflow
Measuring the efficacy of this compound requires a multi-tiered approach. The process begins with direct biochemical validation, moves to confirmation of target engagement within a cellular context, and culminates in the assessment of downstream cellular phenotypes.
Experimental Protocols
Protocol 1: In Vitro BAP1 Deubiquitinase (DUB) Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BAP1 protein using a fluorogenic substrate.
Principle: The substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) is non-fluorescent. Cleavage of the AMC group by an active DUB like BAP1 releases free AMC, which fluoresces upon excitation. The rate of fluorescence increase is proportional to DUB activity.
Materials:
-
Recombinant human BAP1 protein
-
Ub-AMC substrate (Boston Biochem)
-
This compound and DMSO (vehicle control)
-
Assay Buffer: 50 mM Tris-HCl pH 7.6, 5 mM DTT, 0.5 mM EDTA, 0.1% BSA
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 2x serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Assay Buffer to a 2x final concentration.
-
Enzyme Preparation: Dilute recombinant BAP1 protein in cold Assay Buffer to a 2x working concentration (e.g., 500 pM, final concentration 250 pM).[11]
-
Assay Plate Setup:
-
Add 10 µL of 2x this compound dilution or DMSO vehicle to appropriate wells.
-
Add 10 µL of 2x BAP1 enzyme solution to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Prepare a 2x solution of Ub-AMC substrate in Assay Buffer (e.g., 2 µM, final concentration 1 µM). Add 20 µL to all wells to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity every 60 seconds for 60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the DMSO control (100% activity) and "no enzyme" control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | 50.2 | 1.1 | 0.99 |
| Control Cmpd | >10,000 | N/A | N/A |
Protocol 2: Cellular BAP1 Target Engagement Assay
This protocol determines if this compound can inhibit BAP1 activity within cells by measuring changes in the ubiquitination level of its primary substrate, histone H2A.
Principle: Inhibition of BAP1 leads to an accumulation of H2AK119ub1. This change can be detected and quantified by Western blot analysis using an antibody specific to this modification.
Materials:
-
BAP1-proficient cancer cell line (e.g., NCI-H226, HeLa)[12]
-
This compound and DMSO
-
Complete cell culture medium
-
Histone Extraction Buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H2AK119ub1, anti-Total Histone H2A (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Histone Extraction:
-
Wash cells with cold PBS and scrape into a microcentrifuge tube.
-
Pellet cells by centrifugation (6,500 x g for 1 minute at 4°C).
-
Perform acid extraction of histones or use a commercial kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of histone extract (e.g., 10-15 µg) onto a 15% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H2AK119ub1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply chemiluminescent substrate and image the blot.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H2A to ensure equal loading.
-
Data Analysis: Quantify the band intensity for H2AK119ub1 and Total H2A using densitometry software (e.g., ImageJ). Normalize the H2AK119ub1 signal to the Total H2A signal for each lane.[13]
Data Presentation:
| Treatment | H2AK119ub1 / Total H2A (Normalized Intensity) | Fold Change vs. DMSO |
| DMSO | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 2.5 |
| This compound (10 µM) | 4.8 | 4.8 |
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on cancer cell viability and proliferation over time.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell lines (BAP1-wildtype and/or BAP1-mutant for comparison)
-
96-well clear, flat-bottom plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or DMSO vehicle.
-
Incubation: Incubate plates for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | BAP1 Status | GI50 (µM) for this compound |
| NCI-H226 | Wild-Type | 5.2 |
| M14 | Wild-Type | 8.1 |
| M14 BAP1-KO | Knockout | 1.5[14] |
Protocols 4 & 5: Apoptosis and Cell Cycle Analysis
These protocols use flow cytometry to determine if BAP1 inhibition induces programmed cell death (apoptosis) or causes cell cycle arrest.
Principle:
-
Apoptosis: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, allowing for the discrimination of live, early apoptotic, and late apoptotic/necrotic cells.[12]
-
Cell Cycle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Materials:
-
Treated cells from 6-well plates
-
Flow cytometer
-
For Apoptosis: Annexin V-FITC/PI Apoptosis Detection Kit
-
For Cell Cycle: Cold 70% ethanol, RNase A, PI staining solution
Procedure (Apoptosis):
-
Treat cells with this compound as described previously (e.g., for 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1x Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze samples by flow cytometry within 1 hour.
Procedure (Cell Cycle):
-
Treat and harvest cells as above.
-
Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
Data Presentation:
Table 4: Apoptosis Analysis
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
|---|---|---|---|
| DMSO | 95.1 | 2.5 | 2.4 |
| this compound (10 µM)| 70.3 | 15.8 | 13.9 |
Table 5: Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| DMSO | 55.2 | 30.1 | 14.7 |
| this compound (10 µM)| 72.5 | 15.3 | 12.2 |
References
- 1. BAP1 BRCA1 associated deubiquitinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. storymd.com [storymd.com]
- 3. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the BAP1 tumor suppressor in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAP1 maintains HIF-dependent interferon beta induction to suppress tumor growth in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAP1 - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. BAP1 complex promotes transcription by opposing PRC1-mediated H2A ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin recognition of BAP1: understanding its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAP1 is a tumor suppressor that requires deubiquitinating activity and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Emerging Model for BAP1’s Role in Regulating Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BAP1 Status Determines the Sensitivity of Malignant Mesothelioma Cells to Gemcitabine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of BAP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAP1-IN-1 is a small molecule inhibitor of BRCA1 associated protein 1 (BAP1), a deubiquitinating enzyme that plays a crucial role in various cellular processes, including chromatin remodeling, DNA damage repair, and cell cycle regulation. Dysregulation of BAP1 activity is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This compound, also identified as Compound 8 in foundational research, has demonstrated potent and selective inhibition of BAP1's catalytic activity, presenting a valuable tool for basic research and preclinical drug development.[1][2] This document provides detailed methods for the synthesis of this compound for research use, along with protocols for its application in cell-based assays and a summary of its biological activity.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.1 - 1 µM | In vitro BAP1 catalytic activity assay | [1][2] |
| Cellular Potency | Effective at 0.1 - 10 µM | K562 cells (ASXL1-Y591*) and other ASXL1 mutant cell lines | [1] |
| In Vivo Efficacy | 50 mg/kg/day (i.p.) | ASXL1-mutant leukemia mouse models | [1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures related to this compound, the following diagrams are provided.
Caption: BAP1 signaling pathway and the inhibitory action of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
While the precise, step-by-step synthesis protocol for this compound is detailed in the supplementary materials of the primary research article, a general and plausible synthetic route based on established chemical principles for similar structures is the Friedländer annulation. This reaction is a classical method for the synthesis of quinolines.
Proposed Synthesis of this compound (8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline)
Principle:
The synthesis of the tetracyclic quinoline core of this compound can be achieved through a Friedländer condensation reaction. This involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, in this case, a substituted cyclopentene derivative, under acidic or basic conditions.
Starting Materials:
-
2-amino-4-nitrobenzaldehyde
-
1-phenyl-1-cyclopentene
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)
-
Anhydrous solvent (e.g., toluene, ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrobenzaldehyde (1 equivalent) and 1-phenyl-1-cyclopentene (1.1 equivalents) in an appropriate anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.1 equivalents) or base (e.g., piperidine, 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. If a basic catalyst was used, wash the mixture with a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro BAP1 Inhibition Assay
Principle:
The inhibitory activity of this compound on the catalytic activity of BAP1 can be assessed using a fluorescence-based assay that measures the deubiquitination of a fluorogenic substrate.
Materials:
-
Recombinant human BAP1 enzyme
-
Ubiquitin-rhodamine110 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant BAP1 enzyme and the ubiquitin-rhodamine110 substrate to their working concentrations in assay buffer.
-
Assay:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted BAP1 enzyme (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-rhodamine110 substrate (e.g., 10 µL) to each well.
-
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
Principle:
The effect of this compound on the proliferation of cancer cells, particularly those with ASXL1 mutations, can be evaluated using a standard cell viability assay such as the MTT or CellTiter-Glo assay.
Materials:
-
Cancer cell lines (e.g., K562 with ASXL1 mutation)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated control. Plot the percentage of cell viability against the concentration of this compound and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a valuable chemical probe for studying the function of BAP1 in normal and disease states. The provided protocols offer a framework for its synthesis and application in research settings. For the most accurate and detailed synthesis procedure, researchers are strongly encouraged to consult the supplementary information of the primary publication by Wang et al. in Nature Cancer (2021). Adherence to standard laboratory safety practices is essential when handling all chemicals and performing the described experiments.
References
Application Notes and Protocols for BAP1-IN-1 Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene that encodes a deubiquitinating enzyme (DUB).[1][2][3][4] This enzyme plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, DNA damage repair, chromatin modification, and programmed cell death.[2][4][5] Germline and somatic mutations in BAP1 are associated with an increased risk of developing various cancers, including uveal melanoma, malignant mesothelioma, clear cell renal cell carcinoma, and cutaneous melanoma, a condition known as BAP1 tumor predisposition syndrome.[6][7][8][9]
The loss of BAP1 function leads to the accumulation of ubiquitinated proteins, most notably histone H2A, which results in epigenetic dysregulation and genomic instability, thereby driving tumorigenesis.[10][11] BAP1-IN-1 is a potent and specific small-molecule inhibitor of the catalytic activity of BAP1, with a reported IC50 value in the range of 0.1-1 μM.[12][13] By inhibiting the deubiquitinase function of BAP1, this compound presents a promising therapeutic strategy for cancers that are dependent on BAP1 activity for their survival and proliferation.
These application notes provide a comprehensive guide for researchers to design and execute experiments to screen for the sensitivity of cancer cell lines to this compound. The following protocols detail methods for assessing cell viability, long-term survival, and the molecular mechanisms underlying the cellular response to this compound treatment.
Key Experimental Approaches
A multi-faceted approach is recommended to thoroughly assess the sensitivity of cancer cells to this compound. This includes:
-
Cell Viability Assays: To determine the short-term cytotoxic or cytostatic effects of this compound and to calculate the half-maximal inhibitory concentration (IC50).
-
Clonogenic Survival Assays: To evaluate the long-term effects of this compound on the reproductive integrity of single cells.
-
Western Blot Analysis: To investigate the molecular mechanism of action by assessing changes in the levels of BAP1 target proteins and downstream signaling molecules.
-
Apoptosis Assays: To quantify the induction of programmed cell death upon this compound treatment.
Recommended Cell Lines
The selection of appropriate cell lines is crucial for a successful this compound sensitivity screening study. It is recommended to use a panel of cell lines that includes both BAP1-wild-type (WT) and BAP1-mutant or -deficient cell lines. This will allow for the determination of selective cytotoxicity and provide insights into the role of BAP1 status in drug response.
Table 1: Recommended Cell Lines for this compound Sensitivity Screening
| Cell Line | Cancer Type | BAP1 Status | Notes |
| BAP1-Mutant/-Deficient | |||
| NCI-H226 | Non-small cell lung cancer | Homozygous deletion | BAP1-null cell line. |
| MP 65, MP 46, MP 38 | Uveal Melanoma | Mutant | Exhibit loss of BAP1 nuclear staining.[14] |
| BAP1-Wild-Type | |||
| Mel 270, 92.1, Mel 290 | Uveal Melanoma | Wild-Type | Express nuclear BAP1.[14] |
| Isogenic cell lines | Various | WT and CRISPR-Cas9 KO | Generation of isogenic knockout lines provides a clean comparison. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell viability over a short-term exposure.
Materials:
-
Selected cancer cell lines (BAP1-WT and BAP1-mutant/-deficient)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Briefly, add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Table 2: Example Data Presentation for Cell Viability Assay
| This compound (µM) | % Viability (BAP1-WT) | % Viability (BAP1-Mutant) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | 85 ± 6.1 |
| 1 | 95 ± 3.9 | 60 ± 5.5 |
| 10 | 70 ± 6.8 | 25 ± 4.2 |
| 100 | 40 ± 5.1 | 5 ± 2.3 |
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after treatment with this compound.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm cell culture dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well or dish) to allow for individual colony formation.
-
Treatment: Allow cells to adhere for a few hours, then treat with various concentrations of this compound or vehicle control for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated cells / PE of control cells)
-
Table 3: Example Data Presentation for Clonogenic Survival Assay
| This compound (µM) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle) | 65 ± 5 | 1.00 |
| 0.1 | 55 ± 4 | 0.85 |
| 1 | 30 ± 3 | 0.46 |
| 10 | 5 ± 1 | 0.08 |
Mechanistic Studies
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in protein expression levels following this compound treatment.
Materials:
-
Selected cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BAP1, anti-ubiquitin-H2A, anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Table 4: Example Data Presentation for Western Blot Analysis
| Target Protein | This compound (µM) | Relative Expression (Fold Change vs. Vehicle) |
| p-H2A (ub-H2A) | 0 | 1.0 |
| 1 | 1.8 | |
| 10 | 3.5 | |
| Cleaved PARP | 0 | 1.0 |
| 1 | 2.5 | |
| 10 | 5.2 | |
| Bcl-2 | 0 | 1.0 |
| 1 | 0.6 | |
| 10 | 0.2 |
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Selected cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Table 5: Example Data Presentation for Apoptosis Assay
| This compound (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Vehicle) | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| 1 | 70 ± 4 | 15 ± 3 | 15 ± 2 |
| 10 | 30 ± 5 | 40 ± 6 | 30 ± 4 |
Visualizations
Caption: BAP1 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for this compound Sensitivity Screening.
Caption: Logical Flow of this compound's Cellular Effects.
References
- 1. BAP1 induces cell death via interaction with 14-3-3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAP1 - Wikipedia [en.wikipedia.org]
- 4. Roles of the BAP1 tumor suppressor in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3927-BAP1 – genetic testing | eviQ [eviq.org.au]
- 7. ambrygen.com [ambrygen.com]
- 8. labcorp.com [labcorp.com]
- 9. services.myriad.com [services.myriad.com]
- 10. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Application of BAP1-IN-1 in CRISPR-Edited BAP1 Mutant Cells: A Comprehensive Guide for Researchers
Application Notes
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of BAP1-IN-1, a potent and selective inhibitor of the BRCA1-associated protein 1 (BAP1) deubiquitinase. These guidelines are specifically tailored for studies involving CRISPR-edited cell lines with engineered BAP1 mutations, a critical tool for investigating the therapeutic potential of targeting BAP1 in various cancers.
Background:
BRCA1-associated protein 1 (BAP1) is a tumor suppressor protein that functions as a deubiquitinating enzyme, playing a crucial role in several cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis.[1][2] Mutations in the BAP1 gene are associated with a hereditary cancer predisposition syndrome, leading to an increased risk of uveal melanoma, malignant mesothelioma, clear cell renal cell carcinoma, and other cancers.[3] BAP1 exerts its tumor-suppressive functions in part through its catalytic activity, which involves the removal of ubiquitin from target proteins, including histone H2A at lysine 119 (H2AK119ub).[1][4] This activity counteracts the function of the Polycomb Repressive Complex 1 (PRC1), a key regulator of gene silencing.[5][6]
This compound: A Selective BAP1 Inhibitor:
This compound is a small molecule inhibitor that specifically targets the catalytic activity of BAP1 with an IC50 in the range of 0.1-1 μM.[7] Studies have shown that this compound can selectively inhibit the growth of cancer cells harboring gain-of-function mutations in ASXL1, a component of the BAP1 complex, particularly in the context of leukemia.[2][8] The on-target activity of this compound has been demonstrated in CRISPR-edited BAP1 wild-type (WT) and knockout (KO) cells, where the inhibitor elicits significant changes in gene expression in BAP1-WT cells with minimal effects in BAP1-KO cells.
Applications in CRISPR-Edited BAP1 Mutant Cells:
The use of CRISPR/Cas9 technology to generate BAP1 mutant cell lines provides a powerful isogenic system to study the specific effects of BAP1 loss and the therapeutic potential of BAP1 inhibitors. By comparing the response of BAP1-WT and BAP1-mutant cells to this compound, researchers can:
-
Validate the on-target effects of this compound: Confirm that the observed cellular phenotypes are a direct result of BAP1 inhibition.
-
Investigate synthetic lethality: Identify genetic backgrounds or co-mutations that render BAP1-mutant cells particularly sensitive to this compound.
-
Elucidate mechanisms of action: Dissect the downstream signaling pathways affected by BAP1 inhibition in a controlled genetic context.
-
Evaluate therapeutic potential: Assess the efficacy of this compound in selectively killing cancer cells with BAP1 mutations.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected outcomes from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability in CRISPR-Edited HAP1 Cells
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |
| HAP1 BAP1-WT | 0.1 | 98 ± 3.5 |
| 1 | 95 ± 4.2 | |
| 10 | 75 ± 6.8 | |
| HAP1 BAP1-KO | 0.1 | 99 ± 2.8 |
| 1 | 97 ± 3.1 | |
| 10 | 92 ± 4.5 |
Table 2: Effect of this compound on Histone H2A Ubiquitination (H2AK119ub) in CRISPR-Edited UMRC6 Cells
| Cell Line | This compound Treatment (1 µM, 24h) | Relative H2AK119ub Levels (Fold Change) |
| UMRC6 BAP1-WT | - | 1.0 |
| + | 2.5 ± 0.3 | |
| UMRC6 BAP1-KO | - | 3.8 ± 0.5 |
| + | 4.0 ± 0.6 |
Experimental Protocols
Protocol 1: Generation of BAP1 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for generating BAP1 knockout cell lines. Optimization will be required for specific cell lines.
Materials:
-
Target cell line (e.g., HAP1, UMRC6)
-
Lentiviral vectors expressing Cas9 and a BAP1-targeting sgRNA
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
BAP1 primary antibody for Western blot validation
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design and clone two to three sgRNAs targeting an early exon of the BAP1 gene.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and packaging plasmids.
-
Transduction: Transduce the target cell line with the lentiviral particles.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Western Blot: Screen individual clones for the absence of BAP1 protein expression.
-
Genomic DNA Sequencing: Extract genomic DNA from BAP1-negative clones and perform PCR amplification of the targeted region followed by Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Protocol 2: Cell Viability Assay
This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of CRISPR-edited cells.
Materials:
-
BAP1-WT and BAP1-KO cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed BAP1-WT and BAP1-KO cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.
Protocol 3: Western Blot for Histone H2A Ubiquitination
This protocol details the procedure for detecting changes in H2AK119ub levels following this compound treatment.
Materials:
-
BAP1-WT and BAP1-KO cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H2AK119ub, anti-H2A, anti-BAP1, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat BAP1-WT and BAP1-KO cells with this compound (e.g., 1 µM) or DMSO for 24 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H2AK119ub signal to the total H2A or Actin signal.
Visualizations
References
- 1. Structural basis of histone H2A lysine 119 deubiquitination by Polycomb Repressive Deubiquitinase BAP1/ASXL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAP1 constrains pervasive H2AK119ub1 to control the transcriptional potential of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced BAP1 activity prevents ASXL1 truncation-driven myeloid malignancy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAP1 enhances Polycomb repression by counteracting widespread H2AK119ub1 deposition and chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 353495-21-3 | MCE [medchemexpress.cn]
- 8. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing BAP1-IN-1 to Unravel the Role of BAP1 in Tumorigenesis: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor protein that functions as a deubiquitinating enzyme (DUB). Its role in modulating key cellular processes—including chromatin remodeling, DNA damage repair, cell cycle control, and apoptosis—positions it as a pivotal player in cancer development and progression.[1][2][3][4] Somatic mutations and germline alterations in the BAP1 gene are frequently observed in a variety of aggressive malignancies, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[5][6] The development of selective inhibitors of BAP1's catalytic activity provides a powerful tool for investigating its complex role in tumorigenesis and for exploring potential therapeutic strategies.
BAP1-IN-1 is a small molecule inhibitor that specifically targets the catalytic activity of BAP1 with an in vitro half-maximal inhibitory concentration (IC50) in the range of 0.1-1 μM.[5][7] This document provides detailed application notes and experimental protocols for utilizing this compound to study the multifaceted functions of BAP1 in cancer biology.
Product Information
| Product Name | This compound |
| Synonym | Compound 8 |
| Chemical Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.34 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Note: For optimal results, it is recommended to prepare fresh dilutions of this compound in culture medium for each experiment.
Mechanism of Action
This compound functions as a catalytic inhibitor of the BAP1 deubiquitinase.[5] BAP1's primary known function is to remove monoubiquitin from histone H2A at lysine 119 (H2AK119ub), a modification associated with transcriptional repression. By inhibiting this activity, this compound is expected to lead to an accumulation of H2AK119ub, thereby altering gene expression profiles. This modulation of gene expression can subsequently impact various cellular processes, including cell proliferation, differentiation, and survival.
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound.
| Assay Type | Parameter | Value | Reference |
| In vitro BAP1 catalytic activity assay | IC₅₀ | 0.1-1 μM | [5] |
Experimental Protocols
In Vitro BAP1 Deubiquitinase Activity Assay (Ub-AMC Assay)
This protocol is designed to measure the inhibitory effect of this compound on the catalytic activity of recombinant BAP1 protein using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human BAP1 protein
-
This compound
-
Ub-AMC substrate (e.g., from Boston Biochem)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DUB assay buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add recombinant BAP1 protein to each well to a final concentration that gives a linear reaction rate.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Ub-AMC substrate to each well to a final concentration within the linear range of the assay (e.g., 100-500 nM).
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. Take readings every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocities (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of BAP1 activity (relative to the vehicle control) against the logarithm of the this compound concentration to determine the IC₅₀ value.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines, particularly those with gain-of-function mutations in ASXL1, which have been shown to be sensitive to BAP1 inhibition.[5]
Materials:
-
Cancer cell lines of interest (e.g., leukemia cell lines with ASXL1 mutations)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay kit)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight if applicable.
-
Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for a desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Xenograft Model for Leukemia
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of leukemia, particularly those driven by ASXL1 mutations.[5]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Leukemia cell line (e.g., a human AML cell line with an ASXL1 mutation, engineered to express a luciferase reporter for in vivo imaging)
-
This compound
-
Vehicle solution (e.g., a solution of DMSO, Tween 80, and saline)
-
Sterile syringes and needles for injection
Procedure:
-
Culture the leukemia cells to the desired number.
-
Inject a defined number of leukemia cells (e.g., 1 x 10⁶ cells) intravenously or intraperitoneally into the immunocompromised mice.
-
Monitor the engraftment and progression of the leukemia using in vivo bioluminescent imaging.
-
Once the leukemia is established (detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day).
-
Monitor the tumor burden regularly using bioluminescent imaging.
-
Monitor the health of the mice, including body weight and any signs of toxicity.
-
At the end of the study (based on predefined endpoints such as tumor burden or animal health), euthanize the mice and collect tissues for further analysis (e.g., histology, immunohistochemistry, or flow cytometry to assess leukemia infiltration).
-
Analyze the data to determine the effect of this compound on tumor growth and overall survival.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and its downstream cellular effects.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAP1 induces cell death via interaction with 14-3-3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for B-A-P-1-IN-1 and PARP Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for preclinical studies involving the combination of BAP1-IN-1, a catalytic inhibitor of BRCA1-associated protein 1 (BAP1), and a PARP (Poly (ADP-ribose) polymerase) inhibitor.
BAP1 is a deubiquitinase that plays a crucial role in DNA damage repair, cell cycle regulation, and tumor suppression.[1][2] PARP enzymes are central to the repair of single-strand DNA breaks.[3][4] Inhibition of PARP in cells with deficient DNA damage repair pathways, such as those with BAP1 mutations, can lead to synthetic lethality and targeted cancer cell death.[3][5] Preclinical models have demonstrated that BAP1-mutant cell lines exhibit synthetic lethality when treated with PARP inhibitors.[3][5] This provides a strong rationale for investigating the combination of a BAP1 inhibitor like this compound with a PARP inhibitor to achieve synergistic anti-cancer effects.
These protocols are intended to guide researchers in designing and executing experiments to evaluate the in vitro efficacy of this drug combination.
Signaling Pathway and Rationale for Combination
BAP1 and PARP1 are key players in the DNA damage response (DDR). PARP1 is one of the first proteins to be recruited to sites of DNA single-strand breaks (SSBs). It catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, creating a scaffold to recruit other DNA repair proteins. BAP1 is recruited to DNA damage sites by PARP1 and is involved in the repair process through its deubiquitinase activity.[2] In cancer cells with BAP1 loss-of-function mutations, the DNA damage repair process is already compromised. The addition of a PARP inhibitor, which blocks the repair of SSBs, leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication. In BAP1-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This compound, by inhibiting the catalytic activity of any remaining functional BAP1, is hypothesized to further sensitize these cells to PARP inhibition.
Data Presentation: Illustrative Effects of this compound and PARP Inhibitor Combination
The following tables summarize hypothetical quantitative data from in vitro assays performed on a BAP1-mutant cancer cell line. This data is for illustrative purposes to demonstrate the expected synergistic effects of the combination treatment. Researchers should generate their own data based on the specific cell lines and PARP inhibitor used.
Table 1: Cell Viability (IC50) Data
| Treatment | BAP1-mutant Cell Line (IC50 in µM) | BAP1-wildtype Cell Line (IC50 in µM) |
| This compound | 5.2 | > 20 |
| PARP Inhibitor (e.g., Olaparib) | 2.8 | 15.7 |
| This compound + PARP Inhibitor (1:1 ratio) | 0.9 | 12.3 |
Table 2: Apoptosis Assay Data (% Apoptotic Cells)
| Treatment (at IC50 concentrations) | BAP1-mutant Cell Line (% Apoptosis) | BAP1-wildtype Cell Line (% Apoptosis) |
| Vehicle Control | 5.1 ± 1.2 | 4.8 ± 1.5 |
| This compound | 15.3 ± 2.5 | 8.2 ± 1.8 |
| PARP Inhibitor | 25.8 ± 3.1 | 10.5 ± 2.2 |
| This compound + PARP Inhibitor | 68.4 ± 5.7 | 18.9 ± 3.4 |
Table 3: DNA Damage (γ-H2AX Foci) Data
| Treatment (at IC50 concentrations) | BAP1-mutant Cell Line (Average γ-H2AX foci/cell) | BAP1-wildtype Cell Line (Average γ-H2AX foci/cell) |
| Vehicle Control | 2.3 ± 0.8 | 2.1 ± 0.9 |
| This compound | 8.1 ± 1.5 | 4.5 ± 1.1 |
| PARP Inhibitor | 15.6 ± 2.2 | 6.8 ± 1.4 |
| This compound + PARP Inhibitor | 45.2 ± 4.9 | 12.3 ± 2.0 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of the this compound and PARP inhibitor combination.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the cytotoxic effects of the drug combination.
Materials:
-
BAP1-mutant and BAP1-wildtype cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using a dose-response curve fitting software. Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by the drug combination using flow cytometry.
Materials:
-
BAP1-mutant and BAP1-wildtype cancer cell lines
-
6-well plates
-
This compound and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the PARP inhibitor, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
DNA Damage Assay (γ-H2AX Immunofluorescence Staining)
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).
Materials:
-
BAP1-mutant and BAP1-wildtype cancer cell lines
-
Chamber slides or coverslips in multi-well plates
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on chamber slides or coverslips and treat with this compound, the PARP inhibitor, and the combination at their respective IC50 concentrations for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Data Analysis: Capture images and quantify the number of γ-H2AX foci per cell using image analysis software (e.g., ImageJ).
Conclusion
The combination of this compound and a PARP inhibitor represents a rational and promising therapeutic strategy for cancers with BAP1 mutations. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination, enabling researchers to assess its synergistic effects on cell viability, apoptosis, and DNA damage. The illustrative data and diagrams serve as a guide for interpreting the potential outcomes of these studies. Rigorous execution of these experiments will be crucial in advancing our understanding of this novel therapeutic approach and its potential clinical translation.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. BAP1 promotes the repair of UV-induced DNA damage via PARP1-mediated recruitment to damage sites and control of activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
Targeting BAP1 in Patient-Derived Organoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene that encodes a deubiquitinating enzyme.[1][2][3] Its inactivation through mutation is a frequent event in a variety of aggressive human cancers, including uveal melanoma, malignant mesothelioma, clear cell renal cell carcinoma, and cholangiocarcinoma.[3][4] The loss of BAP1 function disrupts key cellular processes such as DNA damage repair, cell cycle regulation, and chromatin remodeling, ultimately driving tumorigenesis.[3][5] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model system to study cancer biology and evaluate therapeutic responses in a patient-specific manner. This document provides detailed application notes and protocols for investigating the role of BAP1 in PDOs and for the potential evaluation of BAP1-targeting compounds. While specific data on a molecule designated "BAP1-IN-1" in PDOs is not yet publicly available, the principles and methods outlined here provide a robust framework for the preclinical assessment of any BAP1 inhibitor.
Rationale for Targeting BAP1 in Cancer
BAP1's role as a tumor suppressor is well-established.[1][2][6] It functions to remove ubiquitin from histone H2A (H2AK119ub), a modification associated with transcriptional repression.[1][2][6] Loss of BAP1 leads to increased H2AK119ub levels, altered chromatin accessibility, and aberrant gene expression, which can promote malignant features.[1][2][6] Studies using CRISPR-engineered human liver organoids have demonstrated that BAP1 loss leads to a disruption of epithelial architecture, increased cell motility, and the acquisition of malignant characteristics upon xenotransplantation, particularly in the context of other cancer-associated mutations.[1][2][7] These findings highlight BAP1 as a compelling therapeutic target. The development of small molecule inhibitors that can modulate the consequences of BAP1 loss represents a promising therapeutic strategy for BAP1-mutant cancers.
Quantitative Data Summary: Phenotypic Effects of BAP1 Loss in Human Organoids
The following table summarizes the key phenotypic changes observed in CRISPR-engineered BAP1-deficient human cholangiocyte organoids, providing a baseline for assessing the effects of potential BAP1 inhibitors.
| Parameter | Observation in BAP1-deficient Organoids | References |
| Morphology | Transition from a cystic/ductal to a solid, disorganized structure. | [7][8] |
| Cellular Behavior | Increased cell motility and organoid fusion. | [7] |
| Epithelial Integrity | Loss of cell polarity and disruption of epithelial organization. | [8] |
| Gene Expression | Altered expression of genes related to junctional and cytoskeleton components. | [1][2][6] |
| Chromatin State | Changes in chromatin accessibility. | [1][2][6] |
| In Vivo Malignancy | Acquisition of malignant features upon xenotransplantation in the context of other mutations (TP53, PTEN, SMAD4, NF1). | [1][2][6] |
Experimental Protocols
Protocol 1: Generation of BAP1-Knockout Patient-Derived Organoids using CRISPR/Cas9
This protocol describes the methodology for creating BAP1-deficient PDOs to model BAP1-mutant cancers.
Materials:
-
Established patient-derived organoid culture (e.g., from cholangiocarcinoma)
-
Lentiviral or electroporation-based CRISPR/Cas9 delivery system
-
Validated BAP1-targeting single guide RNAs (sgRNAs)
-
Control (non-targeting) sgRNA
-
Organoid culture medium
-
Matrigel or other suitable extracellular matrix
-
Single-cell dissociation reagent (e.g., TrypLE)
-
Puromycin or other selection agent (if applicable)
-
DNA extraction kit
-
Sanger sequencing reagents
Procedure:
-
Organoid Culture: Culture patient-derived organoids according to established protocols.
-
CRISPR/Cas9 Delivery:
-
Lentiviral Transduction: Package lentivirus with Cas9 and BAP1-targeting or control sgRNAs. Transduce organoids, typically by dissociating them into small clusters and incubating with viral particles.
-
Electroporation: Dissociate organoids into single cells. Electroporate cells with Cas9 ribonucleoprotein (RNP) complexes pre-loaded with BAP1-targeting or control sgRNAs.
-
-
Selection: If using a vector with a selection marker, apply the appropriate selection agent (e.g., puromycin) to enrich for successfully transduced/electroporated cells.
-
Clonal Expansion: Plate the modified organoids at a low density to allow for the growth of single-cell derived clonal lines.
-
Genotyping:
-
Expand individual organoid clones.
-
Extract genomic DNA from a portion of each clone.
-
PCR amplify the BAP1 target region.
-
Perform Sanger sequencing to confirm the presence of insertions/deletions (indels) that result in a frameshift mutation and BAP1 knockout.
-
-
Validation: Confirm the loss of BAP1 protein expression in knockout clones via Western blotting or immunohistochemistry.
Protocol 2: Assessment of BAP1 Inhibitor Efficacy in Patient-Derived Organoids
This protocol outlines a general workflow for evaluating the phenotypic effects of a BAP1 inhibitor on BAP1-deficient PDOs.
Materials:
-
Validated BAP1-knockout and isogenic wild-type PDOs
-
BAP1 inhibitor (e.g., TG2-179-1) and vehicle control (e.g., DMSO)
-
Organoid culture medium and matrix
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
Brightfield and fluorescence microscope
-
Immunofluorescence staining reagents (antibodies against epithelial and mesenchymal markers)
-
RNA/protein extraction reagents and kits for downstream analysis
Procedure:
-
Organoid Plating: Plate BAP1-knockout and wild-type organoids in a 3D matrix in multi-well plates suitable for the intended assays.
-
Drug Treatment: After organoid formation, add the BAP1 inhibitor at a range of concentrations to the culture medium. Include a vehicle-only control.
-
Phenotypic Analysis (Imaging):
-
Monitor organoid morphology daily using brightfield microscopy. Capture images to document changes in size, structure (e.g., reversion from solid to cystic), and integrity.
-
For motility assays, perform time-lapse imaging to track organoid movement and fusion events.
-
-
Viability Assessment: After a defined treatment period (e.g., 72-120 hours), perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Immunofluorescence Staining: Fix and stain organoids to visualize changes in protein expression and localization. For example, stain for E-cadherin to assess epithelial characteristics or vimentin for mesenchymal features.
-
Molecular Analysis:
-
Western Blotting: Lyse treated organoids to analyze changes in the expression of proteins in pathways downstream of BAP1.
-
qRT-PCR/RNA-Seq: Extract RNA to analyze changes in the expression of BAP1 target genes.
-
Visualizations
Caption: Signaling pathway illustrating BAP1's role in maintaining epithelial identity.
References
- 1. Probing the Tumor Suppressor Function of BAP1 in CRISPR-Engineered Human Liver Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studying the function of liver cancer genes in mini-organs - Hubrecht Institute [hubrecht.eu]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Troubleshooting & Optimization
troubleshooting BAP1-IN-1 solubility issues for assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in effectively using BAP1-IN-1, with a focus on overcoming solubility challenges in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is a small molecule inhibitor of the BRCA1 associated protein 1 (BAP1) catalytic activity, with an IC50 value typically in the range of 0.1-1 μM.[1][2] BAP1 is a deubiquitinase (DUB) enzyme that removes ubiquitin from proteins, playing a key role in processes like chromatin modification, DNA damage repair, and cell cycle control.[3][4] By inhibiting BAP1's deubiquitinase activity, this compound can be used to study its role in various cellular pathways and is being explored as a potential therapeutic agent for certain cancers.[1][2]
Q2: What is the recommended solvent for creating this compound stock solutions? A2: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in DMSO, which can then be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2]
Q3: My this compound precipitated after I diluted my DMSO stock into my aqueous assay buffer or cell culture medium. What are the common causes? A3: This is a frequent issue for hydrophobic compounds like this compound. The primary causes include:
-
Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or medium, the concentration may exceed its solubility limit in that aqueous environment.[5][6]
-
"Solvent Shock": Rapidly diluting the concentrated organic stock into the aqueous medium can cause the compound to crash out of solution before it can be properly dispersed.[5]
-
High Final Concentration: The intended working concentration may be higher than the compound's maximum solubility in the final assay medium.[5][7]
-
Media Components: Interactions with salts, proteins, or other components in complex cell culture media can sometimes reduce the solubility of a compound.[5]
Q4: What is the maximum final concentration of DMSO that is safe for my cells? A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%.[6] However, sensitivity to DMSO is cell-type specific. It is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any effects of the solvent on your cells.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving common solubility issues.
Issue 1: Precipitate forms immediately upon dilution into aqueous buffer or media.
-
Potential Cause: Solvent shock due to rapid dilution of a highly concentrated DMSO stock.[5]
-
Solution:
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. First, create an intermediate dilution of your stock in pure DMSO. Then, dilute this intermediate stock into your final aqueous solution.[6]
-
Modify Dilution Technique: Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling the medium.[8] This ensures rapid dispersal and prevents the formation of localized high concentrations.
-
Issue 2: The medium appears clear initially but becomes cloudy or a precipitate forms during incubation.
-
Potential Cause A: The working concentration of this compound exceeds its thermodynamic solubility limit in the medium at the incubation temperature (e.g., 37°C).
-
Solution A:
-
Reduce Final Concentration: The effective concentration of the compound may be lower than its precipitation threshold. Perform a dose-response experiment to identify the highest concentration that remains soluble while still producing the desired biological effect.[5]
-
Check for Evaporation: Ensure proper humidification in the incubator to prevent the medium from concentrating over time, which would increase the relative concentration of the inhibitor.[5]
-
-
Potential Cause B: Interaction with media components, particularly serum proteins.[8]
-
Solution B:
-
Reduce Serum: If the experimental design permits, try reducing the serum concentration (e.g., from 10% to 5% FBS).
-
Use Serum-Free Media for Dilution: Prepare the final working solution by diluting the stock into serum-free medium first, mixing thoroughly, and then adding serum to the desired final concentration.
-
Issue 3: No visible precipitate, but the inhibitor shows low or inconsistent activity.
-
Potential Cause: Formation of invisible micro-precipitates, which reduces the effective concentration of the soluble, active inhibitor.
-
Solution:
-
Centrifugation: After preparing the final working solution in your assay buffer or medium, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes.
-
Use Supernatant: Carefully collect the supernatant without disturbing any potential pellet and use this solution for your assay. This ensures you are working with the soluble fraction of the compound.
-
Perform a Solubility Test: Use the protocol below to empirically determine the maximum soluble concentration in your specific assay medium.
-
Data Presentation: this compound Solubility
The following table provides example solubility data for this compound in common laboratory solvents. Note: These values are illustrative and should be used as a guideline. It is highly recommended that researchers determine the solubility empirically in their specific assay buffers.
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | > 8.5 mg/mL | > 29 mM | Preferred solvent for stock solutions. |
| Ethanol | ~ 1.5 mg/mL | ~ 5 mM | Limited solubility. Not recommended for high-concentration stocks. |
| PBS (pH 7.2) | < 0.1 mg/mL | < 0.34 mM | Essentially insoluble in aqueous buffers. |
| Molecular Weight of this compound: 292.33 g/mol |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a best-practice method for preparing this compound solutions to minimize precipitation.
-
Prepare 10 mM Stock Solution in DMSO:
-
Weigh the required mass of this compound powder (MW: 292.33) in a sterile microcentrifuge tube. For 1 mL of 10 mM stock, use 2.92 mg.
-
Add the calculated volume of anhydrous, sterile DMSO.[6]
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution. The solution must be clear.[6]
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.[2]
-
Store aliquots at -80°C, protected from light.
-
-
Prepare Final Working Solution (Example: 10 µM in Cell Culture Medium):
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): Prepare a 1 mM intermediate stock (100X) by diluting the 10 mM stock 1:10 in sterile DMSO. For example, add 2 µL of 10 mM stock to 18 µL of DMSO.[5]
-
Final Dilution: Add the 100X intermediate stock to the pre-warmed medium for a final 1:100 dilution (e.g., add 10 µL of 1 mM stock to 990 µL of medium for a final volume of 1 mL).
-
Add the inhibitor solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[8]
-
Visually inspect the final solution for any signs of precipitation before adding it to cells.
-
Protocol 2: Empirical Assessment of Solubility in Assay Medium
This protocol helps determine the practical solubility limit of this compound in your specific experimental medium.
-
Prepare a series of dilutions of your this compound DMSO stock in your final cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Keep the final DMSO concentration constant across all samples (e.g., 0.5%).
-
Aliquot the dilutions into a clear 96-well plate or microcentrifuge tubes.
-
Incubate the samples under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a relevant duration (e.g., 4, 24, or 48 hours).[7]
-
Assess for precipitation at different time points:
-
Visual Inspection: Check for cloudiness, turbidity, or visible particles against a dark background.[7]
-
Microscopy: Examine a small drop of the solution under a microscope to detect micro-precipitates.
-
-
The highest concentration that remains clear throughout the incubation period is considered the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: Simplified BAP1 signaling pathway in the nucleus.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BAP1-IN-1 Concentration for Cell Viability Assays
Welcome to the technical support center for BAP1-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using this compound in cell viability assays. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
About this compound
Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of BRCA1 associated protein 1 (BAP1).[1][2] BAP1 is a tumor suppressor and a deubiquitinating enzyme (DUB), which means it removes ubiquitin molecules from target proteins.[3][4][5] This process is crucial for regulating DNA damage repair, cell cycle progression, chromatin dynamics, and apoptosis.[3][4][6][7][8] this compound specifically inhibits the catalytic, deubiquitinase activity of BAP1, making it a valuable tool for studying the cellular consequences of BAP1 inhibition.[1][2]
Q2: How should I prepare and store this compound stock solutions? Proper handling and storage are critical for maintaining the compound's activity.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots.[9][10]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C and protect them from light.[10][11] A recommended storage duration is up to one month at -20°C or up to six months at -80°C.[2][10]
Experimental Design
Q3: What concentration range of this compound should I start with? The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment.
-
In Vitro IC50: The half-maximal inhibitory concentration (IC50) for BAP1's catalytic activity is reported to be between 0.1-1 µM in biochemical assays.[1][2]
-
Cell-Based Assays: For initial experiments, a broad dose-response range is recommended. A good starting point is a 10-point serial dilution from a high concentration (e.g., 10 µM or 20 µM) down to the nanomolar range.[9][12] Published data shows this compound selectively inhibits certain mutant cell lines at concentrations up to 10 µM over 72 hours.[1]
Q4: How long should I incubate cells with this compound? The optimal incubation time depends on the biological question and the cell line's doubling time. Common incubation periods for cell viability assays are 24, 48, or 72 hours.[9] Longer incubation times may result in lower IC50 values.[13] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific model system.
Q5: What controls are essential for a successful cell viability assay? Proper controls are critical for interpreting your results accurately.
-
Untreated Control: Cells cultured in medium without any treatment. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is the most important control for normalizing your data, as the solvent itself can have a minor effect on cell viability. The final DMSO concentration should typically be kept below 0.5%.[9]
-
Positive Control: A compound known to induce cell death in your cell line (e.g., Staurosporine or Doxorubicin). This confirms that the assay system is working correctly.
-
Cell-Free Control (Blank): Culture medium without cells, containing only the assay reagent. This helps to measure and subtract the background signal.[14] To test for compound interference, also include wells with medium, the inhibitor at various concentrations, and the assay reagent.[15][16]
Assay Selection and Troubleshooting
Q6: Which cell viability assay is best for use with this compound? The choice of assay depends on your experimental needs, available equipment, and potential for compound interference. A comparison of common assays is provided in Table 2. It is often recommended to validate findings with a second, mechanistically different assay. For example, if you start with an MTT assay (metabolic activity), confirm key results with an ATP-based assay like CellTiter-Glo or a direct cell counting method.
Q7: My results are inconsistent between experiments. What are the common causes? Inconsistency is a frequent challenge in cell-based assays. Key factors include:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[13][17]
-
Seeding Density: A slight variation in the initial number of cells seeded can significantly alter the results.[13] Always perform accurate cell counts and ensure even cell distribution in the wells.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stock aliquot for each experiment.[13]
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[13]
Data Presentation
Table 1: this compound Properties and Handling
| Property | Description | Source(s) |
| Target | BRCA1 associated protein 1 (BAP1) | [1][2] |
| Mechanism | Inhibits the catalytic (deubiquitinase) activity of BAP1. | [1][2] |
| In Vitro IC50 | 0.1 - 1 µM | [1][2] |
| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [2] |
| Stock Solution | Prepare a ≥10 mM stock in anhydrous DMSO. | [2][9] |
| Storage | Store aliquots at -20°C (1 month) or -80°C (6 months), protected from light. | [2][10] |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages & Potential for Interference |
| MTT / XTT / MTS | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[18][19] | Inexpensive, well-established protocols. | Can be cytotoxic.[15] Interference: Colored compounds can absorb at the same wavelength. Reducing agents can react directly with the reagent.[15][16] |
| Resazurin (alamarBlue) | Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by metabolically active cells. | More sensitive than tetrazolium assays; relatively inexpensive. | Interference: Fluorescent compounds can interfere with signal detection. Compound may alter cellular metabolism without causing cell death.[16] |
| CellTiter-Glo | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[20][21] | Highly sensitive, rapid "add-mix-measure" format, good for HTS.[21][22] | More expensive. Interference: Compounds that inhibit luciferase or affect cellular ATP levels can interfere.[15][23] |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. | Direct measure of cell membrane integrity, not just metabolic activity. | Lower throughput, requires a cell counter or microscope, subjective. |
Experimental Protocols
Protocol 1: Preparation of this compound Serial Dilutions
This protocol describes how to prepare a 10-point, 2-fold serial dilution series for a 96-well plate experiment, starting from a 10 mM DMSO stock to achieve a final highest concentration of 10 µM.
-
Prepare Intermediate Stock: Create a 100 µM intermediate stock of this compound by diluting your 10 mM stock 1:100 in complete cell culture medium. (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Prepare Highest Concentration Working Solution: Create a 2X working solution for your highest concentration (e.g., 20 µM for a final of 10 µM). Dilute the 100 µM intermediate stock 1:5 in medium (e.g., 40 µL of 100 µM stock + 160 µL of medium).
-
Serial Dilution Plate:
-
Add 100 µL of complete medium to wells A2 through A10 of a 96-well dilution plate.
-
Add 200 µL of the 20 µM working solution to well A1.
-
Transfer 100 µL from well A1 to A2. Mix thoroughly by pipetting.
-
Transfer 100 µL from well A2 to A3. Mix thoroughly.
-
Continue this 2-fold serial dilution down to well A10. Discard the final 100 µL from well A10.
-
Well A11 should contain your 2X vehicle control (e.g., medium with 0.2% DMSO if your 10 µM final concentration has 0.1% DMSO).
-
This plate now contains your 2X treatment solutions.
-
Protocol 2: General Dose-Response Cell Viability Experiment
This workflow is applicable to most viability assays performed in a 96-well format.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.[17]
-
Calculate the required cell suspension volume to seed between 5,000-10,000 cells per well (this should be optimized for your cell line).[12][18]
-
Dispense 100 µL of cell suspension into each well of a 96-well clear-bottomed plate (for absorbance/microscopy) or an opaque-walled plate (for luminescence/fluorescence).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared this compound dilutions (from Protocol 1) to the corresponding wells of the cell plate. You will now have your final concentrations (e.g., 10 µM down to ~20 nM) in triplicate.
-
Add 100 µL of the vehicle control solution to the vehicle control wells.
-
Add 100 µL of fresh medium to the untreated and no-cell blank wells.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).[13]
-
-
Assay Procedure:
-
Proceed with the specific protocol for your chosen viability assay (e.g., Protocol 3 for MTT or Protocol 4 for CellTiter-Glo).
-
Protocol 3: MTT Assay Procedure
-
Prepare MTT Solution: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize this solution.[19]
-
Add MTT Reagent: At the end of the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[14][18]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[14]
-
Solubilize Formazan:
-
Read Absorbance: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[14]
Protocol 4: CellTiter-Glo® Luminescent Assay Procedure
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[25]
-
Equilibrate Plate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[20][21]
-
Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[21]
-
Lyse Cells: Mix the contents for 2 minutes on an orbital shaker at low speed to induce cell lysis.[21]
-
Stabilize Signal: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Read Luminescence: Measure the luminescence of each well using a luminometer.[20]
Visualized Guides and Workflows
BAP1 Signaling Pathway and Inhibition
Caption: BAP1 forms the PR-DUB complex to deubiquitinate Histone H2A, regulating gene expression.
Experimental Workflow for Optimizing Concentration
Caption: Workflow for determining the optimal inhibitory concentration of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storymd.com [storymd.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BAP1 tumor predisposition syndrome: MedlinePlus Genetics [medlineplus.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. promega.com.cn [promega.com.cn]
- 23. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. OUH - Protocols [ous-research.no]
how to improve BAP1-IN-1 stability in solution
Welcome to the technical support center for BAP1-IN-1, a potent and selective inhibitor of BRCA1-associated protein 1 (BAP1) deubiquitinase activity. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). To ensure complete dissolution, vortex the solution gently. For example, to prepare a 10 mM stock solution, dissolve 2.92 mg of this compound (MW: 292.34 g/mol ) in 1 mL of DMSO.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions.
| Format | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Q3: Is this compound light sensitive?
A3: Yes, it is recommended to protect this compound solutions from light to prevent potential degradation.[1]
Q4: Can I store diluted this compound in aqueous solutions or cell culture media?
A4: It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods. Prepare fresh dilutions from the DMSO stock solution for each experiment to ensure optimal performance and minimize the risk of precipitation and degradation.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
-
Symptom: A cloudy or hazy appearance, or visible particulate matter in the cell culture media after adding the this compound stock solution.
-
Potential Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture media.
-
The final concentration of DMSO is too low to maintain the solubility of the compound.
-
Interaction with components of the cell culture media, such as proteins in fetal bovine serum (FBS).
-
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture media is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%).
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to a large volume of media, perform serial dilutions in your cell culture media. This gradual decrease in DMSO concentration can help prevent precipitation.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing During Dilution: Gently vortex or pipette the media vigorously while adding the this compound stock solution to ensure rapid and uniform distribution.
-
Issue 2: Inconsistent or Lack of Expected Biological Activity
-
Symptom: Failure to observe the expected inhibitory effect of this compound on BAP1 activity or downstream signaling pathways.
-
Potential Causes:
-
Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Inaccurate Concentration: Errors in weighing the compound or in calculations for stock solution preparation.
-
Cell Line Specific Effects: The sensitivity to this compound can vary between different cell lines.
-
-
Solutions:
-
Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the powder.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method like HPLC.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental setup.
-
Positive Control: Include a positive control cell line known to be sensitive to this compound to validate your experimental conditions.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution gently until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Seed your cells in a suitable culture plate or flask and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Prepare the desired final concentration by diluting the stock solution in fresh, pre-warmed cell culture media. Ensure the final DMSO concentration is compatible with your cells.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., western blotting, cell viability assays, etc.).
Visualizations
References
Technical Support Center: Overcoming BAP1-IN-1 Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential off-target effects of BAP1-IN-1 and other BAP1 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported on-target activity?
This compound is a small molecule inhibitor of the BRCA1 associated protein 1 (BAP1) deubiquitinase. It has been shown to inhibit the catalytic activity of BAP1 with an IC50 value in the range of 0.1-1 μM.[1] In cellular assays, this compound treatment leads to changes in gene expression that are dependent on the presence of BAP1.[1] It has also been observed to selectively inhibit the proliferation of cells with gain-of-function mutations in ASXL1, a component of the BAP1 complex.[1]
Q2: I'm observing a phenotype in my experiment after this compound treatment, but I'm not sure if it's a true on-target effect. What are the first steps to verify this?
To begin verifying an on-target effect, it is crucial to perform control experiments. The initial steps should include:
-
Dose-response curve: Determine the minimal concentration of this compound that produces the desired phenotype. This helps to minimize potential off-target effects that may occur at higher concentrations.
-
Use of a negative control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between specific on-target effects and non-specific effects of the chemical scaffold.
-
Use of a positive control: Include a known regulator of the BAP1 pathway or a different, validated BAP1 inhibitor to ensure your assay is sensitive to BAP1 inhibition.
-
Cell line controls: Compare the effects of this compound in BAP1 wild-type (WT) cells versus BAP1 knockout (KO) or knockdown (KD) cells. An on-target effect should be diminished or absent in BAP1-deficient cells.
Q3: My results with this compound are not consistent across experiments. What could be the cause?
Inconsistent results can arise from several factors unrelated to off-target effects. Before investigating off-targets, consider the following:
-
Compound stability and handling: Ensure proper storage of this compound to prevent degradation. Prepare fresh stock solutions and working dilutions for each experiment.
-
Cell culture conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments, as these can influence cellular responses to inhibitors.
-
Assay variability: Standardize all experimental parameters, including incubation times, reagent concentrations, and instrument settings.
Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This guide provides strategies to identify and control for potential off-target effects of this compound.
Issue 1: Phenotype is observed in BAP1-deficient cells treated with this compound.
This strongly suggests an off-target effect.
Troubleshooting Steps:
-
Perform a Washout Experiment: This experiment determines if the observed phenotype is reversible, which is characteristic of a specific, non-covalent inhibitor-target interaction.
-
Conduct a Rescue Experiment: Re-expressing wild-type BAP1 in BAP1-KO cells should rescue the on-target phenotype. If the phenotype persists after BAP1 re-expression, it is likely due to off-target effects.[2]
Issue 2: Unexpected or contradictory downstream signaling effects are observed.
If this compound treatment leads to modulation of signaling pathways not previously linked to BAP1, or in a manner that contradicts established literature, off-target effects should be suspected.
Troubleshooting Steps:
-
Perform a Kinome Scan or Selectivity Panel: Screen this compound against a broad panel of kinases and other enzymes to identify potential off-target interactions. This is a crucial step for characterizing any novel inhibitor.
-
Conduct a Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to BAP1 within intact cells and can be adapted to screen for off-target binding to other proteins.[3][4][5][6]
-
Profile Downstream Pathways: Use techniques like Western blotting or RNA sequencing to assess the activity of key proteins and the expression of target genes in pathways known to be affected by potential off-targets identified in a selectivity screen.
Data Presentation
Table 1: Example Data from a Cell Viability Assay
| Cell Line | BAP1 Status | This compound IC50 (µM) |
| Cell Line A | Wild-Type | 1.5 |
| Cell Line A | Knockout | > 50 |
| Cell Line B | Wild-Type | 2.1 |
| Cell Line B | Knockout | > 50 |
This table illustrates expected results where the inhibitor has a significantly lower IC50 in BAP1-WT cells compared to BAP1-KO cells, indicating on-target activity.
Table 2: Example Data from a Kinase Selectivity Panel
| Kinase | % Inhibition at 1 µM this compound |
| BAP1 | 95% |
| Kinase X | 75% |
| Kinase Y | 10% |
| Kinase Z | 5% |
This table shows hypothetical data from a selectivity screen, indicating a potential off-target interaction with Kinase X.
Experimental Protocols
Protocol 1: Washout Experiment
Objective: To determine the reversibility of the inhibitor's effect.
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with this compound at a concentration that elicits the phenotype of interest for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Washout:
-
For the "washout" group, remove the media containing this compound.
-
Wash the cells gently with pre-warmed PBS three times.
-
Add fresh, pre-warmed culture media without the inhibitor.
-
For the "continuous treatment" group, replace the media with fresh media containing the same concentration of this compound.
-
For the vehicle control group, replace the media with fresh media containing the vehicle.
-
-
Incubation: Incubate the plates for a further 24-48 hours.
-
Analysis: Assess the phenotype of interest (e.g., cell viability, protein expression) in all groups. A reversal of the phenotype in the washout group suggests a specific, reversible interaction.
Protocol 2: Western Blot for BAP1 Pathway Proteins
Objective: To assess the levels of BAP1 and downstream signaling proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[8][9][10][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAP1, H2AK119ub, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability (MTT) Assay
Objective: To measure the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: Co-Immunoprecipitation (Co-IP)
Objective: To determine if this compound disrupts the interaction of BAP1 with its binding partners.
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.[7]
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against BAP1 or a known BAP1 interacting protein overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting for BAP1 and its known interactors (e.g., HCF-1, ASXL1).
Mandatory Visualizations
Caption: BAP1 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bio-rad.com [bio-rad.com]
- 9. Multi-omics Profiling Shows BAP1 Loss Is Associated with Upregulated Cell Adhesion Molecules in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
refining BAP1-IN-1 treatment duration for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAP1-IN-1, a novel inhibitor of the BAP1 deubiquitinase. The following information is designed to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the BRCA1-associated protein 1 (BAP1), a tumor suppressor protein that functions as a deubiquitinase.[1][2][3] By inhibiting the deubiquitinase activity of BAP1, this compound is expected to lead to the accumulation of ubiquitinated forms of BAP1 target proteins. This can affect various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis.[3][4][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Inhibition of BAP1 by this compound is anticipated to result in several cellular phenotypes, including:
-
Increased sensitivity to DNA damaging agents: BAP1 is involved in the DNA damage response.[3][4] Its inhibition may impair DNA repair mechanisms.
-
Cell cycle arrest: BAP1 plays a role in cell cycle regulation, particularly at the G1/S transition.[3][5]
-
Induction of apoptosis or ferroptosis: BAP1 has been implicated in regulating programmed cell death pathways.[2][4]
-
Alterations in gene expression: As a chromatin-modifying enzyme, BAP1 influences the expression of various genes.[2][3]
Q3: How can I confirm that this compound is active in my cell line?
A3: To confirm the activity of this compound, you can perform a target engagement assay. A Western blot analysis to detect the accumulation of ubiquitinated histone H2A (uH2A), a known substrate of BAP1, is a recommended approach. A dose-dependent increase in uH2A levels upon treatment with this compound would indicate target engagement.
Troubleshooting Guides
Issue 1: No significant phenotypic effect observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal treatment duration or concentration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and assay. See the "Experimental Protocols" section for a sample protocol. |
| Cell line insensitivity. | Not all cell lines may be sensitive to BAP1 inhibition. Consider screening a panel of cell lines, including those with known BAP1 mutations or dependencies. |
| Compound instability. | Ensure proper storage and handling of this compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Low BAP1 expression in the cell line. | Confirm BAP1 expression levels in your cell line of interest via Western blot or qPCR. Cell lines with low or absent BAP1 expression are not suitable models for studying the effects of a BAP1 inhibitor. |
Issue 2: High variability in results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell culture conditions. | Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition. |
| Variability in compound preparation. | Prepare fresh stock solutions of this compound and use a consistent dilution method for each experiment. |
| Assay-specific variability. | Optimize your experimental assay to reduce inherent variability. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability in BAP1-proficient vs. BAP1-deficient cell lines.
| Cell Line | BAP1 Status | This compound IC50 (µM) |
| Cell Line A | Proficient (Wild-Type) | > 50 |
| Cell Line B | Deficient (Mutation) | 5.2 |
| Cell Line C | Proficient (Wild-Type) | > 50 |
| Cell Line D | Deficient (Deletion) | 8.7 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45 ± 3.1 | 35 ± 2.5 | 20 ± 1.8 |
| This compound (10 µM, 24h) | 65 ± 4.2 | 20 ± 2.1 | 15 ± 1.5 |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours).
-
Viability Assay: At each time point, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values at each time point.
Protocol 2: Western Blot for Target Engagement (uH2A)
-
Cell Treatment: Seed cells in a 6-well plate and treat with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined duration (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against ubiquityl-Histone H2A (uH2A) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Use an antibody against total Histone H2A or a housekeeping protein like GAPDH as a loading control.
Mandatory Visualizations
Caption: BAP1 nuclear signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for lack of response to this compound treatment.
References
- 1. BAP1 BRCA1 associated deubiquitinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with BAP1-IN-1: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with BAP1-IN-1, a small-molecule inhibitor of BRCA1 associated protein 1 (BAP1) catalytic activity.[1][2][3] By addressing specific experimental issues, this guide aims to help you achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the deubiquitinase (DUB) activity of BAP1.[1][2][3] BAP1 is a tumor suppressor that removes ubiquitin from target proteins, playing a crucial role in various cellular processes, including DNA damage repair, cell cycle regulation, and gene expression.[4][5][6][7] this compound specifically targets the catalytic activity of BAP1, leading to an accumulation of ubiquitinated substrates.[1][8]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a common starting point is a concentration range of 0.1 µM to 10 µM.[1][8] The reported in vitro IC50 value for this compound is between 0.1-1 µM.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage of this compound are critical for maintaining its activity. Refer to the manufacturer's technical data sheet for specific instructions.[1][9] Generally, stock solutions are prepared in DMSO. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[8] For in vivo studies, specific formulation instructions should be followed.[10]
Q4: I am observing high variability in my experimental results. What are the potential causes?
A4: Inconsistent results in cell-based assays using small molecule inhibitors can stem from several factors. These can include variations in cell culture conditions such as cell density, passage number, and confluency.[11] The stability of the compound and the consistency of its preparation are also crucial.[11] Additionally, the "edge effect" in multi-well plates, caused by increased evaporation in the outer wells, can contribute to variability.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent Inhibition of BAP1 Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. Start with a broad range (e.g., 0.01 µM to 20 µM) to identify the effective range. |
| Degraded Inhibitor | Prepare fresh stock solutions of this compound from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[8] Always store the inhibitor as recommended by the manufacturer.[9] |
| Cell Density and Confluency | Standardize cell seeding density and ensure cells are in the exponential growth phase during treatment.[12] High cell density can reduce the effective inhibitor concentration per cell. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing the desired effect. |
| Off-Target Effects | At higher concentrations, off-target effects can confound results.[13] If possible, use a structurally different BAP1 inhibitor as a control to confirm that the observed phenotype is due to BAP1 inhibition.[13] Consider performing a Cellular Thermal Shift Assay (CETSA) to verify direct target engagement of this compound with BAP1 in your cells.[13][14][15][16] |
Issue 2: Variable Downstream Effects (e.g., Changes in H2AK119ub levels)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Protein Extraction for Histones | For analyzing histone modifications like H2AK119ub, standard whole-cell lysis buffers (e.g., RIPA) may not be optimal.[17] Consider using nuclear fractionation or acid extraction protocols for histone enrichment.[17][18] |
| Poor Antibody Quality for Western Blotting | Validate your primary antibody for H2AK119ub. Ensure you are using the recommended antibody dilution and blocking conditions.[19] Include appropriate positive and negative controls in your Western blot experiments. |
| Dynamic Nature of Ubiquitination | The ubiquitination status of proteins is a dynamic process. Ensure consistent timing of cell lysis after treatment to capture the desired effect. |
| Cell Line-Specific Differences | The cellular context can influence the downstream effects of BAP1 inhibition. The presence of mutations in genes like ASXL1 can affect the sensitivity to BAP1 inhibitors.[1] Characterize the genetic background of your cell lines. |
Experimental Protocols
Protocol 1: In Vitro BAP1 Deubiquitinase (DUB) Activity Assay
This protocol is adapted from established methods for measuring BAP1 DUB activity using a fluorogenic substrate.[20][21]
Materials:
-
Recombinant human BAP1 protein
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, and 0.005% Tween-20[21]
-
This compound
-
384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[21]
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add recombinant BAP1 protein to each well to a final concentration that gives a linear reaction rate.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Ub-AMC substrate to a final concentration of 100 nM.[21]
-
Immediately measure the increase in fluorescence at 2-minute intervals for 30-60 minutes.
-
Calculate the reaction velocities from the linear portion of the progress curves.
-
Plot the velocities against the inhibitor concentrations to determine the IC50 value.
Protocol 2: Western Blotting for H2AK119ub
This protocol provides a general guideline for detecting changes in histone H2A ubiquitination at lysine 119 (H2AK119ub) following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
Nuclear extraction buffer or acid extraction reagents[18]
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-H2AK119ub, anti-H2A (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Histone Extraction:
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a compatible protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary anti-H2AK119ub antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[23]
-
Strip the membrane and re-probe with an anti-H2A antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H2AK119ub signal to the total H2A signal.
-
Signaling Pathways and Experimental Workflows
BAP1 Signaling Pathway
Caption: BAP1 deubiquitinates H2AK119ub, HCF-1, and PTEN, regulating gene expression and cell signaling.
Experimental Workflow for this compound Cellular Assay
Caption: A typical workflow for assessing the cellular effects of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An optimized and robust workflow for quantifying the canonical histone ubiquitination marks H2AK119ub and H2BK120ub by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unitedbioresearch.com.au [unitedbioresearch.com.au]
- 20. BAP1 is a tumor suppressor that requires deubiquitinating activity and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
- 23. Histone isolation and western blotting [bio-protocol.org]
strategies to minimize BAP1-IN-1 toxicity in animal models
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAP1 inhibitors and how might this contribute to toxicity?
A: BAP1 (BRCA1 associated protein-1) is a deubiquitinating enzyme that plays a crucial role in several cellular processes, including DNA damage repair, cell cycle regulation, and gene expression.[1][2] BAP1 acts as a tumor suppressor, and its inactivation is linked to various cancers.[1][3] BAP1 inhibitors are being developed to target cancers with specific mutations (e.g., ASXL1 gain-of-function mutations) that lead to stabilization of BAP1.[4] By inhibiting BAP1's deubiquitinase activity, these compounds can induce cell death in cancer cells. However, since BAP1 is also essential for the normal function of healthy cells, its inhibition can lead to on-target toxicity. Potential toxicities could arise from disruption of DNA repair pathways or altered cell cycle progression in non-cancerous tissues.
Q2: What are the common off-target effects to consider with small molecule inhibitors of BAP1?
A: Off-target effects are a common source of toxicity for small molecule inhibitors. While specific off-target effects depend on the chemical structure of BAP1-IN-1, general strategies to investigate these include:
-
Kinase Profiling: Screen the inhibitor against a panel of kinases to identify unintended enzymatic inhibition.
-
Secondary Pharmacology Screens: Evaluate the compound's activity against a broad range of receptors, ion channels, and other enzymes to uncover unexpected interactions.[5]
-
In Silico Modeling: Computational docking studies can predict potential binding to other proteins with similar active sites.
Understanding the off-target profile is crucial for interpreting in vivo toxicity and for medicinal chemistry efforts to improve selectivity.
Q3: How can I optimize the formulation of my BAP1 inhibitor to minimize toxicity?
A: The formulation of a poorly soluble compound is critical for its in vivo performance and can significantly impact its toxicity profile. A suboptimal formulation can lead to poor bioavailability, inconsistent exposure, and vehicle-related toxicity. Consider the following:
-
Solubility Enhancement: Employ co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility.[6]
-
Vehicle Toxicity: Always include a vehicle-only control group in your in vivo studies to ensure that the formulation excipients are not contributing to the observed toxicity.[6]
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) will influence the pharmacokinetic profile and can affect local and systemic toxicity.
Q4: What are the key considerations for designing a Maximum Tolerated Dose (MTD) study for a BAP1 inhibitor?
A: An MTD study is essential for determining the highest dose of a drug that can be administered without causing unacceptable toxicity.[6] Key considerations include:
-
Starting Dose: The starting dose can be extrapolated from in vitro efficacy data (e.g., a dose predicted to achieve a plasma concentration several-fold higher than the in vitro IC50).[6]
-
Dose Escalation Scheme: A well-defined dose escalation plan (e.g., modified Fibonacci sequence) should be used.
-
Monitoring Parameters: Closely monitor animals for clinical signs of toxicity, body weight changes, and any behavioral abnormalities.[6]
-
Humane Endpoints: Establish clear humane endpoints to minimize animal suffering.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity at Predicted Efficacious Doses
| Potential Cause | Troubleshooting Step |
| Poor Formulation | Re-evaluate the formulation for solubility and stability. Test different excipients and ratios. |
| Off-Target Effects | Conduct in vitro kinase and secondary pharmacology screening to identify potential off-target activities.[5] |
| On-Target Toxicity | Consider that the therapeutic window may be narrow. Evaluate if intermittent dosing schedules (e.g., dosing every other day) can maintain efficacy while reducing toxicity. |
| Metabolite Toxicity | Investigate the metabolic profile of the compound. Toxic metabolites may be responsible for the observed effects. |
Issue 2: High Variability in Toxicity Between Animals in the Same Dose Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, verify proper technique. |
| Formulation Instability | Check the stability of the formulation over the duration of the experiment. The compound may be precipitating out of solution. |
| Animal Health Status | Ensure that all animals are of similar age, weight, and health status before starting the study. |
Quantitative Data Summary
Table 1: Illustrative Dose-Dependent Effects of a BAP1 Inhibitor in a Murine Model
| Dose (mg/kg) | Mean Body Weight Change (%) | Observed Clinical Signs | Histopathological Findings (Liver) |
| Vehicle Control | +5% | None | No significant findings |
| 10 | +2% | None | Minimal to mild hepatocellular vacuolation |
| 30 | -8% | Lethargy, ruffled fur | Moderate hepatocellular vacuolation, single-cell necrosis |
| 100 | -20% (with mortality) | Severe lethargy, hunched posture | Widespread hepatocellular necrosis |
This is hypothetical data for illustrative purposes.
Table 2: Common Formulation Components for In Vivo Studies
| Component | Purpose | Common Examples | Considerations |
| Solvent | To dissolve the compound | DMSO, Ethanol, NMP | Can have intrinsic toxicity at high concentrations |
| Co-solvent | To improve solubility | Polyethylene glycol (PEG), Propylene glycol (PG) | Viscosity and potential for irritation |
| Surfactant | To increase solubility and stability | Tween 80, Cremophor EL | Potential for hypersensitivity reactions |
| Vehicle | The final liquid carrier | Saline, PBS, Water | Ensure sterility for parenteral administration |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), 6-8 weeks old.
-
Group Size: Use a sufficient number of animals per group (e.g., n=3-5 per sex per group) to obtain meaningful data.
-
Dose Selection: Based on in vitro data, select a starting dose and a range of escalating doses. Include a vehicle control group.
-
Formulation Preparation: Prepare the dosing formulations and ensure their homogeneity and stability.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).[6]
-
Monitoring:
-
Terminal Procedures:
-
Data Analysis: Analyze the data to determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.
Visualizations
Caption: Simplified BAP1 signaling pathway in the nucleus.
References
- 1. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storymd.com [storymd.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Technology -Small Molecule Inhibitors of BAP1 for Cancer Therapy [nulive.technologypublisher.com]
- 5. toxicology.org [toxicology.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vivo Delivery of BAP1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of BAP1-IN-1. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the BRCA1 associated protein 1 (BAP1) catalytic activity.[1] BAP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including DNA damage repair, cell cycle regulation, and gene expression, by removing ubiquitin from target proteins.[2][3][4] By inhibiting the catalytic activity of BAP1, this compound can modulate these downstream pathways.
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: The primary challenge for the in vivo delivery of this compound is its poor aqueous solubility. The compound is reported to be insoluble in water and ethanol, which can lead to difficulties in formulation, resulting in precipitation, inaccurate dosing, and low bioavailability.
Q3: What is a recommended starting dose for in vivo studies?
A3: A previously reported in vivo study in mice used a dose of 50 mg/kg/day administered via intraperitoneal (i.p.) injection for 4 weeks, which was shown to delay the progression of ASXL1-mutant leukemia.[1] However, the optimal dose may vary depending on the animal model and the specific research question. A dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific experimental setup.
Troubleshooting Guide
Problem 1: My this compound formulation is cloudy or precipitates out of solution.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. While specific quantitative data is limited, it is known to be soluble in DMSO.[5]
-
Formulation Optimization: For compounds with poor water solubility, various formulation strategies can be employed to enhance solubility and stability. Consider the following approaches:
Formulation Strategy Components Example Ratio (v/v/v/v) Advantages Disadvantages Co-solvent/Surfactant Mixture 1 DMSO, PEG300, Tween 80, Saline 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Commonly used for poorly soluble compounds, can achieve a clear solution.[6] High concentrations of DMSO and Tween 80 can cause toxicity.[6] Co-solvent/Surfactant Mixture 2 DMSO, Tween 80, Saline 5% DMSO / 20% Tween 80 / 75% Saline May improve solubility with a lower percentage of DMSO.[7] Higher Tween 80 concentration might be necessary. Lipid-Based Formulation DMSO, Corn Oil 10% DMSO / 90% Corn Oil Suitable for lipophilic compounds and intraperitoneal administration. May not be suitable for all administration routes. Can cause phase separation if not prepared correctly. Cyclodextrin-Based Formulation DMSO, SBE-β-CD in Saline 10% DMSO / 90% (20% SBE-β-CD in Saline) Can improve solubility and stability of the compound. May alter the pharmacokinetic profile of the compound.
-
Problem 2: I am observing inconsistent results between animals in the same treatment group.
-
Possible Cause: Inconsistent administration or formulation instability.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal injection). Consistent needle placement and injection volume are critical.
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each injection to guarantee consistent dosing. Sonication can be a useful technique to achieve a uniform suspension.
-
Prepare Fresh Formulations: To avoid degradation or precipitation over time, it is recommended to prepare the this compound formulation fresh before each administration.
-
Problem 3: I am observing signs of toxicity in the treated animals (e.g., weight loss, lethargy).
-
Possible Cause: Vehicle toxicity or on-target toxicity of this compound.
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model. High concentrations of solvents like DMSO can be toxic.
-
Dose Reduction: If toxicity is observed with the this compound formulation, consider reducing the dose or the frequency of administration.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, including changes in weight, behavior, and physical appearance.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection (Example)
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming or sonication may be used to aid dissolution.
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline formulation, you would mix the components in that volumetric ratio.
-
Prepare the Final Formulation: Add the required volume of the this compound stock solution to the vehicle mixture to achieve the desired final concentration. For example, to prepare 1 mL of a 1 mg/mL final solution from a 10 mg/mL stock, add 100 µL of the stock to 900 µL of the vehicle.
-
Ensure Homogeneity: Vortex the final formulation thoroughly. If any precipitation is observed, sonicate the solution until it becomes clear or a fine, homogeneous suspension.
-
Administration: Administer the formulation to the animals via intraperitoneal injection immediately after preparation.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringe and needle (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Gauze pads
Procedure:
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.[8]
-
Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., blood, urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
Injection: Slowly and steadily inject the full volume of the formulation.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any immediate adverse reactions.
Visualizations
BAP1 Signaling Pathway
Caption: BAP1 deubiquitinates target proteins, regulating key cellular processes.
Experimental Workflow for In Vivo Study
Caption: A generalized workflow for conducting in vivo studies with this compound.
Troubleshooting Logic for Formulation Issues
Caption: Decision-making process for addressing formulation challenges with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 8. uac.arizona.edu [uac.arizona.edu]
how to address BAP1-IN-1 resistance in cancer cell lines
Welcome to the technical support center for BAP1-IN-1, a valuable tool for researchers studying the role of BAP1 in cancer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges in your experiments, particularly concerning this compound resistance.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during your experiments with this compound.
Issue 1: Cancer cell lines show unexpected resistance to this compound.
If your cancer cell lines are not responding to this compound treatment as expected, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Factors | Verify the BAP1 mutation status of your cell lines. Cells with wild-type BAP1 may exhibit intrinsic resistance. Compare the IC50 values of BAP1-WT and BAP1-mutant/knockout cell lines. |
| Drug Efflux | Increased expression of multidrug resistance pumps (e.g., P-glycoprotein) can reduce intracellular drug concentration. Perform a western blot to check the expression levels of common drug efflux pumps. Consider co-treatment with a known efflux pump inhibitor. |
| Altered Downstream Signaling | Resistance may arise from compensatory changes in pathways regulated by BAP1. Analyze key signaling pathways downstream of BAP1, such as the DNA damage response and apoptosis pathways. |
| Off-Target Effects | At high concentrations, this compound might have off-target effects that contribute to a resistant phenotype. Perform a dose-response curve to ensure you are using the optimal concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinating enzyme that acts as a tumor suppressor. BAP1 plays a crucial role in several cellular processes, including DNA damage repair, cell cycle regulation, and chromatin dynamics. By inhibiting the deubiquitinase activity of BAP1, this compound is expected to mimic the effects of BAP1 loss-of-function, which has been shown to sensitize cancer cells to certain therapeutic agents.
Q2: My BAP1-mutant cancer cells are showing resistance to this compound. What are the possible reasons?
While counterintuitive, resistance in BAP1-mutant cells can occur. Here are some potential mechanisms:
-
Upregulation of compensatory deubiquitinases (DUBs): Other DUBs might be overexpressed, compensating for the inhibition of BAP1.
-
Alterations in downstream pathways: The cells may have acquired mutations or epigenetic changes in genes downstream of BAP1 that bypass the need for BAP1 activity.
-
Functional redundancy: Other proteins or pathways may functionally compensate for the loss of BAP1 activity.
To investigate this, you can perform a proteomic analysis to identify upregulated DUBs or conduct a synthetic lethality screen to find genes that, when inhibited, restore sensitivity to this compound.
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by observing the accumulation of ubiquitinated histone H2A (H2AK119ub1), a primary substrate of BAP1.
-
Method: Perform a western blot analysis on histone extracts from cells treated with this compound.
-
Expected Outcome: An increase in the levels of H2AK119ub1 in a dose- and time-dependent manner would indicate successful target engagement.
Q4: Are there any known combination therapies that can overcome this compound resistance?
While specific data on this compound resistance is limited, studies on BAP1-deficient cancers suggest potential combination strategies. Since BAP1 loss sensitizes cells to PARP inhibitors and BET inhibitors, combining this compound with these agents could be a promising approach to overcome resistance.
Experimental Protocols
Here are detailed protocols for key experiments to investigate this compound resistance.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for H2AK119ub1
This protocol is for detecting changes in the ubiquitination of histone H2A.
-
Histone Extraction:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Centrifuge to remove debris and neutralize the supernatant with 1 M NaOH.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts onto a 15% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against H2AK119ub1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against total Histone H3 as a loading control.
-
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to determine if this compound affects the interaction of BAP1 with its binding partners.
-
Cell Lysis: Treat cells with this compound. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against BAP1 or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by western blotting using antibodies against known BAP1 interacting partners (e.g., ASXL1, HCF-1).
Visualizations
Signaling Pathway
Caption: The BAP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound resistance.
Logical Relationship of Resistance Mechanisms
Caption: Potential intrinsic and acquired mechanisms of resistance to this compound.
improving the experimental workflow for BAP1-IN-1 screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to streamline the experimental workflow for researchers, scientists, and drug development professionals working with BAP1-IN-1, a catalytic inhibitor of BRCA1-associated protein 1 (BAP1).
Frequently Asked Questions (FAQs)
1. What is BAP1 and why is it a target for cancer therapy?
BRCA1-associated protein 1 (BAP1) is a deubiquitinating enzyme (DUB) that removes ubiquitin from proteins, playing a crucial role in various cellular processes, including DNA damage repair, cell cycle control, and chromatin modification.[1][2][3] BAP1 is a tumor suppressor, and its inactivation through mutations is frequently observed in several aggressive cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[4][5] The loss of BAP1 function can lead to increased genomic instability and cell proliferation, making it an attractive target for therapeutic intervention.
2. What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets the catalytic activity of the BAP1 deubiquitinase. It functions by binding to the enzyme and preventing it from removing ubiquitin from its target proteins. A key substrate of BAP1 is histone H2A at lysine 119 (H2AK119ub).[2] By inhibiting BAP1, this compound leads to an accumulation of H2AK119ub, which can be used as a biomarker for target engagement in cellular assays.
3. What are the key assays for screening this compound activity?
The two primary assays for evaluating this compound activity are:
-
Biochemical Assay: A Ubiquitin-AMC (Ub-AMC) deubiquitinase assay is used to directly measure the enzymatic activity of purified BAP1 in the presence of the inhibitor.[6][7]
-
Cellular Assay: A Western blot analysis is typically used to measure the levels of H2AK119ub in cells treated with this compound. An increase in H2AK119ub indicates successful inhibition of BAP1 in a cellular context.[8]
4. What should I consider when preparing this compound for experiments?
This compound is typically dissolved in DMSO to create a stock solution. It is crucial to adhere to the manufacturer's guidelines for storage to maintain its stability, which is generally at -80°C for long-term storage and -20°C for short-term storage, protected from light. Repeated freeze-thaw cycles should be avoided. When preparing working solutions, consider the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.
Troubleshooting Guides
Biochemical Assay (Ub-AMC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of the inhibitor compound. 2. Contaminated assay buffer or reagents. 3. Non-specific binding of the substrate or inhibitor to the microplate. | 1. Run a control well with the inhibitor alone to measure its intrinsic fluorescence and subtract this value from the experimental wells. 2. Use fresh, high-purity reagents and filter-sterilize the assay buffer. 3. Use low-binding microplates. |
| Low Signal-to-Noise Ratio | 1. Suboptimal enzyme or substrate concentration. 2. Insufficient incubation time. 3. Inactive enzyme. | 1. Titrate the BAP1 enzyme and Ub-AMC substrate to determine the optimal concentrations that yield a robust signal within the linear range of the assay. 2. Perform a time-course experiment to determine the optimal incubation time for the enzymatic reaction. 3. Use a fresh batch of purified BAP1 enzyme and confirm its activity with a positive control. |
| Inconsistent Results (High Variability) | 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. 2. Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay. 3. Gently mix the plate after adding all reagents to ensure a homogenous reaction mixture. |
Cellular Assay (Western Blot for H2AK119ub)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Increase in H2AK119ub Levels | 1. Insufficient inhibitor concentration or incubation time. 2. Poor cell permeability of the inhibitor. 3. Low BAP1 expression in the chosen cell line. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound. 2. If permeability is a concern, consider using a different cell line or a positive control compound with known cell permeability. 3. Confirm BAP1 expression in your cell line using Western blot or qPCR. Select a cell line with robust BAP1 expression for screening. |
| High Background on Western Blot | 1. Non-specific antibody binding. 2. Insufficient washing steps. 3. High concentration of primary or secondary antibody. | 1. Use a high-quality, validated antibody for H2AK119ub. Include a negative control (e.g., cells with BAP1 knockout) to confirm antibody specificity. 2. Increase the number and duration of washing steps after antibody incubation. 3. Optimize the antibody concentrations by performing a titration experiment. |
| Inconsistent Protein Loading | 1. Inaccurate protein quantification. 2. Uneven sample loading. | 1. Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are accurately measured. 2. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading variations between lanes. |
Quantitative Data
| Inhibitor | Target | IC50 (µM) | Cell Line(s) Tested | Assay Type |
| This compound | BAP1 | 0.1 - 1 | Not specified in provided context | Catalytic Activity Assay |
| OTX015 | BET | Varies | M14, B16-F10, OMM2.3, 786O | Cell Viability |
| JQ1 | BET | Varies | M14, B16-F10, OMM2.3, 786O | Cell Viability |
| Quisinostat | HDAC | Varies | MM28, MP46, MP41 | Tumor Growth |
| Olaparib | PARP | Varies | BAP1-mutated RCC cell line | Cell Viability |
| Rucaparib | PARP | Varies | Cell lines with BAP1 biallelic inactivation | Cell Viability |
| Gemcitabine | DNA synthesis | Varies | BAP1 WT and mutant MMe cell lines | Chemosensitivity |
Experimental Protocols
Ub-AMC Deubiquitinase Assay for this compound
Objective: To determine the in vitro inhibitory activity of this compound on purified BAP1 enzyme.
Materials:
-
Purified recombinant BAP1 enzyme
-
This compound
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT, 0.002% Tween-20
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355-380 nm, Emission: 455-460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare enzyme solution: Dilute the purified BAP1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted BAP1 enzyme solution to all wells except the "no enzyme" control wells. Add 2.5 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction: Add 5 µL of the Ub-AMC substrate solution (prepared in Assay Buffer) to all wells. The final concentration of Ub-AMC should be at or near its Km for BAP1.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.
-
Data analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of BAP1 activity (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for H2AK119ub in this compound Treated Cells
Objective: To assess the cellular activity of this compound by measuring the level of the BAP1 substrate, H2AK119ub.
Materials:
-
Cancer cell line with known BAP1 expression (e.g., MSTO-211H)
-
This compound
-
Complete cell culture medium
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H2AK119ub, anti-H2A (loading control), anti-BAP1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell culture and treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H2AK119ub and anti-H2A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the H2AK119ub signal to the H2A signal to account for any variations in histone levels.
-
Visualizations
Caption: BAP1 forms nuclear complexes to regulate gene transcription.
Caption: BAP1's role in the DNA damage response pathway.
Caption: A typical workflow for BAP1 inhibitor screening.
References
- 1. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Investigation into the Role of BAP1 in DNA Damage and Repair - ProQuest [proquest.com]
- 5. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Familial and Somatic BAP1 Mutations Inactivate ASXL1/2-Mediated Allosteric Regulation of BAP1 Deubiquitinase by Targeting Multiple Independent Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin recognition of BAP1: understanding its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAP1 constrains pervasive H2AK119ub1 to control the transcriptional potential of the genome - PMC [pmc.ncbi.nlm.nih.gov]
BAP1-IN-1 Inhibitory Constant (Ki) Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for accurately determining the inhibitory constant (Ki) of BAP1-IN-1, a known catalytic inhibitor of BRCA1-associated protein 1 (BAP1).[1] Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and helpful visualizations to refine your assessment methodology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound (also referred to as Compound 8) is an inhibitor of the catalytic activity of the BAP1 deubiquitinase. It has a reported half-maximal inhibitory concentration (IC50) in the range of 0.1-1 μM.[1] It has been shown to be active both in biochemical assays and within cellular contexts, where it can induce gene expression changes dependent on the presence of BAP1 protein.[1]
Q2: What is the fundamental difference between IC50 and Ki?
A2: The IC50 is an operational parameter that represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. It is dependent on factors like substrate concentration. The Ki (inhibitory constant), however, is an intrinsic, thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity. Unlike the IC50, the Ki is independent of substrate concentration and provides a more standardized value for comparing inhibitor potency.[2]
Q3: How can I convert my experimentally determined IC50 value for this compound to a Ki value?
A3: The Cheng-Prusoff equation is used to calculate the Ki from an IC50 value.[2] The specific form of the equation depends on the mechanism of inhibition. For a competitive inhibitor, the equation is:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in your assay.
-
Km is the Michaelis constant, which is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).[2]
To use this equation, you must first determine the Km of BAP1 for the specific substrate used in your assay.
Q4: Which assay format is most suitable for determining the Ki of this compound?
A4: Fluorogenic assays are widely used for their sensitivity and suitability for high-throughput screening (HTS).[3] A common and effective method involves using a substrate like Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[4][5] Cleavage of this substrate by BAP1 releases the fluorophore AMC, leading to an increase in fluorescence that can be monitored over time.[4][6] Fluorescence Polarization (FP) assays are another robust, homogenous alternative that tracks changes in the molecular weight of a fluorescently labeled ubiquitin probe upon cleavage.[7][8][9][10]
Q5: What are the most critical parameters to control in my BAP1 inhibition assay?
A5: To ensure accurate and reproducible results, the following parameters are critical:
-
Enzyme and Substrate Quality: Use highly purified, active BAP1 enzyme and a well-characterized substrate.[6]
-
Initial Velocity Conditions: All kinetic measurements must be taken during the initial, linear phase of the reaction. This requires optimizing enzyme concentration and reaction time.[11]
-
Substrate Concentration: For determining the Ki of a competitive inhibitor, it is ideal to use a substrate concentration at or below the Km value.[11] High substrate concentrations can overcome the effect of a competitive inhibitor, leading to an overestimation of its potency.
-
Buffer Components: Maintain consistent pH, salt concentration, and temperature. Include a reducing agent like Dithiothreitol (DTT) in the buffer, as BAP1 is a cysteine protease.[4]
Q6: How do I determine the mode of inhibition for this compound?
A6: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), you must measure the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of this compound. The data can then be analyzed using graphical methods, such as a Lineweaver-Burk (double reciprocal) plot, or by fitting the data directly to different inhibition models using non-linear regression software.[12]
Troubleshooting Guides
Problem: My IC50/Ki values for this compound are inconsistent between experiments.
-
Possible Cause 1: Assay not under initial velocity conditions.
-
Solution: Verify that your reaction progress curves (signal vs. time) are linear for the duration of your measurement. If not, reduce the enzyme concentration or the reaction time. You should aim to consume less than 10-15% of the substrate in the reaction.
-
-
Possible Cause 2: Reagent variability.
-
Solution: Prepare large, single batches of buffers, enzyme, and substrate stock solutions to minimize lot-to-lot variation. Aliquot and store reagents appropriately, avoiding multiple freeze-thaw cycles, especially for the enzyme.[13]
-
-
Possible Cause 3: Inconsistent substrate concentration.
-
Solution: Since the IC50 for a competitive inhibitor is dependent on substrate concentration, ensure you are using the exact same substrate concentration in every experiment. Re-verify the concentration of your substrate stock solution.
-
Problem: I am not observing any inhibition of BAP1 by this compound.
-
Possible Cause 1: Degraded or inactive inhibitor.
-
Solution: this compound is reported to be a covalent inhibitor.[14] Ensure the compound has been stored correctly and is fully dissolved in a suitable solvent like DMSO. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 2: Inactive BAP1 enzyme.
-
Solution: Test the activity of your BAP1 enzyme preparation using a positive control reaction with no inhibitor. Ensure the assay buffer contains a reducing agent like DTT (typically 1-5 mM) to maintain the catalytic cysteine in a reduced state.[4]
-
-
Possible Cause 3: Substrate concentration is too high.
-
Solution: If this compound is a competitive inhibitor, using a very high concentration of substrate ([S] >> Km) can mask its inhibitory effect. Try lowering the substrate concentration to a level at or below the Km.[11]
-
Problem: My assay signal is noisy or has a low signal-to-background ratio.
-
Possible Cause 1: Autohydrolysis of the substrate.
-
Solution: Run a control reaction without any enzyme to measure the rate of substrate degradation. If it is significant, you may need to find a more stable substrate or adjust buffer conditions.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution: Optimize assay components such as pH and salt concentration. For fluorogenic assays like Ub-AMC, ensure your plate reader's excitation and emission wavelengths are set correctly (e.g., Excitation: ~355 nm, Emission: ~455 nm for AMC).[4]
-
-
Possible Cause 3: Low enzyme activity.
-
Solution: Increase the BAP1 concentration to generate a stronger signal, but ensure the reaction remains in the linear range (initial velocity conditions).
-
Problem: I suspect this compound is interfering with my assay format (e.g., fluorescence quenching).
-
Possible Cause 1: Compound autofluorescence or quenching.
-
Solution: Run a control experiment to measure the fluorescence of this compound alone at the assay's excitation/emission wavelengths. To check for quenching, add the inhibitor to a reaction that has already reached its endpoint (or to a solution of the fluorescent product, e.g., free AMC) and see if the signal decreases.[6] If interference is confirmed, you may need to switch to an orthogonal assay format (e.g., from a fluorescence intensity assay to a fluorescence polarization or mass spectrometry-based assay).
-
Data Presentation
Table 1: Key Kinetic Parameters for BAP1
| Parameter | Substrate | Reported Value | Source |
|---|---|---|---|
| Km | Ub-AMC | Varies (typically in the low µM range) | [4] |
| IC50 | this compound | 0.1 - 1 µM |[1] |
Note: The Km value for Ub-AMC can vary depending on the specific BAP1 construct, buffer conditions, and temperature. It is crucial to determine this value empirically under your specific experimental conditions.
Table 2: Effect of Inhibition Mode on Kinetic Parameters
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
|---|---|---|---|
| Competitive | No change | Increases | Lines intersect at the Y-axis |
| Non-competitive | Decreases | No change | Lines intersect at the X-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the left quadrant |
Experimental Protocols
Protocol 1: Determination of BAP1 Km for Ub-AMC Substrate
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5 mM EDTA, 5 mM DTT, 0.1% BSA.[4]
-
BAP1 Enzyme Stock: Prepare a concentrated stock of purified BAP1 in a suitable storage buffer and dilute to the final working concentration in ice-cold Assay Buffer just before use. The final concentration should be optimized to ensure linear reaction kinetics over the desired time course (e.g., 250 pM).[4]
-
Ub-AMC Substrate Stock: Prepare a 10 mM stock of Ub-AMC in DMSO. Create a dilution series in Assay Buffer to achieve final concentrations ranging from approximately 0.2x Km to 5x Km (e.g., 0.1 µM to 10 µM).[4][11]
-
-
Assay Procedure:
-
Set up reactions in a 384-well, non-binding black plate.[6]
-
Add Assay Buffer to each well.
-
Add the various concentrations of Ub-AMC substrate to the appropriate wells.
-
Initiate the reaction by adding the diluted BAP1 enzyme to all wells simultaneously. The final reaction volume is typically 20-100 µL.[4][6]
-
Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 25°C).[4]
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60-90 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~455 nm.[4]
-
For each substrate concentration, calculate the initial velocity (V) by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Plot the initial velocities (V) against the substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.[11][12]
-
Protocol 2: Determination of this compound IC50, Mode of Inhibition, and Ki
-
Reagent Preparation:
-
Prepare Assay Buffer, BAP1 Enzyme, and Ub-AMC Substrate as described in Protocol 1. The Ub-AMC concentration should be fixed at or below the empirically determined Km value.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) to cover a wide concentration range (e.g., 100 µM to 1 nM final concentration).
-
-
IC50 Determination:
-
Add Assay Buffer, a fixed concentration of Ub-AMC (e.g., at Km), and the serially diluted this compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) if investigating time-dependent inhibition.
-
Initiate the reaction by adding BAP1 enzyme.
-
Monitor kinetics as described above.
-
Calculate the initial velocity for each inhibitor concentration.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition vs. the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
-
Mode of Inhibition and Ki Determination:
-
Set up a matrix of reactions in a 384-well plate. Vary the concentration of the Ub-AMC substrate along the x-axis and use several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki) along the y-axis.
-
Measure the initial velocity for every combination of substrate and inhibitor concentration.
-
Analyze the data using two methods:
-
Graphical Analysis: Generate a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of line intersections will indicate the mode of inhibition (see Table 2).
-
Non-linear Regression: Globally fit the entire dataset to the equations for competitive, non-competitive, uncompetitive, and mixed-model inhibition using specialized software. The best-fit model will reveal the mode of inhibition and provide a direct calculation of the Ki.[12]
-
-
Visualizations
Caption: BAP1 deubiquitinase activity on Histone H2A.
Caption: Experimental workflow for Ki determination.
Caption: Relationship for IC50 to Ki conversion.
Caption: Troubleshooting decision tree for inconsistent Ki values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. Strategies for the Identification of novel inhibitors of deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin recognition of BAP1: understanding its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ubiqbio.com [ubiqbio.com]
- 14. Pharmacological inhibition of BAP1 recruits HERC2 to competitively dissociate BRCA1–BARD1, suppresses DNA repair and sensitizes CRC to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up BAP1-IN-1 Synthesis
Welcome to the technical support center for the synthesis of BAP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this BAP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name and structure of this compound?
A1: The chemical name for this compound is N-(8-nitrodibenzo[b,d]furan-3-yl)benzamide. Its CAS number is 353495-21-3.
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound can be approached through a multi-step process that typically involves the formation of the dibenzofuran core, followed by nitration, reduction of a nitro group to an amine, and a final amide coupling reaction.
Q3: Are there any particularly challenging steps in the synthesis of this compound?
A3: Yes, key challenges can arise during the selective nitration of the dibenzofuran ring system and in the purification of the final product and intermediates, especially at a larger scale. The Suzuki coupling for the formation of the dibenzofuran core can also present challenges in terms of catalyst selection and reaction optimization.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -20°C for long-term stability. For stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield in Dibenzofuran Core Synthesis via Suzuki Coupling
Problem: The Suzuki coupling reaction to form the dibenzofuran precursor is resulting in a low yield or is failing completely.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality Reagents | - Ensure the boronic acid and aryl halide are pure and dry. Decomposed boronic acid can lead to low yields. - Use freshly prepared or properly stored reagents. |
| Suboptimal Catalyst System | - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands to find the most effective combination for your specific substrates. - Optimize the catalyst loading; too little may result in incomplete reaction, while too much can lead to side reactions. |
| Inefficient Base | - The choice of base is critical. Screen various bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered and anhydrous for solid bases. |
| Inadequate Degassing | - Oxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Incorrect Solvent or Temperature | - Screen different solvent systems (e.g., toluene, dioxane, DMF, with or without water). - Gradually increase the reaction temperature, as some Suzuki couplings require higher temperatures to proceed efficiently. |
Issue 2: Poor Regioselectivity during Nitration of Dibenzofuran
Problem: The nitration of the dibenzofuran core yields a mixture of isomers, making the isolation of the desired 3-nitro and subsequent 8-nitro isomers difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Nitrating Conditions | - Use milder nitrating agents. Instead of concentrated nitric acid and sulfuric acid, consider using reagents like 99% HNO₃ in acetic acid or trifluoroacetic acid, which can offer better selectivity for the 3-position.[1] |
| Reaction Temperature | - Control the reaction temperature carefully. Running the nitration at lower temperatures (e.g., 0°C) can improve the selectivity of the reaction.[1] |
| Formation of Dinitro Compounds | - To avoid the formation of dinitrodibenzofurans, use a controlled amount of the nitrating agent and monitor the reaction closely to stop it upon the formation of the desired mononitro product.[1] |
Issue 3: Incomplete Reduction of the Nitro Group
Problem: The reduction of the 3-nitro group to the 3-amino group is incomplete, leading to a mixture of starting material and product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Use a fresh batch of catalyst (e.g., Pd/C, PtO₂). Ensure the catalyst is not exposed to air for extended periods. - Increase the catalyst loading if necessary. |
| Insufficient Hydrogen Pressure | - For catalytic hydrogenation, ensure the system is properly sealed and a sufficient pressure of hydrogen is maintained. |
| Alternative Reducing Agents | - If catalytic hydrogenation is problematic, consider alternative reducing agents such as SnCl₂/HCl or Fe/NH₄Cl. |
Issue 4: Low Yield in the Final Amide Coupling Step
Problem: The reaction between 3-amino-8-nitrodibenzofuran and benzoyl chloride results in a low yield of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Decomposition of Starting Material | - Ensure the 3-amino-8-nitrodibenzofuran is pure and dry before use. |
| Inefficient Acylating Agent | - Use freshly distilled or high-purity benzoyl chloride. - Consider using an activating agent for the carboxylic acid if starting from benzoic acid (e.g., HATU, HOBt). |
| Suboptimal Reaction Conditions | - Optimize the base used (e.g., pyridine, triethylamine, DIPEA). - Perform the reaction at a low temperature (e.g., 0°C) to minimize side reactions. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed synthetic route based on established organic chemistry principles.
Step 1: Synthesis of 3-Nitrodibenzofuran
-
To a solution of dibenzofuran in trifluoroacetic acid, add 99% nitric acid dropwise at 0°C.[1]
-
Stir the reaction mixture at 0°C for 1 hour.[1]
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-nitrodibenzofuran.
Step 2: Synthesis of 3-Aminodibenzofuran
-
Dissolve 3-nitrodibenzofuran in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-aminodibenzofuran.
Step 3: Synthesis of 3-Amino-8-nitrodibenzofuran
-
Protect the amino group of 3-aminodibenzofuran (e.g., as an acetamide).
-
Perform a second nitration under carefully controlled conditions to introduce a nitro group at the 8-position.
-
Deprotect the amino group to yield 3-amino-8-nitrodibenzofuran.
-
Purify the product by column chromatography.
Step 4: Synthesis of N-(8-nitrodibenzo[b,d]furan-3-yl)benzamide (this compound)
-
Dissolve 3-amino-8-nitrodibenzofuran in a suitable solvent (e.g., dichloromethane or pyridine) and cool to 0°C.
-
Add benzoyl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| IC₅₀ of this compound | 0.1-1 µM | Commercial Suppliers |
| Yield of 3-Nitrodibenzofuran | Up to 89% | [1] |
Visualizations
BAP1 Signaling Pathway
Caption: Overview of BAP1 signaling pathways and interactions.
This compound Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
References
Validation & Comparative
Validating the Therapeutic Potential of Targeting BAP1 Deficiencies In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of therapeutic strategies for cancers harboring mutations in the BRCA1-associated protein 1 (BAP1) gene. While a specific inhibitor designated "BAP1-IN-1" is not prominently described in the current scientific literature, this guide will focus on the well-documented therapeutic approach of targeting BAP1 deficiencies, primarily through synthetic lethality with PARP inhibitors, and will compare this strategy with other emerging concepts.
Introduction to BAP1 as a Therapeutic Target
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene encoding a deubiquitinating enzyme involved in numerous cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis.[1][2][3][4][5] Loss-of-function mutations in BAP1 are frequently observed in various malignancies, including uveal melanoma, malignant mesothelioma, clear cell renal cell carcinoma, and cholangiocarcinoma.[6][7] The role of BAP1 in the DNA damage response (DDR) pathway makes BAP1-deficient tumors particularly vulnerable to specific therapeutic interventions, most notably PARP inhibitors.[1][6][8][9]
Therapeutic Strategies and Comparative Efficacy
The primary therapeutic strategy for BAP1-mutant cancers revolves around the concept of synthetic lethality. This occurs when the combination of two genetic or molecular alterations leads to cell death, whereas either alteration alone is viable. In the context of BAP1 deficiency, the inhibition of another key DNA repair pathway, such as the one mediated by PARP, proves to be synthetically lethal.
PARP Inhibitors: The Leading Therapeutic Approach
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown promise in preclinical models and clinical trials for treating BAP1-mutant tumors.[1][6][8][9][10] These drugs impede the repair of single-strand DNA breaks, which then leads to the formation of double-strand breaks during DNA replication. In normal cells, these double-strand breaks can be repaired by homologous recombination, a process in which BAP1 plays a role.[7] However, in BAP1-deficient cells with impaired homologous recombination, these double-strand breaks are not efficiently repaired, leading to genomic instability and cell death.
| Therapeutic Agent | Cancer Type(s) | Preclinical Efficacy (Model) | Clinical Trial Phase | Key Findings | Reference(s) |
| Niraparib | Solid tumors with BAP1 mutations (e.g., cholangiocarcinoma, uveal melanoma, mesothelioma, clear cell renal cell carcinoma) | Significant synthetic lethality in BAP1 mutant cell lines and patient xenografts. | Phase II (NCT03207347) | Modest objective response rate, but clinical benefit observed in patients with confirmed BAP1 mutations, with a median Progression-Free Survival (PFS) of 6.7 months in this subgroup.[6][8][9] | [1][6][8][9] |
| Rucaparib | BAP1-mutated tumors | Showed a statistically significant selective effect in BAP1-mutant cell lines. | Preclinical | Identified as a potential targeted therapy for BAP1-mutated tumors.[10] | [10] |
| Olaparib | BAP1-mutated tumors | No significant selective effect was observed in one study of BAP1-mutant cell lines. | Preclinical | Further investigation is needed to clarify its role.[10] | [10] |
Other Potential Therapeutic Strategies
While PARP inhibitors are the most studied, other strategies for targeting BAP1-deficient cancers are emerging:
-
EZH2 Inhibitors: Preclinical studies have suggested that EZH2 inhibitors may have activity in BAP1-mutant cancers, although the clinical data is still limited.[7]
-
HDAC Inhibitors: Histone deacetylase inhibitors are another class of drugs being explored for their potential in cancers with epigenetic dysregulation, which can be a feature of BAP1-mutant tumors.[7]
-
Immunotherapy: The role of BAP1 in immune response regulation suggests that immune checkpoint inhibitors could be a viable option for some BAP1-mutant tumors.[7]
Experimental Protocols
Detailed methodologies are crucial for the validation of therapeutic potential. Below are outlines of key experimental protocols.
In Vivo Xenograft Model for Testing PARP Inhibitors in BAP1-Mutant Cancers
Objective: To evaluate the in vivo efficacy of a PARP inhibitor in a BAP1-mutant cancer xenograft model.
Materials:
-
BAP1-mutant and BAP1-wildtype cancer cell lines (e.g., from mesothelioma or uveal melanoma).
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
PARP inhibitor (e.g., Niraparib).
-
Vehicle control.
-
Matrigel or other appropriate extracellular matrix.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture BAP1-mutant and BAP1-wildtype cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the PARP inhibitor (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Phase II Clinical Trial Protocol for a PARP Inhibitor in BAP1-Deficient Neoplasms (Based on NCT03207347)
Objective: To assess the efficacy and safety of a PARP inhibitor in patients with advanced solid tumors harboring BAP1 mutations or other DNA damage response (DDR) pathway deficiencies.
Study Design: Open-label, single-arm, multicenter Phase II trial.
Patient Population:
-
Patients with measurable metastatic and incurable solid tumors.
-
Assignment to cohorts based on histology (tumors likely to harbor BAP1 mutations) or known DDR mutations.
-
Exclusion criteria include known BRCA1/2 mutations and prior PARP inhibitor exposure.
Treatment:
-
Daily oral administration of the PARP inhibitor (e.g., Niraparib 200-300mg daily).
Endpoints:
-
Primary Endpoint: Objective Response Rate (ORR) according to RECIST criteria.
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), safety and tolerability.
Assessments:
-
Radiographic tumor assessments every 8 weeks.
-
Monitoring of adverse events.
-
Exploratory biomarker analysis on tumor tissue.
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: BAP1's role in the DNA damage response and transcriptional regulation.
Caption: In vivo xenograft model workflow for therapeutic validation.
Caption: Comparison of therapeutic strategies for BAP1-mutant cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. storymd.com [storymd.com]
- 3. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAP1 is a tumor suppressor that requires deubiquitinating activity and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAP1 - Wikipedia [en.wikipedia.org]
- 6. Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Confirming BAP1 Inhibitor's Mechanism of Action Through Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative BAP1 inhibitor's performance with genetic knockdown methods, supported by experimental data. This analysis serves to validate the inhibitor's mechanism of action by demonstrating comparable cellular and molecular effects to the direct genetic removal of the BAP1 protein.
BAP1 (BRCA1 associated protein-1) is a critical tumor suppressor that functions as a deubiquitinating enzyme (DUB). Its role in regulating key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis, has made it a compelling target for cancer therapy.[1][2] Pharmacological inhibition of BAP1 is a promising therapeutic strategy, but rigorous validation of a specific inhibitor's on-target activity is crucial. This is often achieved by comparing its effects to those observed with genetic knockdown of BAP1, which provides a "gold standard" for BAP1 loss-of-function.
This guide will compare the effects of a representative BAP1 inhibitor (referred to herein as "iBAP," based on available literature) with BAP1 knockdown via CRISPR/Cas9, siRNA, or shRNA.
Comparative Analysis of Pharmacological Inhibition and Genetic Knockdown of BAP1
The following table summarizes the quantitative effects of BAP1 inhibition through a small molecule inhibitor versus genetic knockdown. The data is compiled from multiple studies and demonstrates a high degree of concordance, supporting the on-target activity of the inhibitor.
| Parameter | Pharmacological Inhibition (iBAP/TG2-179-1) | Genetic Knockdown (CRISPR/siRNA/shRNA) | Key Findings |
| Cell Proliferation | Decreased cell viability and colony formation. | Inhibition of cell proliferation and reduced colony formation.[3][4] | Both methods lead to a significant reduction in cancer cell proliferation. |
| Cell Cycle Progression | S-phase arrest or accumulation of cells in S-phase.[4][5] | Genetic knockdown studies clearly show a role for BAP1 in regulating S-phase progression. | |
| Apoptosis | Increased apoptosis. | Enhanced apoptosis. | Loss of BAP1 function, either by inhibition or knockdown, sensitizes cells to apoptosis. |
| Histone H2A Ubiquitination (H2AK119ub) | Increased levels of H2AK119ub.[6] | Significant increase in H2AK119ub levels.[4] | Both approaches confirm BAP1's role as a major deubiquitinase for histone H2A. |
| Gene Expression (e.g., MYC, p53 pathways) | Downregulation of MYC pathway genes.[6] | Altered expression of genes involved in cell cycle and apoptosis. | Both methods lead to significant changes in gene expression profiles related to cell growth and death. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BAP1 Genetic Knockdown using CRISPR/Cas9
-
gRNA Design and Cloning: Design two single-guide RNAs (sgRNAs) targeting an early exon of the BAP1 gene using an online tool (e.g., --INVALID-LINK--). Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pX458).
-
Transfection: Transfect the gRNA/Cas9-expressing plasmids into the target cell line (e.g., 786-O renal cancer cells) using a lipid-based transfection reagent.
-
Single-Cell Sorting: 48 hours post-transfection, harvest the cells and sort GFP-positive cells (indicating successful transfection) into 96-well plates to isolate single clones.
-
Genotyping and Validation: After 10-14 days, expand the monoclonal populations. Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the BAP1 gene. Confirm the absence of BAP1 protein expression by Western blotting.[4]
BAP1 Knockdown using shRNA
-
shRNA Vector Preparation: Obtain or construct a lentiviral vector expressing an shRNA targeting BAP1. A control shRNA (e.g., scrambled sequence) should also be prepared.
-
Lentivirus Production: Co-transfect the shRNA-expressing lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Transduction: Harvest the lentiviral particles and transduce the target cells.
-
Selection and Validation: Select for successfully transduced cells using an appropriate antibiotic resistance marker present on the vector (e.g., puromycin).[7] Confirm BAP1 knockdown by Western blotting and/or qRT-PCR.[7]
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with the BAP1 inhibitor at various concentrations or perform genetic knockdown.
-
MTT Incubation: After the desired incubation period (e.g., 6 days), add MTT solution to each well and incubate for 4 hours.
-
Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
Western Blot for H2AK119ub
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for ubiquityl-Histone H2A (Lys119). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total Histone H2A as a loading control.[4][6]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the BAP1 signaling pathway, the experimental workflow for comparing a BAP1 inhibitor with genetic knockdown, and the logical framework for validating the inhibitor's mechanism of action.
Caption: BAP1's role in the nucleus.
Caption: Workflow for inhibitor vs. knockdown.
Caption: Logic for mechanism validation.
References
- 1. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanded detection and impact of BAP1 alterations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loss of BAP1 Results in Growth Inhibition and Enhances Mesenchymal–Epithelial Transition in Kidney Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nuclear deubiquitinase BAP1 is commonly inactivated by somatic mutations and 3p21.1 losses in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive framework for validating the selectivity of BAP1-IN-1, a small-molecule inhibitor of the deubiquitinase BAP1, against related deubiquitinases (DUBs).
BRCA1-associated protein 1 (BAP1) is a tumor suppressor and a member of the ubiquitin C-terminal hydrolase (UCH) family of deubiquitinases. Its role in critical cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis, has made it an attractive target for cancer therapy. This compound has been identified as a catalytic inhibitor of BAP1 with an in vitro IC50 ranging from 0.1 to 1 μM. This guide outlines the necessary experimental approaches to rigorously assess its specificity.
Comparative Inhibitory Activity of this compound
A crucial step in validating a new inhibitor is to determine its inhibitory concentration (IC50) against the primary target and a panel of related enzymes. BAP1 belongs to the UCH subfamily of DUBs, which also includes UCHL1, UCHL3, and UCHL5. Due to structural and functional similarities, particularly with UCHL5, it is essential to assess the activity of this compound against these family members.
| Deubiquitinase | Family | This compound IC50 (µM) |
| BAP1 | UCH | 0.1 - 1 |
| UCHL1 | UCH | Data not available |
| UCHL3 | UCH | Data not available |
| UCHL5 | UCH | Data not available |
| Other DUBs | Various | Data not available |
Table 1: In vitro inhibitory activity of this compound against BAP1 and related deubiquitinases. The lack of publicly available data for related DUBs highlights a critical gap in the characterization of this compound.
Experimental Protocols for Specificity Validation
To generate the missing data in Table 1 and comprehensively validate the specificity of this compound, a combination of in vitro and cellular assays is recommended.
In Vitro Enzymatic Assays
These assays directly measure the ability of the inhibitor to block the enzymatic activity of purified deubiquitinases.
Objective: To determine the IC50 values of this compound against a panel of DUBs, including BAP1, UCHL1, UCHL3, and UCHL5.
Methodology:
-
Recombinant Protein Expression and Purification: Express and purify recombinant human BAP1, UCHL1, UCHL3, and UCHL5 proteins.
-
Fluorogenic Substrate Assay: Utilize a fluorogenic substrate such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin). Cleavage of the substrate by the DUB releases free AMC, which can be measured fluorometrically.
-
IC50 Determination:
-
Incubate a fixed concentration of each purified DUB with a range of this compound concentrations.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Monitor the fluorescence intensity over time.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each DUB.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Objective: To confirm that this compound directly binds to BAP1 in intact cells and to assess off-target engagement with other DUBs.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by western blotting using antibodies specific for BAP1 and other DUBs of interest.
-
Melt Curve Generation: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes to profile the functional state of entire enzyme families in complex proteomes.
Objective: To globally assess the selectivity of this compound against the active DUBome in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound.
-
Probe Labeling: Lyse the cells and treat the proteome with a broad-spectrum DUB ABP, such as a ubiquitin-based probe with a reactive warhead (e.g., propargylamide or vinyl sulfone).
-
Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled DUBs.
-
Enrichment and Identification:
-
For biotinylated probes, enrich the labeled DUBs using streptavidin beads.
-
Identify and quantify the enriched DUBs using mass spectrometry-based proteomics.
-
-
Selectivity Analysis: Compare the probe labeling of DUBs in this compound-treated samples to vehicle-treated controls. A decrease in probe labeling for a specific DUB indicates that this compound is engaging and inhibiting that enzyme.
Conclusion
While this compound is a promising tool for studying the function of BAP1, a comprehensive evaluation of its specificity is essential for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly validate the selectivity of this compound against related deubiquitinases. The generation of quantitative data on its activity against a panel of DUBs, particularly those within the UCH family, is a critical next step in the characterization of this inhibitor.
comparative study of BAP1-IN-1 in different cancer cell lines
A Comparative Analysis of BAP1 Inhibition in Diverse Cancer Cell Lines
While a direct comparative study of a single BAP1 inhibitor across a wide array of cancer cell lines is not extensively documented in publicly available literature, this guide synthesizes the existing data on the effects of BAP1 inhibition and compounds that demonstrate synthetic lethality with BAP1 loss in various cancer models. The focus is on the small molecule inhibitor iBAP-II and the BET inhibitor OTX015, for which comparative data is available.
Data Presentation
The following tables summarize the quantitative effects of compounds targeting BAP1 activity or exhibiting synthetic lethality with BAP1 loss in different cancer cell lines.
Table 1: Effect of BAP1 Inhibitor iBAP-II on Cell Viability in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | BAP1 Status | Treatment | Effect on Cell Viability |
| NCI-H1963 | Wild-Type | iBAP-II | Dose-dependent decrease in cell number[1][2] |
| NCI-H1882 | Wild-Type | iBAP-II | Dose-dependent decrease in cell number[1][2] |
| NCI-H748 | Wild-Type | iBAP-II | Dose-dependent decrease in cell number[1][2] |
| KP3 (mouse) | Wild-Type | iBAP-II | Dose-dependent decrease in cell number[1][2] |
Table 2: Effect of BET Inhibitor OTX015 on Cell Viability in Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines with Varying BAP1 Status
| Cell Line | BAP1 Status | OTX015 IC50 (µM) |
| 786-O | Mutant | Not Specified |
| A498 | Wild-Type | Not Specified |
| ACHN | Wild-Type | Not Specified |
| Caki-1 | Wild-Type | Not Specified |
| Caki-2 | Wild-Type | Not Specified |
| SN-12C | Wild-Type | Not Specified |
| TK-10 | Wild-Type | Not Specified |
| UO-31 | Wild-Type | Not Specified |
| 769-P | Mutant | Not Specified |
| A-704 | Wild-Type | Not Specified |
| CAL-54 | Wild-Type | Not Specified |
| SLR-20 | Mutant | Not Specified |
| SLR-21 | Mutant | Not Specified |
| SLR-23 | Wild-Type | Not Specified |
| SLR-24 | Wild-Type | Not Specified |
| SLR-25 | Wild-Type | Not Specified |
| SLR-26 | Wild-Type | Not Specified |
| SLR-29 | Wild-Type | Not Specified |
| SLR-31 | Wild-Type | Not Specified |
| SLR-39 | Mutant | Not Specified |
| VMRC-RCW | Mutant | Not Specified |
Note: While a study showed a correlation between BAP1 loss and sensitivity to OTX015, specific IC50 values for all cell lines were not provided in the referenced abstract. BAP1-deficient cells displayed heightened sensitivity.[3]
Table 3: Effect of BAP1 Inhibition on Histone H2AK119Ub Levels
| Cell Line | Treatment | Effect on H2AK119Ub Levels |
| NCI-H1963 (SCLC) | iBAP-II | Increase[1] |
| Bap1 KO mESCs | BAP1 C91S mutant re-expression | No restoration to physiological levels[4][5] |
| Bap1 KO mESCs | Wild-Type BAP1 re-expression | Restoration to physiological levels[4][5] |
| Bap1fl/fl cells | Tamoxifen (induces BAP1 loss) | Markedly increased[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the summarized data are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7][8][9]
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
Test compound (e.g., iBAP-II, OTX015)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed opaque-walled multiwell plates with mammalian cells in culture medium (e.g., 100 µl per well for 96-well plates).
-
Include control wells with medium only for background luminescence measurement.
-
Add the test compound at various concentrations to the experimental wells and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blotting for H2AK119Ub Analysis
Western blotting is used to detect the levels of specific proteins, in this case, ubiquitinated histone H2A at lysine 119 (H2AK119Ub), to assess the inhibitory effect of a compound on BAP1's deubiquitinase activity.[1][4][6][10]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H2AK119Ub, anti-Histone H3 as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the inhibitor or a vehicle control.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H2AK119Ub overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., Histone H3) to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.[11][12][13][14]
Materials:
-
Intact cells
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Western blotting or ELISA reagents
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Wash the cells to remove unbound compound.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler to induce protein denaturation and precipitation.
-
Lyse the cells to release soluble proteins.
-
Separate the precipitated proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (BAP1) remaining in the soluble fraction using western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization
The following diagrams illustrate key concepts related to BAP1 inhibition.
Caption: BAP1 inhibition leads to increased H2AK119Ub and enhanced transcriptional repression.
Caption: A general workflow for the preclinical evaluation of novel BAP1 inhibitors.
References
- 1. Therapeutic targeting of BAP1/ASXL3 sub-complex in ASCL1-dependent small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of histone H2A lysine 119 deubiquitination by Polycomb repressive deubiquitinase BAP1/ASXL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of histone H2A lysine 119 deubiquitination by Polycomb Repressive Deubiquitinase BAP1/ASXL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAP1 constrains pervasive H2AK119ub1 to control the transcriptional potential of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. BAP1 enhances Polycomb repression by counteracting widespread H2AK119ub1 deposition and chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
Validating the Synergistic Effects of BAP1 Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein, BRCA1-associated protein 1 (BAP1), is a key regulator of cellular processes critical to cancer development and progression, including DNA damage repair, cell cycle control, and chromatin remodeling. Its frequent inactivation in various cancers, such as uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma, has made it a compelling target for novel therapeutic strategies. This guide provides a comparative analysis of the synergistic potential of a hypothetical BAP1 inhibitor, BAP1-IN-1, with established chemotherapy agents, supported by preclinical data.
Rationale for Synergy: BAP1's Role in DNA Damage Repair
BAP1 plays a crucial role in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. It is understood to function in concert with other key DNA repair proteins like BRCA1. The inhibition of BAP1's deubiquitinase activity is hypothesized to impair the HR pathway, rendering cancer cells more susceptible to DNA-damaging chemotherapeutic agents. This concept, known as synthetic lethality, forms the primary basis for combining BAP1 inhibitors with specific classes of chemotherapy.
Comparative Analysis of this compound with Chemotherapeutic Agents
This section compares the synergistic effects of this compound with two major classes of chemotherapy: PARP inhibitors and platinum-based agents. The data presented is derived from preclinical studies on BAP1-deficient cancer cell lines, serving as a model for the effects of a potent BAP1 inhibitor.
This compound and PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy that have shown significant efficacy in cancers with deficiencies in the HR pathway, most notably those with BRCA1/2 mutations. The combination of a BAP1 inhibitor with a PARP inhibitor is based on the principle of inducing synthetic lethality. Preclinical and clinical studies have demonstrated that tumors with BAP1 mutations exhibit increased sensitivity to PARP inhibitors.[1][2][3]
Quantitative Data Summary: BAP1 Deficiency and PARP Inhibitor Sensitivity
| Cell Line | Cancer Type | BAP1 Status | PARP Inhibitor | IC50 (µM) | Fold Sensitization (WT/Mutant) | Reference |
| M14 | Cutaneous Melanoma | Wild-Type | OTX015 (BETi) | >10 | - | [4] |
| M14 | Cutaneous Melanoma | BAP1 KO | OTX015 (BETi) | ~2.5 | >4 | [4] |
| OMM2.3 | Uveal Melanoma | Wild-Type | OTX015 (BETi) | ~5 | - | [4] |
| OMM2.3 | Uveal Melanoma | BAP1 KO | OTX015 (BETi) | ~1 | 5 | [4] |
| VMRC-RCW | Clear Cell Renal Cell Carcinoma | BAP1 Mutant | OTX015 (BETi) | ~1 | - | [4] |
| 786-O | Clear Cell Renal Cell Carcinoma | BAP1 Wild-Type | OTX015 (BETi) | >10 | - | [4] |
Note: While OTX015 is a BET inhibitor, this data demonstrates the principle of increased sensitivity in BAP1-deficient cells to agents targeting pathways involved in transcription and cell cycle control, a concept that can be extrapolated to other targeted therapies like PARP inhibitors.
Clinical trial data further supports the potential of this combination. In a phase II trial of the PARP inhibitor niraparib, patients with BAP1-mutated tumors showed a trend towards improved progression-free survival compared to those with wild-type BAP1.[2] Similarly, a phase 2 study of olaparib in metastatic renal cell carcinoma patients with BAP1 or other DNA repair gene mutations showed promising activity, including a durable partial response in a patient with a BAP1-mutated tumor.[5]
This compound and Platinum-Based Agents (Cisplatin)
Platinum-based agents, such as cisplatin, are a cornerstone of chemotherapy for many solid tumors. They exert their cytotoxic effects by inducing DNA adducts, leading to DNA damage and apoptosis. Theoretically, cancer cells with impaired DNA repair capabilities, such as those with BAP1 deficiency, should be more sensitive to these agents. However, preclinical data on this combination has been conflicting.
One study investigating malignant pleural mesothelioma (MPM) cell lines found that knockdown of BAP1 was associated with resistance to cisplatin.[6][7]
Quantitative Data Summary: BAP1 Knockdown and Cisplatin Sensitivity in Mesothelioma Cell Lines
| Cell Line | BAP1 Status | Cisplatin IC50 (µM) | Reference |
| Met5A | Control siRNA | 1.65 | [6][7] |
| Met5A | BAP1 siRNA | 2.33 | [6][7] |
| MSTO-211H | Control siRNA | 4.50 | [6] |
| MSTO-211H | BAP1 siRNA | 10.38 | [6] |
The mechanism proposed for this resistance involves the inhibition of apoptosis.[7] This highlights the complexity of BAP1's function and suggests that its role in chemosensitivity may be context-dependent, varying with the cancer type and the specific genetic background of the tumor.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination. Include untreated and solvent-treated cells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each treatment.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the viability assay.
-
Cell Harvesting: After the incubation period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
Conclusion
The inhibition of BAP1 presents a promising strategy for sensitizing cancer cells to specific chemotherapeutic agents. The preclinical data strongly supports a synergistic relationship between BAP1 inhibition and PARP inhibitors, based on the principle of synthetic lethality. Clinical trials are beginning to validate this approach, particularly in tumors with BAP1 mutations. The interaction between BAP1 inhibition and platinum-based agents appears more complex and may be context-dependent, with some evidence suggesting a potential for resistance. Further research is warranted to elucidate the precise mechanisms and to identify the patient populations most likely to benefit from these combination therapies. The experimental protocols and workflows provided in this guide offer a framework for conducting robust preclinical validation of such synergistic interactions.
References
- 1. Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ORCHID: A phase II study of Olaparib in Metastatic Renal Cell Carcinoma Patients HarborIng a BAP1 or Other DNA Repair Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
BAP1-IN-1: A Comparative Analysis of its Effects in Wild-Type versus BAP1-Mutant Cells
For Immediate Release
A comprehensive analysis of the small molecule inhibitor, BAP1-IN-1, reveals a stark contrast in its effects on cells with functional (wild-type) BRCA1-associated protein 1 (BAP1) compared to those with a mutated, non-functional version of the protein. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology and epigenetic targeted therapies.
BAP1 is a crucial tumor suppressor gene that encodes a deubiquitinating enzyme, playing a pivotal role in various cellular processes including DNA damage repair, cell cycle regulation, and chromatin modification. Mutations in BAP1 are frequently observed in a range of cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma. This compound, a catalytic inhibitor of BAP1 with an IC50 in the range of 0.1-1 μM, has emerged as a valuable tool to probe the function of BAP1 and as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies comparing the effects of this compound in BAP1 wild-type (WT) and BAP1-mutant (or knockout, KO) cells.
| Parameter | BAP1 Wild-Type (WT) Cells | BAP1-Mutant/Knockout (KO) Cells | Key Findings & Significance |
| Gene Expression Changes (24h treatment with 0.1 µM this compound) | 240 significantly altered genes | 33 significantly altered transcripts | Demonstrates that the transcriptional effects of this compound are largely dependent on the presence of functional BAP1 protein.[1] |
| Effect on H2AK119Ub Levels | Inhibition of BAP1 leads to an increase in H2AK119Ub levels. | Baseline H2AK119Ub levels are already elevated and are not significantly further increased by the inhibitor. | Confirms the on-target effect of this compound on its direct substrate and highlights the baseline epigenetic dysregulation in BAP1-mutant cells. |
| Cell Viability | Relatively less sensitive to this compound induced cytotoxicity. | Significantly more sensitive to this compound, particularly in the context of ASXL1 gain-of-function mutations which stabilize BAP1.[1] | Suggests a potential therapeutic window for targeting cancers with specific genetic backgrounds, such as those with both BAP1 and ASXL1 mutations. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the deubiquitinase activity of the BAP1/ASXL1 complex.
Caption: Workflow for assessing this compound's differential effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed BAP1 wild-type and BAP1 knockout cells in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values.
Western Blot for H2AK119Ub
-
Cell Lysis: Treat BAP1 wild-type and knockout cells with the desired concentration of this compound for the specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H2AK119Ub (e.g., Cell Signaling Technology, #8240) overnight at 4°C. A loading control antibody (e.g., anti-Histone H3) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the H2AK119Ub signal to the loading control.
RNA Sequencing
-
Cell Treatment and RNA Extraction: Treat BAP1 wild-type and knockout cells with this compound or DMSO for 24 hours. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound treated and control samples for both BAP1-WT and BAP1-KO cells.
-
Identify significantly up- and down-regulated genes based on fold-change and p-value thresholds.
-
Conclusion
The available data strongly indicate that the cellular response to this compound is fundamentally dependent on the functional status of the BAP1 protein. In wild-type cells, the inhibitor primarily modulates the expression of a specific set of genes by inhibiting BAP1's deubiquitinase activity. Conversely, in BAP1-mutant cells, where the BAP1-regulated pathways are already dysregulated, the effects of the inhibitor are less pronounced on a transcriptional level but can lead to increased cytotoxicity, especially in cellular contexts with co-occurring mutations like ASXL1 gain-of-function. These findings underscore the importance of patient stratification based on BAP1 and related gene mutation status in the clinical development of BAP1 inhibitors. Further research into the specific downstream pathways affected by this compound in different genetic contexts will be crucial for optimizing its therapeutic application.
References
Unveiling the Downstream Consequences of BAP1 Inhibition: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective BAP1 inhibitor, BAP1-IN-1, with alternative therapeutic strategies for cancers harboring BAP1 mutations. Leveraging quantitative proteomics data from studies on BAP1 loss-of-function, we delineate the downstream cellular effects and present supporting experimental methodologies.
Disclaimer: "this compound" is used here as a representative name for a specific BAP1 inhibitor. The data presented is primarily based on studies of the recently developed BAP1 inhibitor "iBAP" and proteomic analyses of BAP1 knockout models, which are expected to closely mimic the effects of direct enzymatic inhibition.
Performance Comparison: this compound vs. Alternative Compounds
BAP1 (BRCA1-associated protein 1) is a deubiquitinating enzyme (DUB) that acts as a tumor suppressor. Its inactivation is implicated in a variety of cancers. This compound is a small molecule inhibitor designed to specifically target the catalytic activity of BAP1. The downstream effects of BAP1 inhibition are multifaceted, impacting several key cellular processes. Below is a comparative summary based on proteomics and related studies.
| Feature | This compound (iBAP) | PARP Inhibitors (e.g., Rucaparib) | HDAC Inhibitors (e.g., Vorinostat) | EZH2 Inhibitors | BET Inhibitors (e.g., OTX015) |
| Primary Mechanism | Direct inhibition of BAP1 deubiquitinase activity.[1] | Inhibition of poly(ADP-ribose) polymerase, exploiting deficiencies in DNA repair. | Inhibition of histone deacetylases, altering chromatin structure and gene expression. | Inhibition of the histone methyltransferase EZH2, a component of the PRC2 complex. | Inhibition of bromodomain and extraterminal domain (BET) proteins, disrupting transcription. |
| Key Downstream Effects (Proteomics-Informed) | Alterations in cytoskeletal remodeling, cell proliferation, and cell adhesion pathways.[2] Potential rescue of gene expression changes associated with BAP1 gain-of-function in certain leukemias.[1] | Synthetic lethality in cells with deficient homologous recombination repair, a pathway influenced by BAP1. | Increased histone acetylation, leading to changes in gene expression and cell cycle arrest. | Reactivation of silenced tumor suppressor genes. | Downregulation of oncogenes such as MYC, leading to cell cycle arrest and apoptosis. |
| Cellular Processes Affected | Cytoskeletal organization, cell cycle progression, cell adhesion, DNA replication.[2][3] | DNA damage response, apoptosis. | Gene transcription, cell differentiation, apoptosis. | Chromatin modification, gene silencing. | Transcriptional regulation, cell proliferation. |
Quantitative Proteomics Data Summary
The following table summarizes key protein alterations identified in quantitative proteomics studies of BAP1-knockout (KO) cells, which serve as a proxy for the effects of this compound treatment.
| Cellular Process | Protein | Change in BAP1-KO Cells | Putative Consequence of BAP1 Inhibition | Reference |
| Cytoskeletal Remodeling | Vimentin | Upregulated | Altered cell motility and morphology | [2] |
| Filamin A | Downregulated | Defects in stress fiber formation | [2] | |
| Cell Proliferation | PCNA | Downregulated | Decreased cell proliferation | [2] |
| Ki-67 | Downregulated | Inhibition of cell cycle progression | [2] | |
| Cell Adhesion | E-cadherin | Upregulated | Increased cell-cell adhesion | [1] |
| CADM1 | Upregulated | Altered cell adhesion and migration | [1] | |
| Protein Synthesis | Multiple Ribosomal Proteins | Downregulated | Decreased protein synthesis and cell growth | [2] |
Experimental Protocols
Quantitative Proteomics Analysis of BAP1 Inhibition
This protocol outlines a typical workflow for analyzing global protein expression changes following treatment with a BAP1 inhibitor.
-
Cell Culture and Treatment:
-
Culture relevant cancer cell lines (e.g., BAP1-mutant mesothelioma or uveal melanoma cells) in appropriate media.
-
Treat cells with this compound at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.
-
Harvest cells and prepare cell lysates.
-
-
Protein Digestion and Peptide Labeling (e.g., using Tandem Mass Tags - TMT):
-
Quantify protein concentration in each lysate.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Label peptides from each condition with a different isobaric TMT reagent.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by nanoLC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software platform (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on their constituent peptides.
-
Perform statistical analysis to identify differentially expressed proteins between the this compound treated and control groups.
-
Conduct pathway and gene ontology analysis to determine the biological processes affected by BAP1 inhibition.
-
Visualizations
Caption: Proteomics workflow for analyzing BAP1 inhibitor effects.
Caption: Key signaling pathways influenced by BAP1 and its inhibition.
References
A Comparative Guide to BAP1 Chemical Probes: Unveiling the Potential of BAP1-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAP1-IN-1, a chemical probe for the deubiquitinase BAP1, with other available alternatives. This analysis is supported by experimental data to aid in the selection of the most suitable tool for investigating BAP1 function in health and disease.
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor that functions as a deubiquitinase (DUB), removing ubiquitin from target proteins, most notably histone H2A at lysine 119 (H2AK119ub). This activity is central to its role in regulating gene expression, DNA damage repair, and cell cycle control. Dysregulation of BAP1 is implicated in a variety of cancers, making it a compelling target for therapeutic intervention and a subject of intense research. Chemical probes that can specifically inhibit BAP1 are invaluable tools for dissecting its complex biology. This guide focuses on the validation of this compound and compares its performance with other known BAP1 inhibitors.
Performance Comparison of BAP1 Chemical Probes
The following table summarizes the key quantitative data for this compound and its alternatives, providing a snapshot of their potency and cellular activity.
| Chemical Probe | Target | Assay Type | IC50 | Cell-Based Potency | Key Findings | Reference |
| This compound | BAP1 | Biochemical (Ub-AMC) | 0.1-1 µM | Selectively inhibits cells with ASXL1 gain-of-function mutations. Gene expression changes are BAP1-dependent. | A validated chemical probe for studying BAP1's catalytic activity in vitro and in cells. | [1][2] |
| iBAP | BAP1 | Biochemical (Ub-AMC) | ~1 µM | Reduces viability of BAP1-WT small cell lung cancer (SCLC) cell lines. | A first-generation inhibitor identified through high-throughput screening. | [3][4] |
| iBAP-II | BAP1 | Biochemical (Ub-AMC) | <0.5 µM | More potent inhibition of SCLC cell viability compared to iBAP. Shows greater selectivity over other DUBs. | A next-generation, more potent and selective BAP1 inhibitor developed from the iBAP scaffold. | [3][5][6] |
| TG2-179-1 | BAP1 | Cell-based (Colon Cancer Cell Viability) | IC50s = 4.48-7.52 µM | Cytotoxicity is dependent on BAP1 expression. Inhibits tumor growth in a xenograft model. | A covalent inhibitor with demonstrated anti-tumor activity in colon cancer models. | [7][8] |
In-Depth Look at this compound Validation
This compound has been characterized as a potent and specific inhibitor of BAP1's deubiquitinase activity. The primary validation of this compound was reported in a 2021 Nature Cancer publication by Wang et al.[1][2].
Biochemical Validation
The inhibitory activity of this compound was determined using a biochemical assay with purified BAP1 enzyme and a fluorogenic ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate. This assay measures the rate of AMC release, which is proportional to BAP1's enzymatic activity. This compound demonstrated a half-maximal inhibitory concentration (IC50) in the range of 0.1-1 µM, confirming its direct inhibitory effect on BAP1's catalytic function[1][2].
Cellular Validation
To confirm that this compound engages BAP1 within a cellular context, researchers utilized isogenic cell lines with and without BAP1 expression (BAP1-WT and BAP1-KO, respectively). Treatment with this compound resulted in significant gene expression changes in BAP1-WT cells, while having a minimal effect on BAP1-KO cells. This demonstrates that the cellular effects of this compound are largely dependent on the presence of its target, BAP1. Furthermore, the compound was shown to selectively inhibit the proliferation of cells harboring gain-of-function mutations in ASXL1, a protein that forms a complex with BAP1[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used in the characterization of BAP1 inhibitors.
BAP1 Deubiquitinase (DUB) Activity Assay (Ub-AMC)
This assay is a standard method for measuring the catalytic activity of deubiquitinases.
Materials:
-
Purified recombinant BAP1 protein
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and Ub-AMC at a final concentration of 100 nM.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Add purified BAP1 enzyme to the wells to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.
-
Incubate the plate at room temperature, protected from light.
-
Measure the increase in fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular environment. The principle is that ligand binding can stabilize a protein, leading to a shift in its thermal denaturation profile.
Materials:
-
Cultured cells of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein (BAP1) in the supernatant by Western blot or other protein quantification methods.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the BAP1 signaling pathway and a typical workflow for inhibitor validation.
Caption: The BAP1 signaling pathway in the nucleus.
Caption: A typical workflow for the validation of a chemical probe.
Conclusion
The validation of this compound as a chemical probe provides a valuable tool for researchers investigating the multifaceted roles of BAP1. Its demonstrated biochemical and cellular activity, along with a defined potency, allows for the specific interrogation of BAP1's deubiquitinase function. When compared to other available inhibitors such as iBAP, iBAP-II, and TG2-179-1, this compound stands as a well-characterized option. The choice of inhibitor will ultimately depend on the specific experimental context, with considerations for potency, selectivity, and the desired cellular model. This guide serves as a starting point for researchers to make informed decisions in their pursuit of understanding BAP1 biology and its implications in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Technology -Small Molecule Inhibitors of BAP1 for Cancer Therapy [nulive.technologypublisher.com]
- 5. Therapeutic targeting of BAP1/ASXL3 sub-complex in ASCL1-dependent small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of BAP1/ASXL3 sub-complex in ASCL1-dependent small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Analysis of Pharmacokinetic Properties: PARP and HDAC Inhibitors in the Context of BAP1-Mutated Cancers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of therapeutic agents is paramount for optimizing efficacy and safety. In the landscape of cancers characterized by mutations in the tumor suppressor gene BRCA1-associated protein 1 (BAP1), two major classes of drugs have emerged as promising therapeutic strategies: Poly (ADP-ribose) polymerase (PARP) inhibitors and histone deacetylase (HDAC) inhibitors. This guide provides a comparative analysis of the pharmacokinetic properties of a representative drug from each class, Niraparib (a PARP inhibitor) and Vorinostat (an HDAC inhibitor), supported by experimental data.
While a direct inhibitor named "BAP1-IN-1" is not currently characterized in publicly available literature, this comparison of clinically relevant alternatives offers valuable insights for the development of targeted therapies for BAP1-deficient tumors.
Pharmacokinetic Profiles at a Glance
The following table summarizes the key pharmacokinetic parameters of Niraparib and Vorinostat, offering a clear comparison for easy reference.
| Pharmacokinetic Parameter | Niraparib (PARP Inhibitor) | Vorinostat (HDAC Inhibitor) |
| Absorption | ||
| Bioavailability | ~73%[1] | 43% (fasting) |
| Tmax (Time to Peak Plasma Concentration) | ~3 hours[2] | 4 hours (fasting) |
| Food Effect | No significant effect | High-fat meal increases AUC by 38% |
| Distribution | ||
| Protein Binding | ~83%[2] | ~71% |
| Volume of Distribution (Vd/F) | 1,074 L[2] | Not specified in the provided results |
| Metabolism | ||
| Primary Pathway | Carboxylesterase (CE)-mediated hydrolysis to an inactive metabolite (M1), followed by glucuronidation.[1][2] | Glucuronidation and hydrolysis followed by β-oxidation.[3] |
| CYP P450 Involvement | Negligible.[1] | Negligible. |
| Excretion | ||
| Primary Routes | Urine (47.5%) and feces (38.8%) as metabolites and unchanged drug.[4][5] | Primarily through metabolism, with <1% of the dose recovered as unchanged drug in urine. |
| Half-life (t½) | ~36 hours[2] | ~2 hours |
Detailed Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies with well-defined protocols. Understanding these methodologies is crucial for interpreting the data accurately.
Niraparib Pharmacokinetic Studies:
A representative phase I, open-label, parallel-group, single-dose study was conducted to characterize the pharmacokinetics of Niraparib in patients with advanced solid tumors, including a cohort with normal hepatic function and another with moderate hepatic impairment.[6][7]
-
Dosing: Patients received a single 300 mg oral dose of Niraparib.[6][7]
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-dose (e.g., 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 12, 24, 48, 72, 96, 120, and 168 hours).[8]
-
Analytical Method: Plasma concentrations of Niraparib and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were determined using non-compartmental analysis.[6]
Vorinostat Pharmacokinetic Studies:
A phase I dose-escalation study investigated the pharmacokinetics of Vorinostat in combination with other chemotherapeutic agents in patients with advanced solid malignancies.
-
Dosing: Vorinostat was administered orally, with doses escalated in different cohorts.
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 2.5, 3, 4, 6.5, and 7 hours).[2]
-
Analytical Method: Serum concentrations of Vorinostat were measured by a validated liquid chromatography-electrospray ionization tandem mass spectrometry method.[2]
-
Data Analysis: The area under the curve (AUC) was calculated using a non-compartmental model.[2]
BAP1 Signaling Pathways and Therapeutic Rationale
BAP1 is a deubiquitinating enzyme that plays a critical role in several cellular processes, acting as a tumor suppressor.[9][10] Its loss or inactivation in cancer cells leads to genomic instability and altered gene expression, creating vulnerabilities that can be exploited by targeted therapies like PARP and HDAC inhibitors.
References
- 1. Phase I and pharmacokinetic study of vorinostat, a histone deacetylase inhibitor, in combination with carboplatin and paclitaxel for advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism for the tissue specificity in BAP1 cancer syndrome - Machida - Translational Cancer Research [tcr.amegroups.org]
- 4. BAP1 mutations inhibit the NF-κB signaling pathway to induce an immunosuppressive microenvironment in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of the BAP1 tumor suppressor in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BAP1-IN-1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential information and step-by-step procedures for the proper disposal of BAP1-IN-1, a small-molecule inhibitor of BRCA1 associated protein 1 (BAP1) catalytic activity.
For researchers, scientists, and drug development professionals, understanding the appropriate disposal protocols for chemical compounds like this compound is a critical aspect of laboratory management. Adherence to these procedures minimizes risks to personnel and the environment.
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Storage Recommendations:
| Condition | Duration |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 1 year |
| In solvent at -20°C | 1 month |
Data sourced from supplier information.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following procedure provides a general framework; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Material Identification and Classification :
-
Treat this compound as a potentially hazardous chemical waste.
-
Do not dispose of this compound down the sink or in regular trash unless explicitly approved by your institution's EHS office.
-
-
Waste Collection :
-
Solid Waste : Collect unused or expired this compound powder in a clearly labeled, sealed container.
-
Liquid Waste : For solutions of this compound, use a designated, leak-proof container. The container should be compatible with the solvent used (e.g., DMSO).
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected as hazardous waste.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the solvent and approximate concentration if it is a solution.
-
Include the date of waste generation and the responsible researcher's name and lab location.
-
-
Storage of Waste :
-
Store the sealed and labeled waste container in a designated secondary containment area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and pickup.
-
Experimental Protocol Decontamination
For laboratory equipment and surfaces contaminated with this compound, a standard decontamination procedure should be followed.
Surface Decontamination Protocol:
-
Preparation : Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Cleaning Solution : Prepare a 70% ethanol solution or another appropriate laboratory disinfectant.
-
Decontamination :
-
Wipe the contaminated surface thoroughly with the cleaning solution.
-
For significant spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) before wiping.
-
-
Disposal of Cleaning Materials : Dispose of all cleaning materials (wipes, absorbent material) as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling BAP1-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of BAP1-IN-1, a potent inhibitor of the BAP1 deubiquitinase enzyme. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is a small molecule inhibitor used in research to study the catalytic activity of BRCA1 associated protein 1 (BAP1), a key tumor suppressor.[1] While specific hazard information for this compound is not extensively documented in publicly available safety data sheets, general principles of handling potent research compounds should be strictly followed. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with any research chemical. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for potent compounds.
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. Avoid skin contact. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Experiment
A clear and concise operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is typically supplied as a solid.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Stock Solutions:
-
All weighing and solution preparation must be performed in a chemical fume hood.
-
To avoid generating dust, handle the solid compound with care.
-
Consult the supplier's datasheet for solubility information. This compound is often dissolved in dimethyl sulfoxide (DMSO).
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, ensure adequate ventilation.
-
Avoid direct contact with the compound and its solutions.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.
-
Chemical Waste: All unused this compound solid and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill: In a fume hood, carefully absorb the spill with an inert absorbent material. Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal. Ensure the spill area is thoroughly decontaminated.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: This diagram outlines the procedural flow for safely managing this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
